LJ001
Description
Propriétés
Numéro CAS |
851305-26-5 |
|---|---|
Formule moléculaire |
C17H13NO2S2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
(5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11- |
Clé InChI |
YAIFLEPRFXXIFQ-PTNGSMBKSA-N |
SMILES isomérique |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/SC1=S |
SMILES canonique |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LJ-001; LJ 001; LJ001; |
Origine du produit |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of LJ001 Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJ001 is a first-in-class small molecule with broad-spectrum antiviral activity against a wide array of enveloped viruses. Its unique mechanism of action, which targets the viral lipid membrane rather than specific viral proteins, presents a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its method of viral inactivation, the specific molecular interactions involved, and the biophysical consequences for the virion. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the critical pathways and workflows to facilitate a deeper understanding for research and drug development applications.
Introduction
The emergence and re-emergence of pathogenic enveloped viruses, such as Influenza A, HIV-1, and filoviruses, underscore the urgent need for broad-spectrum antiviral therapeutics.[1] this compound, a rhodanine derivative, has been identified as a potent inhibitor of a wide range of enveloped viruses while showing no activity against non-enveloped viruses.[1] This selectivity arises from its unique mechanism of action that exploits a fundamental difference between the static nature of viral membranes and the dynamic, reparable membranes of host cells.[1] this compound represents a promising prototype for a new class of antivirals that target the lipid envelope, a component essential for the lifecycle of all enveloped viruses.
Core Mechanism of Action
The antiviral activity of this compound is a multi-step process that ultimately results in the irreversible inactivation of the virion, preventing its entry into host cells. The core mechanism can be broken down into the following key stages:
-
Membrane Intercalation: this compound, being a lipophilic molecule, readily intercalates into the lipid bilayer of enveloped viruses.[1] This initial binding is a prerequisite for its antiviral activity.
-
Photosensitization and Singlet Oxygen Generation: The antiviral activity of this compound is light-dependent and requires the presence of molecular oxygen. This compound acts as a type II photosensitizer. Upon exposure to light, it absorbs energy and transfers it to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
Lipid Peroxidation: The generated singlet oxygen rapidly reacts with the unsaturated fatty acid chains of phospholipids within the viral membrane, leading to lipid peroxidation. This process introduces hydrophilic hydroperoxide groups into the hydrophobic core of the lipid bilayer.
-
Alteration of Membrane Biophysical Properties: The oxidation of lipids significantly alters the biophysical properties of the viral membrane. Specifically, it leads to an increase in membrane curvature and a decrease in membrane fluidity.
-
Inhibition of Virus-Cell Fusion: The fusion of the viral envelope with a host cell membrane is a critical step for viral entry and is highly dependent on the precise biophysical properties of the viral membrane. The this compound-induced changes in membrane curvature and fluidity create a physical barrier that inhibits the fusion process.[1] This inhibition occurs at a stage after viral attachment to the host cell but before the merging of the two membranes.[1]
-
Irreversible Inactivation: The damage inflicted upon the viral membrane by this compound is irreversible because viruses lack the cellular machinery to repair or replace the oxidized lipids.[1] This contrasts with host cells, which can mitigate the effects of this compound through their inherent membrane repair and lipid biosynthesis pathways, providing a crucial therapeutic window.[1]
Signaling Pathway Diagram: this compound Mechanism of Action
References
Lipophilic Thiazolidine Derivatives: A Technical Guide to Their Role in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidine derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Among these, lipophilic derivatives have emerged as promising candidates in antiviral research, demonstrating efficacy against a range of viruses, including influenza, HIV, coronaviruses, and Zika virus.[3][4][5][6] This technical guide provides an in-depth overview of the core aspects of lipophilic thiazolidine derivatives in antiviral drug discovery, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.
Mechanisms of Antiviral Action
Lipophilic thiazolidine derivatives exert their antiviral effects through diverse mechanisms, often targeting specific viral proteins or host-cell pathways essential for viral replication.
Inhibition of Viral Entry and Maturation
A notable mechanism of action is the interference with viral glycoproteins, crucial for viral entry and maturation. For instance, the thiazolide nitazoxanide and its active metabolite, tizoxanide, have been shown to inhibit the replication of influenza A virus by blocking the maturation of viral hemagglutinin (HA) at a post-translational level.[7] This disruption of HA trafficking to the host cell plasma membrane impairs the proper assembly and release of new viral particles.[7]
Caption: Inhibition of Influenza A Hemagglutinin Maturation by Thiazolides.
Targeting Viral Enzymes
Thiazolidine derivatives have also been identified as potent inhibitors of key viral enzymes.
-
Neuraminidase Inhibitors: Several thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase (NA), an enzyme critical for the release of progeny virions from infected cells.[8][9] Some of these compounds have shown inhibitory activity in the micromolar range.[8]
-
Protease Inhibitors: The main protease (Mpro or 3CLpro) of SARS-CoV-2, essential for viral replication, has been a prime target for thiazolidinone derivatives.[5] These compounds act as peptidomimetics, with the thiazolidinone core mimicking the Gln residue of the natural substrate.[5] Similarly, thiazolidine derivatives have been investigated as inhibitors of HIV protease.[10][11]
-
RNA-Dependent RNA Polymerase (RdRp) Inhibitors: The NS5 protein of the Zika virus, which contains the RdRp domain, is another target for thiazolidinedione derivatives, interfering with viral RNA synthesis.[6][12]
Quantitative Antiviral Activity
The antiviral potency of lipophilic thiazolidine derivatives is quantified by various parameters, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). A summary of reported activities against different viruses is presented below.
Anti-Influenza Virus Activity
| Compound/Derivative Class | Virus Strain(s) | Assay | EC50 / IC50 | CC50 | Reference |
| Nitazoxanide (NTZ) | Influenza A (PR8, WSN, A/Ck) | Virus Yield Reduction | 0.5 - 1.0 µg/mL | > 50 µg/mL | [7] |
| Tizoxanide (TIZ) | Influenza A (PR8, WSN, A/Ck), Influenza B | Virus Yield Reduction | 0.5 - 1.0 µg/mL | > 50 µg/mL | [7] |
| Thiazolidine-4-carboxylic acid derivative (4f) | Influenza A Neuraminidase | NA Inhibition Assay | 0.14 µM | - | [8] |
| 2-aryl substituted thiazolidine-4-carboxylic acid (1d) | Avian Influenza Virus (H9N2) | In ovo antiviral assay | 3.47 µM | - | [13][14] |
| 2-aryl substituted thiazolidine-4-carboxylic acid (1c) | Infectious Bronchitis Virus (IBV) | In ovo antiviral assay | 4.10 µM | - | [13][14] |
Anti-Coronavirus (SARS-CoV-2) Activity
| Compound/Derivative Class | Target | Assay | IC50 | CC50 | Reference |
| Thiazolidine-4-one derivatives | SARS-CoV-2 Mpro | Mpro Inhibition Assay | µM range | > 100 µM | [5] |
| Thiazolidinone derivative (B4) | SARS-CoV-2 Mpro | Mpro Inhibition Assay | 0.15 µM | - | [15] |
| Thiazolidinone derivative (B10) | SARS-CoV-2 Mpro | Mpro Inhibition Assay | 0.19 µM | - | [15] |
Anti-HIV Activity
| Compound/Derivative Class | Target | Assay | EC50 / IC50 | CC50 | Reference |
| Thiazolidinone derivative (82) | HIV-1 Protease | Antiviral Assay | 0.033 µM | - | [10][11] |
| Thiazolidinone derivative (84) | HIV-1 Protease | Antiviral Assay | 0.010 µM | - | [10][11] |
| Thiazolidinone derivative (C1) | HIV-1 Reverse Transcriptase | RT Inhibition Assay | 0.18 µM | - | [15] |
| Thiazolidinone derivative (C2) | HIV-1 Reverse Transcriptase | RT Inhibition Assay | 0.12 µM | - | [15] |
Anti-Rotavirus Activity
| Compound/Derivative Class | Virus Strain(s) | Assay | EC50 | CC50 | Reference |
| Nitazoxanide (NTZ) | Rotavirus (SA11, Wa) | CPE Reduction | 1.0 - 2.0 µg/mL | > 50 µg/mL | [16] |
| Tizoxanide (TIZ) | Rotavirus (SA11, Wa) | CPE Reduction | 0.5 - 1.0 µg/mL | > 50 µg/mL | [16] |
Anti-Zika Virus Activity
| Compound/Derivative Class | Target | Assay | IC50 | CC50 | Reference |
| Thiazolidinedione derivative (GQ-402) | ZIKV Replication | CPE Reduction | 15.7 µM | > 100 µM | [6] |
| Thiazolidine derivatives (6 compounds) | ZIKV Replication | CPE Reduction | < 5 µM | - | [12][17] |
Anti-Hepatitis B Virus (HBV) Activity
| Compound/Derivative Class | Target | Assay | EC50 | Reference |
| 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | HBV Replication | Antiviral Assay | 0.33 µM | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of antiviral compounds. Below are outlines of key experimental protocols cited in the research of lipophilic thiazolidine derivatives.
General Synthesis of 1,3-Thiazolidin-4-one Derivatives
A common method for the synthesis of 1,3-thiazolidin-4-one derivatives involves a one-pot, three-component reaction.[1][19]
Caption: General Synthetic Workflow for 1,3-Thiazolidin-4-one Derivatives.
-
Reactants: An aromatic amine, an aromatic aldehyde, and thioglycolic acid are used as the starting materials.[19]
-
Solvent: The reaction is typically carried out in a dry, non-polar solvent such as benzene or toluene.[19] Solvent-free conditions have also been reported.[1]
-
Reaction Conditions: The mixture is refluxed for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[20]
-
Purification: Upon completion, the solvent is removed, and the crude product is purified, often by recrystallization, to yield the final 1,3-thiazolidin-4-one derivative.[19]
In Vitro Antiviral Activity and Cytotoxicity Workflow
A general workflow for assessing the antiviral activity and cytotoxicity of test compounds is outlined below.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolides: A New Class of Broad-Spectrum Antiviral Drugs Targeting Virus Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of Thiazolidine Derivatives with Potential Anti-ZIKV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiazolides, a New Class of Antiviral Agents Effective against Rotavirus Infection, Target Viral Morphogenesis, Inhibiting Viroplasm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Thiazolides as novel antiviral agents. 1. Inhibition of hepatitis B virus replication - CentAUR [centaur.reading.ac.uk]
- 19. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Discovery and Development of LJ001: A Broad-Spectrum Antiviral Targeting the Viral Envelope
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
LJ001 is a small molecule, aryl methyldiene rhodanine derivative, identified through high-throughput screening as a potent broad-spectrum antiviral agent effective against a wide array of enveloped viruses. Its unique mechanism of action, which involves the specific targeting of the viral lipid membrane, represents a paradigm shift in antiviral drug development, moving away from virus-specific proteins to a common viral feature. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound and its derivatives. It includes a compilation of its antiviral activity, detailed experimental protocols, and a discussion of the structure-activity relationships that have guided the development of more potent analogs.
Discovery of this compound
This compound was discovered during a high-throughput screen for inhibitors of Nipah virus (NiV) entry. The screen utilized a pseudotyped vesicular stomatitis virus (VSV) expressing a luciferase reporter gene, allowing for a quantitative measure of viral entry into host cells.
High-Throughput Screening (HTS) Protocol
The high-throughput screen was designed to identify compounds that inhibit the entry of NiV into target cells.
Experimental Protocol: High-Throughput Screening for Nipah Virus Entry Inhibitors
-
Cell Preparation: Seed Vero cells in 96-well plates and grow to confluence.
-
Compound Addition: Add compounds from a chemical library (including this compound) to the cells at a desired concentration.
-
Virus Infection: Infect the cells with a Nipah virus envelope-pseudotyped vesicular stomatitis virus (VSV) that expresses a luciferase reporter gene (NiV-pVSV).
-
Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A reduction in luciferase signal compared to untreated control cells indicates inhibition of viral entry.
Broad-Spectrum Antiviral Activity
A key feature of this compound is its remarkable broad-spectrum activity, inhibiting a diverse range of enveloped viruses while having no effect on non-enveloped viruses. This suggests a mechanism of action that targets a common feature of enveloped viruses – the lipid envelope.
Table 1: Antiviral Activity of this compound against Various Enveloped Viruses
| Virus Family | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Paramyxoviridae | Nipah Virus (NiV) | Plaque Reduction | ~0.5 | >20 | >40 | |
| Hendra Virus (HeV) | Plaque Reduction | ~0.5 | >20 | >40 | ||
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | Luciferase Reporter | ~0.5 | >20 | >40 | |
| Filoviridae | Ebola Virus (EBOV) | Plaque Reduction | ~0.5 | >20 | >40 | |
| Arenaviridae | Junin Virus | Plaque Reduction | ~0.5 | >20 | >40 | |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Plaque Reduction | ~0.5 | >20 | >40 | |
| Flaviviridae | Hepatitis C Virus (HCV) | Reporter Assay | ~0.5 | >20 | >40 | |
| Retroviridae | HIV-1 | Reporter Assay | ~0.5 | >20 | >40 | |
| Orthomyxoviridae | Influenza A Virus | Plaque Reduction | ~0.5 | >20 | >40 | |
| Poxviridae | Vaccinia Virus | Plaque Reduction | ~0.5 | >20 | >40 | |
| Coronaviridae | TGEV | TCID50 | 3.125-12.5 | 146.4 | >11.7 | |
| PDCoV | TCID50 | 3.125-12.5 | 146.4 | >11.7 |
Note: IC50 and CC50 values are approximate and may vary depending on the specific cell line and assay conditions.
Mechanism of Action: Targeting the Viral Membrane
The broad-spectrum activity of this compound strongly suggested a mechanism independent of specific viral proteins. Subsequent studies revealed that this compound directly targets the lipid envelope of viruses.
Viral Membrane Intercalation and Fusion Inhibition
This compound is a lipophilic molecule that readily intercalates into lipid bilayers. Time-of-addition experiments demonstrated that this compound is effective only when present during or before viral infection, indicating it acts on an early stage of the viral life cycle, specifically viral entry. Further studies showed that this compound inhibits virus-cell fusion but not cell-cell fusion, highlighting a key difference in the biophysical properties of viral and cellular membranes. The static nature of the viral membrane, which lacks the cellular machinery for repair and remodeling, makes it uniquely vulnerable to the disruptive effects of this compound.
Light-Dependent Singlet Oxygen Generation and Lipid Peroxidation
A crucial discovery in understanding this compound's mechanism was its light-dependent activity. This compound acts as a type II photosensitizer, meaning that upon exposure to light, it generates reactive singlet oxygen (¹O₂).
Experimental Protocol: Singlet Oxygen Detection Assay
-
Reagent Preparation: Prepare a solution of a singlet oxygen scavenger, such as 9,10-dimethylanthracene (DMA), in an appropriate solvent.
-
Compound Addition: Add this compound or a control compound to the DMA solution.
-
Light Exposure: Expose the solution to a light source of a suitable wavelength.
-
Measurement: Monitor the decrease in DMA concentration over time using UV-Vis spectrophotometry or fluorescence spectroscopy. A decrease in DMA indicates its reaction with singlet oxygen.
-
Quantum Yield Calculation: The quantum yield of singlet oxygen generation can be calculated by comparing the rate of DMA degradation to that of a standard photosensitizer with a known quantum yield.
This singlet oxygen then reacts with unsaturated phospholipids in the viral membrane, leading to lipid peroxidation. This oxidation alters the biophysical properties of the viral membrane, such as its fluidity and curvature, ultimately inhibiting the fusion of the viral envelope with the host cell membrane and blocking viral entry.
Key Experimental Protocols
Viral Entry Assay
This assay is used to quantify the inhibition of viral entry into host cells.
Experimental Protocol: Pseudotyped VSV Luciferase Reporter Virus Assay
-
Cell Seeding: Plate target cells (e.g., Vero-E6) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds for a specified period.
-
Pseudovirus Infection: Infect the cells with a VSV-based pseudovirus carrying the envelope glycoprotein of the virus of interest (e.g., SARS-CoV-2 Spike) and a luciferase reporter gene.
-
Incubation: Incubate the infected cells for 16-24 hours to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
This assay is crucial to determine the therapeutic window of the antiviral compound.
Experimental Protocol: CCK-8/MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: Add a cell viability reagent such as CCK-8 or MTT to each well.
-
Incubation: Incubate the plate for a few hours to allow for the conversion of the reagent by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.
In Vivo Studies
Preclinical in vivo studies were conducted in mouse models to assess the efficacy and pharmacokinetics of this compound.
Efficacy in Mouse Models
This compound pretreatment of viruses has been shown to prevent virus-induced mortality in lethal challenge models.
Experimental Protocol: In Vivo Efficacy against Ebola Virus in Mice
-
Virus Preparation: Treat a lethal dose of mouse-adapted Ebola virus with this compound, a control compound, or a vehicle control.
-
Animal Challenge: Inject the treated virus intraperitoneally into groups of BALB/c mice.
-
Monitoring: Monitor the mice daily for clinical signs of disease and survival.
-
Data Analysis: Compare the survival rates between the different treatment groups.
A similar protocol has been used to demonstrate the in vivo efficacy of this compound against Rift Valley fever virus.
Pharmacokinetic Studies
Pharmacokinetic studies in mice were performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies revealed that this compound has poor physiological stability, which, along with its light-dependency, limited its further development for in vivo applications.
Structure-Activity Relationship (SAR) and Development of Analogs
Structure-activity relationship studies of this compound, a rhodanine derivative, indicated that both the polar and nonpolar ends of the molecule are important for its antiviral activity. These insights guided the development of new classes of compounds with improved properties.
Limitations of this compound
-
Light-dependency: The requirement for light activation is a major hurdle for in vivo applications.
-
Poor physiological stability: this compound is not stable in biological systems, limiting its therapeutic potential.
Development of Oxazolidine-2,4-dithiones
Based on the understanding of this compound's mechanism, a new class of membrane-intercalating photosensitizers, the oxazolidine-2,4-dithiones, was designed. These analogs, including compounds like JL103, JL118, and JL122, were developed to overcome the limitations of this compound.
Improvements in Analogs:
-
Increased Potency: Some analogs exhibit up to 100-fold improved in vitro potency (IC50 < 10 nM).
-
Red-shifted Absorption Spectra: This allows for better tissue penetration of light.
-
Increased Singlet Oxygen Quantum Yield: More efficient generation of singlet oxygen.
-
Improved Bioavailability: Enhanced pharmacokinetic properties for better in vivo efficacy.
These second-generation compounds have shown promising results in preclinical studies, demonstrating the potential of targeting the viral membrane as a broad-spectrum antiviral strategy.
Conclusion
The discovery of this compound has opened up a new avenue for the development of broad-spectrum antiviral therapeutics. By targeting the viral lipid membrane, a common feature of all enveloped viruses, this class of compounds circumvents the challenge of viral protein mutation and the need for developing virus-specific drugs. While this compound itself has limitations for clinical use, the mechanistic insights gained from its study have enabled the rational design of second-generation analogs with significantly improved properties. Further preclinical and clinical development of these promising new candidates is warranted to address the ongoing threat of emerging and re-emerging enveloped viral pathogens.
The Disruption of Viral Envelopes: A Technical Guide to the Antiviral Mechanism of LJ001
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LJ001 is a pioneering small molecule of the rhodanine derivative class that has demonstrated broad-spectrum antiviral activity against a wide array of enveloped viruses.[1][2] Its unique mechanism of action, which targets the integrity of the viral lipid membrane, offers a promising avenue for the development of novel therapeutics that are less susceptible to viral resistance. This technical guide provides an in-depth analysis of this compound's effect on viral membrane integrity, consolidating key quantitative data, detailing experimental protocols, and visualizing its mechanism and experimental workflows.
Mechanism of Action: Targeting the Viral Lipid Envelope
This compound's antiviral effect is highly specific to enveloped viruses, with no activity observed against non-enveloped viruses.[1] The core of its mechanism lies in its ability to intercalate into the viral lipid bilayer.[1][3] Upon exposure to light, this compound acts as a photosensitizer, generating reactive singlet oxygen (¹O₂).[2][4][5] This process is dependent on the presence of molecular oxygen.[4][5]
The generated singlet oxygen then mediates the oxidation of unsaturated phospholipids within the viral membrane.[4][5][6] This lipid peroxidation leads to critical changes in the biophysical properties of the viral envelope, including altered membrane curvature and decreased fluidity.[4][7] These changes ultimately inhibit the fusion of the viral membrane with the host cell membrane, a critical step in viral entry.[1][5] this compound's action occurs after the virus binds to the host cell but before the fusion process is complete.[1][2]
A key aspect of this compound's therapeutic potential is its selective action on viral membranes over host cell membranes.[1][5] This selectivity is attributed to the static nature of viral membranes. Unlike host cells, which possess robust lipid biosynthesis and repair mechanisms, viruses are unable to repair the oxidative damage induced by this compound.[1][5] While this compound does bind to cellular membranes, the damage is not cytotoxic at effective antiviral concentrations due to cellular repair.[5] However, inhibiting cellular lipid biosynthesis can increase the toxicity of this compound to host cells.[5][7]
It is important to note that this compound does not act as a detergent to lyse or grossly disrupt the viral particles.[1][5] Virions treated with this compound remain largely intact, with their envelope glycoproteins still capable of binding to cellular receptors.[1][5] The primary effect is the specific inhibition of the membrane fusion event.[1]
Caption: Mechanism of this compound's antiviral action.
Quantitative Data Summary
The efficacy of this compound has been quantified against a range of enveloped viruses. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in the literature.
Table 1: Antiviral Activity of this compound against Various Enveloped Viruses
| Virus Family | Virus | IC₅₀ (µM) | Cell Line |
| Filoviridae | Ebola Virus | ~0.5 | Vero |
| Flaviviridae | Hepatitis C Virus (HCV) | ~0.5 | Huh-7 |
| Orthomyxoviridae | Influenza A Virus | ~0.5 | MDCK |
| Paramyxoviridae | Nipah Virus | ~0.5 | Vero |
| Retroviridae | HIV-1 | ≤0.5 | TZM-bl |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | ~0.5 | Vero |
| Coronaviridae | TGEV | 3.125 - 12.5 | ST |
| Coronaviridae | PDCoV | 3.125 - 12.5 | ST |
Note: IC₅₀ values are approximate and can vary based on the specific assay conditions.
Table 2: Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) |
| Vero | >20 |
| ST | 146.4[4] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the antiviral activity of this compound.
Virus-Cell Fusion Inhibition Assay
This assay determines the ability of this compound to prevent the fusion of viral and cellular membranes.
-
Cell Preparation: Seed target cells (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.
-
Virus Preparation: Prepare a stock of the virus of interest (e.g., a pseudotyped virus expressing a reporter gene like luciferase or GFP).
-
Compound Treatment: Pre-incubate the viral stock with varying concentrations of this compound or a DMSO control for a specified time (e.g., 10 minutes) at room temperature, protected from light.
-
Infection: Add the virus-LJ001 mixture to the prepared cells.
-
Incubation: Incubate the plate for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).
-
Readout: Measure the reporter gene activity (e-g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Normalize the results to the DMSO control and calculate the IC₅₀ value.
Caption: Workflow for a virus-cell fusion inhibition assay.
Membrane Intercalation Assay
This assay assesses the physical binding of this compound to lipid membranes.
-
Liposome Preparation: Prepare liposomes with a lipid composition mimicking either viral or cellular membranes.
-
This compound Fluorescence: Utilize the intrinsic fluorescent properties of this compound.
-
Titration: Titrate the prepared liposomes into a solution of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity of this compound at each liposome concentration. An increase in fluorescence intensity indicates the partitioning of this compound into the hydrophobic environment of the lipid bilayer.
-
Data Analysis: Plot the change in fluorescence intensity against the liposome concentration to determine the binding affinity.
Singlet Oxygen Detection Assay
This experiment confirms the light-dependent generation of singlet oxygen by this compound.
-
Reagents: Use a singlet oxygen sensor dye (e.g., Singlet Oxygen Sensor Green).
-
Reaction Mixture: Prepare a solution containing this compound and the sensor dye in an appropriate solvent.
-
Light Exposure: Expose the mixture to a light source. A control sample should be kept in the dark.
-
Fluorescence Measurement: Measure the fluorescence of the sensor dye over time. An increase in fluorescence in the light-exposed sample indicates the production of singlet oxygen.
-
Controls: Include a known photosensitizer as a positive control and a non-photosensitizing analog of this compound (if available) as a negative control.
Structure-Activity Relationship (SAR)
SAR studies on this compound have revealed that both the polar and non-polar ends of the molecule are crucial for its antiviral activity.[1][3] The rhodanine core and the nature of its substituents significantly influence the compound's ability to intercalate into membranes and generate singlet oxygen. These insights have guided the development of second-generation analogs with improved potency and pharmacokinetic profiles.[5]
Caption: Logical relationship of this compound's structure to its function.
Limitations and Future Directions
While this compound represents a significant proof-of-concept for viral membrane-targeted antivirals, the parent compound has limitations for in vivo applications, including poor physiological stability and a requirement for light activation.[2] However, the elucidation of its mechanism has paved the way for the development of new classes of antivirals. Future research is focused on creating analogs with red-shifted absorption spectra for better tissue penetration, improved quantum yield for singlet oxygen generation, and enhanced bioavailability.[5] The development of such compounds holds the promise of a new generation of broad-spectrum antivirals to combat emerging and re-emerging enveloped viruses.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJ-001 - Wikipedia [en.wikipedia.org]
- 3. archive.connect.h1.co [archive.connect.h1.co]
- 4. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Singlet Oxygen Generation by LJ001 in Viral Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the broad-spectrum antiviral agent LJ001, focusing on its mechanism of action involving the generation of singlet oxygen within viral membranes. The document details quantitative data on its antiviral activity, step-by-step experimental protocols for key assays, and visualizations of the underlying processes.
Core Mechanism of Action
This compound is a rhodanine derivative that exhibits potent antiviral activity against a wide range of enveloped viruses.[1][2][3] Its mechanism of action does not rely on targeting specific viral proteins, but rather on a novel strategy of compromising the integrity of the viral lipid envelope.[1][3] this compound intercalates into the viral membrane and, upon exposure to light, acts as a photosensitizer, generating singlet oxygen (¹O₂).[4][5] This highly reactive oxygen species then oxidizes unsaturated phospholipids within the viral membrane, leading to a loss of membrane fluidity and an increase in membrane curvature.[4][5][6] These biophysical alterations inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and infection.[1][4][5] A key aspect of this compound's therapeutic window is that host cells possess mechanisms to repair lipid damage, whereas viruses lack this capability, leading to selective inactivation of virions.[1][4]
Quantitative Data: Antiviral Activity of this compound
The broad-spectrum efficacy of this compound has been demonstrated against numerous enveloped viruses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Virus Family | Virus | IC50 (µM) | Reference |
| Arenaviridae | Junin virus (Candid #1) | <0.5 | [2] |
| Pichinde virus | <0.5 | [2] | |
| Tacaribe virus | <0.5 | [2] | |
| Bunyaviridae | La Crosse virus | 1 - 5 | [2] |
| Rift Valley fever virus (MP-12) | <0.5 | [2] | |
| Coronaviridae | Porcine Deltacoronavirus (PDCoV) | ~12.5 | [7] |
| Transmissible Gastroenteritis Virus (TGEV) | ~3.125 | [7] | |
| Filoviridae | Ebola virus (Zaire) | <0.5 | [2] |
| Marburg virus (Musoke) | <0.5 | [2] | |
| Flaviviridae | Dengue virus (serotype 2) | 1 - 5 | [2] |
| West Nile virus | 1 - 5 | [2] | |
| Hepatitis C virus (HCV) | <0.5 | [4] | |
| Orthomyxoviridae | Influenza A virus (H1N1) | <0.5 | [2] |
| Paramyxoviridae | Hendra virus | <0.5 | [2] |
| Measles virus | <0.5 | [2] | |
| Nipah virus | <0.5 | [2] | |
| Newcastle disease virus (NDV) | <0.5 | [4] | |
| Poxviridae | Vaccinia virus | <0.5 | [2] |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | <0.5 | [2][4] |
| Rhabdoviridae | Vesicular stomatitis virus (VSV) | <0.5 | [2] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | <0.5 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.
Synthesis of this compound
This compound, with the chemical name (5Z)-5-((5-phenylfuran-2-yl)methylene)-3-allyl-2-thioxothiazolidin-4-one, can be synthesized via a Knoevenagel condensation reaction. This reaction involves the condensation of an active hydrogen compound with a carbonyl group, followed by dehydration.
Materials:
-
3-allyl-2-thioxothiazolidin-4-one
-
5-phenylfuran-2-carbaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve equimolar amounts of 3-allyl-2-thioxothiazolidin-4-one and 5-phenylfuran-2-carbaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Singlet Oxygen Detection Assay
The generation of singlet oxygen by this compound upon photoactivation can be detected using a fluorescent probe such as 9,10-dimethylanthracene (DMA) or silicon-rhodamine-based probes like Si-DMA.
Materials:
-
This compound
-
Singlet oxygen probe (e.g., Si-DMA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Light source (e.g., white light lamp)
-
Fluorescence plate reader or microscope
Procedure:
-
Prepare a working solution of the singlet oxygen probe in HBSS.
-
Add the probe solution to the wells of a microplate.
-
Add this compound to the wells at the desired concentration.
-
Expose the plate to a light source for a defined period. A control plate should be kept in the dark.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence in the light-exposed samples compared to the dark controls indicates singlet oxygen generation.
Membrane Fluidity Assay
Changes in viral membrane fluidity due to this compound-mediated lipid peroxidation can be assessed using the fluorescent probe Laurdan. Laurdan's emission spectrum shifts in response to changes in the polarity of its environment, which is related to membrane fluidity. This is quantified by calculating the Generalized Polarization (GP) value.
Materials:
-
Laurdan
-
Virus particles or liposomes (as a model system)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Incubate virus particles or liposomes with Laurdan to allow the probe to incorporate into the lipid bilayer.
-
Treat the labeled particles with this compound at various concentrations and expose them to light. Include appropriate dark controls.
-
Measure the fluorescence emission spectra of the samples, with excitation typically around 350 nm. Record the emission intensities at 440 nm (characteristic of a more ordered, gel phase) and 490 nm (characteristic of a more fluid, liquid-crystalline phase).
-
Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A higher GP value indicates decreased membrane fluidity.
Time-of-Addition Assay
This assay is used to determine the stage of the viral life cycle that is inhibited by an antiviral compound.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock
-
This compound
-
Cell culture medium
-
Method for quantifying viral infection (e.g., plaque assay, reporter gene expression)
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere.
-
Synchronize viral infection by pre-chilling the cells and virus, then allowing attachment at a low temperature (e.g., 4°C).
-
Shift the temperature to 37°C to initiate viral entry.
-
Add this compound at various time points before, during, and after infection.
-
After a suitable incubation period, quantify the level of viral infection in each well.
-
By observing at which time points the addition of this compound is no longer effective at inhibiting infection, the specific stage of the viral life cycle targeted by the compound can be determined. For this compound, its inhibitory effect is expected to be most potent when added before or during the viral entry phase.
Virus-Cell Fusion Assay (β-Lactamase Assay)
This assay directly measures the fusion of the viral envelope with the host cell membrane by detecting the delivery of a virus-encapsulated enzyme into the host cell cytoplasm.
Materials:
-
Pseudotyped viruses carrying a β-lactamase-Vpr (BlaM-Vpr) fusion protein.
-
Host cells loaded with a fluorescent β-lactamase substrate (e.g., CCF2-AM).
-
This compound
-
Fluorescence microscope or plate reader.
Procedure:
-
Load the target cells with the CCF2-AM substrate. In its uncleaved state, this substrate produces green fluorescence.
-
Treat the BlaM-Vpr containing pseudoviruses with this compound and expose them to light.
-
Incubate the treated viruses with the loaded host cells to allow for viral entry.
-
If virus-cell fusion occurs, the BlaM-Vpr enzyme will be released into the cytoplasm and cleave the CCF2-AM substrate.
-
Cleavage of the substrate results in a shift in its fluorescence emission from green to blue.
-
The ratio of blue to green fluorescence can be quantified to determine the extent of viral fusion. A decrease in this ratio in the presence of this compound indicates inhibition of virus-cell fusion.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key processes involved in the mechanism of action of this compound.
Caption: Mechanism of this compound-mediated viral inactivation.
Caption: General experimental workflow for evaluating this compound.
Caption: Singlet oxygen-mediated lipid peroxidation pathway.
Conclusion
This compound represents a promising class of broad-spectrum antiviral compounds that target a fundamental component of enveloped viruses – the lipid membrane. Its unique mechanism of action, involving the light-dependent generation of singlet oxygen and subsequent lipid peroxidation, offers a high barrier to the development of viral resistance. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of virology, drug discovery, and development, facilitating further investigation into this and other membrane-targeting antiviral strategies. While this compound itself has limitations for in vivo applications due to its light requirement and physiological stability, it has served as a crucial lead compound for the development of next-generation antivirals with improved properties.[2]
References
- 1. Schenck ene reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Mechanisms of Photosensitized Lipid Oxidation and Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doubly allylic hydroperoxide formed in the reaction between sterol 5,7-dienes and singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LJ001: A Broad-Spectrum Antiviral Targeting the Viral Envelope
An In-Depth Technical Review of Preclinical Antiviral Studies
Executive Summary: The emergence of novel and re-emerging viral pathogens highlights a critical need for broad-spectrum antiviral agents. LJ001, a rhodanine derivative, has been identified as a potent inhibitor of a wide array of enveloped viruses.[1][2] Unlike traditional antivirals that target specific viral enzymes or proteins, this compound employs a novel mechanism of action by targeting a common feature of these viruses: the lipid envelope.[3] It acts as a photosensitizer, generating singlet oxygen that specifically damages the viral membrane, thereby inhibiting the crucial step of virus-cell fusion.[4] This document provides a comprehensive technical overview of the preclinical studies on this compound, detailing its antiviral activity, mechanism of action, experimental protocols, and its role as a lead compound for next-generation antivirals.
Broad-Spectrum Antiviral Activity
This compound demonstrates remarkable breadth in its antiviral activity, effectively neutralizing a diverse range of enveloped viruses while showing no effect against non-enveloped viruses.[1] This selectivity underscores its unique membrane-targeting mechanism.
In Vitro Efficacy
Initial screenings and subsequent studies revealed that this compound inhibits viruses from numerous families, including:
-
Filoviridae: Ebola virus, Marburg virus
-
Orthomyxoviridae: Influenza A virus
-
Arenaviridae: Junín virus, Lassa virus
-
Bunyaviridae: Rift Valley fever virus, La Crosse virus
-
Flaviviridae: Hepatitis C virus (HCV), West Nile virus, Yellow fever virus
-
Paramyxoviridae: Nipah virus, Newcastle disease virus
-
Retroviridae: Human Immunodeficiency Virus (HIV-1)
-
Poxviridae: Vaccinia virus[1]
The compound was consistently effective across different cell types and assay formats, with inhibitory concentrations typically in the sub-micromolar to low-micromolar range.[1][4]
Quantitative Antiviral Data
The antiviral potency of this compound has been quantified against numerous viruses. The half-maximal inhibitory concentration (IC50) values are generally below 5 µM for most susceptible viruses, with many falling into the sub-micromolar range.[1][4]
| Table 1: In Vitro Antiviral Activity of this compound | |||
| Virus Family | Virus | Assay Type | IC50 / IC90 |
| Arenaviridae | Junín virus | Plaque Assay | IC50 < 0.5 µM |
| Bunyaviridae | Rift Valley Fever virus | Plaque Assay | IC50 < 0.5 µM |
| Filoviridae | Ebola virus (pseudotyped) | Reporter Gene Assay | IC50 < 0.5 µM |
| Flaviviridae | Hepatitis C virus (HCV) | Reporter Gene Assay | 1 µM < IC50 < 5 µM |
| Orthomyxoviridae | Influenza A virus | Plaque Assay | 1 µM < IC50 < 5 µM |
| Paramyxoviridae | Nipah virus (pseudotyped) | Reporter Gene Assay | IC50 < 0.5 µM |
| Retroviridae | HIV-1 | Reporter Gene Assay | 0.5 µM < IC50 ≤ 1 µM |
| Rhabdoviridae | Vesicular Stomatitis Virus | Reporter Gene Assay | IC90 ≤ 10 µM |
| Data compiled from Wolf et al., PNAS, 2010.[1] |
In Vivo Studies
Preclinical evaluation in mouse models has provided proof-of-concept for this compound's protective effects. In key studies, ex vivo pretreatment of lethal doses of Ebola virus or Rift Valley fever virus with this compound prevented virus-induced mortality in mice.[1] However, this compound proved unsuitable for further development due to poor physiological stability and a requirement for light to activate its antiviral mechanism, which limited its efficacy in post-infection treatment scenarios.[2]
Mechanism of Action
This compound's broad-spectrum activity stems from its unique mechanism targeting the physical properties of the viral membrane. It inhibits viral entry at a step after receptor binding but before the fusion of the viral and cellular membranes.[2]
Photosensitization and Singlet Oxygen Generation
Subsequent mechanistic studies revealed that this compound is a type II photosensitizer.[4] Its antiviral activity is dependent on light and the presence of molecular oxygen.[5] Upon light exposure, this compound intercalates into the lipid bilayer and generates singlet oxygen (¹O₂), a highly reactive oxygen species.[4] This was confirmed by experiments showing that the antiviral effect is reversed by singlet oxygen quenchers.[4]
Lipid Peroxidation and Inhibition of Fusion
The generated singlet oxygen reacts with and oxidizes unsaturated phospholipid tails within the viral membrane.[4] This process leads to the formation of hydroxylated fatty acids, which alters the biophysical properties of the membrane, such as its fluidity and curvature.[4][5] This structural disruption compromises the membrane's ability to undergo the necessary conformational changes required for fusion with the host cell membrane, effectively blocking viral entry.[4]
Selectivity for Viral vs. Cellular Membranes
A key feature of this compound is its specific inhibition of virus-cell fusion without affecting cell-cell fusion (syncytia formation).[6] This selectivity arises from fundamental differences between viral and cellular membranes. Viral envelopes are static structures, incapable of repairing damage. In contrast, host cell membranes are dynamic and biogenic, possessing robust mechanisms to repair and replace damaged lipids.[4] Therefore, while this compound may cause some damage to host cell membranes, the cells can recover, creating a therapeutic window that allows for the specific inactivation of virions.[4]
Key Experimental Protocols
The characterization of this compound's antiviral activity involved several key experimental methodologies.
Pseudovirus Neutralization Assay
This assay is commonly used to quantify the inhibitory effect of a compound on viral entry.
-
Virus Production: A replication-deficient vesicular stomatitis virus (VSV) or lentiviral core is engineered to express a reporter gene (e.g., Luciferase or GFP) and pseudotyped with the envelope glycoproteins of the target virus (e.g., Ebola, Nipah).
-
Treatment: The pseudovirus stock is pre-incubated for a short period (e.g., 10-60 minutes) at room temperature with serial dilutions of this compound or a vehicle control (DMSO).
-
Infection: The virus-compound mixture is added to susceptible host cells seeded in 96-well plates.
-
Incubation: The cells are incubated for 24-48 hours to allow for viral entry and reporter gene expression.
-
Quantification: Reporter gene expression is measured using a luminometer or fluorescence microscope. The reduction in signal relative to the vehicle control is used to calculate the IC50 value.[7][8]
Time-of-Addition Assay
This method pinpoints the stage of the viral lifecycle that is inhibited by the compound.
-
Synchronized Infection: Host cells are pre-chilled and incubated with the virus at a low temperature (e.g., 4°C) to allow attachment but prevent entry. The unbound virus is then washed away.[9]
-
Temperature Shift: The temperature is raised to 37°C to permit synchronized viral entry and replication.
-
Staggered Compound Addition: A high concentration of this compound (or control inhibitors with known mechanisms) is added to different wells at various time points before and after the temperature shift.[9][10]
-
Quantification: After a full replication cycle (e.g., 24 hours), the level of infection is measured. The compound can only inhibit infection if it is added before its specific target step is completed. For this compound, its inhibitory effect is lost if added after the fusion step has occurred.[9]
Virus-Cell vs. Cell-Cell Fusion Assay
This dual assay demonstrates the selectivity of this compound.
-
Virus-Cell Fusion: An assay is used where viral entry leads to a quantifiable signal, such as the delivery of a viral matrix protein fused to β-lactamase into cells pre-loaded with a FRET substrate. Inhibition of entry by this compound prevents the cleavage of the substrate and the resulting color change.[6]
-
Cell-Cell Fusion (Syncytia): Cells are co-transfected with plasmids expressing the viral fusion (F) and attachment (G) glycoproteins. This leads to the fusion of adjacent cells and the formation of multi-nucleated giant cells (syncytia). The number and size of syncytia are quantified after incubation with this compound or a vehicle control. Studies show this compound does not inhibit this process.[6]
Cytotoxicity and Safety Profile
An ideal antiviral must be effective at concentrations that are non-toxic to host cells.
In Vitro Cytotoxicity
This compound generally exhibits low cytotoxicity in vitro at its effective antiviral concentrations.[1] Cytoplasmic enzyme release assays and cell metabolism assays (e.g., Alamar Blue) have shown no significant toxic effects in various cell lines, including Vero cells, at concentrations where most viruses are inhibited by over 90%.[1]
| Table 2: Cytotoxicity of this compound | |
| Cell Line | CC50 (50% Cytotoxic Concentration) |
| ST (Swine Testicle) | 146.4 µM |
| Vero (and others) | Generally non-toxic at effective antiviral concentrations (≥10 µM) |
| Data from MedchemExpress and Wolf et al., PNAS, 2010.[1][11] |
The ratio of cytotoxicity to antiviral activity is known as the Selectivity Index (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile.[12] For many viruses, this compound demonstrates a high SI.
In Vivo Toxicity
In short-term studies, mice administered this compound via oral gavage or intraperitoneal injection at doses of 20 mg/kg and 50 mg/kg showed no overt signs of toxicity.[1][11] Comprehensive blood chemistry panels and organ toxicology tests revealed no significant abnormalities, apart from a minor elevation in serum cholesterol levels in treated animals compared to controls.[1][11]
Structure-Activity and Drug Development
While this compound itself was not advanced to clinical trials, its discovery has been pivotal. The understanding of its mechanism of action—exploiting the biophysical differences between viral and cellular membranes via photosensitization—has paved the way for the rational design of improved second-generation compounds.[2][4] Researchers have developed new classes of membrane-intercalating photosensitizers, such as oxazolidine-2,4-dithiones, with enhanced properties, including:
-
Improved in vitro potency (IC50 < 10 nM)[4]
-
Red-shifted absorption spectra for better light penetration in tissues[4]
-
Increased quantum yield for more efficient singlet oxygen generation[4]
-
Significantly improved bioavailability[4]
Conclusion
This compound is a pioneering broad-spectrum antiviral compound that validated the viral lipid envelope as a viable therapeutic target. Its unique mechanism of action, involving light-activated generation of singlet oxygen to induce lipid peroxidation and inhibit membrane fusion, provides a powerful strategy against a wide range of enveloped viruses. Although its own developmental path was limited by physicochemical properties, the mechanistic insights gained from this compound studies have been instrumental in guiding the development of new, more potent antiviral candidates with improved pharmacokinetic profiles, offering a promising new paradigm in the fight against viral diseases.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJ-001 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell–cell and virus–cell fusion assay–based analyses of alanine insertion mutants in the distal α9 portion of the JRFL gp41 subunit from HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Antiviral Spectrum of LJ001: A Technical Guide to a Broad-Spectrum Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJ001 is a pioneering small-molecule antiviral agent that has demonstrated a broad spectrum of activity against numerous enveloped RNA viruses.[1][2] As a rhodanine derivative, this compound represents a class of compounds that target a common feature of these viruses: the lipid membrane.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative antiviral spectrum, and detailed protocols for its evaluation. Its unique mode of action, which exploits the physiological differences between viral and cellular membranes, offers a compelling paradigm for the development of next-generation, broad-spectrum antiviral therapeutics.
Core Mechanism of Action: Membrane-Targeted Photosensitization
This compound functions as a type II photosensitizer that intercalates into lipid bilayers.[3] Its antiviral activity is not based on targeting a specific viral protein, which is prone to mutation and resistance, but on compromising the integrity of the viral envelope itself.[1] The mechanism is a multi-step process initiated by light and oxygen.
The key steps are:
-
Membrane Intercalation : As a lipophilic molecule, this compound readily inserts itself into the lipid bilayer of the viral envelope.[1]
-
Singlet Oxygen Generation : Upon exposure to light, this compound absorbs energy and, in the presence of molecular oxygen (O₂), generates highly reactive singlet oxygen (¹O₂).[3][4] This activity is a defining characteristic of a type II photosensitizer.
-
Lipid Peroxidation : The generated singlet oxygen rapidly oxidizes unsaturated phospholipid tails within the viral membrane.[3] This leads to the formation of hydroxylated fatty acid species.
-
Inhibition of Fusion : The oxidation of lipids alters the biophysical properties of the viral membrane, negatively impacting its fluidity and curvature.[3] This structural disruption prevents the membrane from undergoing the necessary conformational changes required for fusion with a host cell membrane, thereby blocking viral entry at a post-binding step.[1][3]
This mechanism is selectively antiviral because host cells possess robust lipid biosynthesis and repair pathways that can counteract the oxidative damage caused by this compound.[1][3] In contrast, the viral envelope is a static, non-biogenic membrane that cannot repair this damage, creating a crucial therapeutic window.[1]
Antiviral Spectrum and Potency
This compound exhibits potent antiviral activity against a wide array of enveloped RNA viruses while showing no effect on non-enveloped viruses.[1] Its efficacy is remarkably consistent across different viral families, underscoring its mechanism of targeting the common viral lipid envelope. The 50% inhibitory concentration (IC₅₀) is generally in the sub-micromolar to low micromolar range.[1][3]
| Virus Family | Virus | IC₅₀ Range (µM) | Reference |
| Paramyxoviridae | Nipah Virus (NiV) | < 0.5 | [1] |
| Hendra Virus (HeV) | < 0.5 | [1] | |
| Measles Virus (MeV) | 0.5 - 1.0 | [1] | |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | < 0.5 | [1] |
| Orthomyxoviridae | Influenza A Virus | < 0.5 | [1] |
| Filoviridae | Ebola Virus (EBOV) | < 0.5 | [1] |
| Marburg Virus (MARV) | < 0.5 | [1] | |
| Arenaviridae | Junín Virus (JUNV) | < 0.5 | [1] |
| Tacaribe Virus (TCRV) | < 0.5 | [1] | |
| Pichinde Virus (PICV) | 0.5 - 1.0 | [1] | |
| Phenuiviridae | Rift Valley Fever Virus (RVFV) | < 0.5 | [1] |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | < 0.5 | [1] |
| Flaviviridae | Hepatitis C Virus (HCV) | 1.0 - 5.0 | [1] |
| Coronaviridae | Transmissible Gastroenteritis Virus (TGEV) | Effective at 3.125 - 12.5 µM | |
| Porcine Deltacoronavirus (PDCoV) | Effective at 3.125 - 12.5 µM |
Note: IC₅₀ values are categorized based on data from Wolf et al., 2010.[1] The CC₅₀ (50% cytotoxic concentration) of this compound is significantly higher, often >20 µM, providing a favorable therapeutic index in vitro.
Experimental Protocols
Evaluating the antiviral properties of compounds like this compound requires a series of standardized in vitro assays.
Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, establishing the CC₅₀ value.
Methodology:
-
Cell Plating : Seed susceptible host cells (e.g., Vero, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment : Remove the old medium from the cells and add the diluted compound solutions to the wells. Include "cells only" (vehicle control) and "medium only" (blank) controls.
-
Incubation : Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition : Add an MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Solubilization : If using MTT, add a solubilization solution (e.g., SDS in HCl) and incubate to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ is determined by plotting a dose-response curve.
Virus Yield Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Methodology:
-
Cell Plating : Seed host cells in a multi-well plate (e.g., 24-well) to form a confluent monolayer.
-
Infection and Treatment : Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation : Incubate the plates for the duration of one full viral replication cycle (e.g., 24-48 hours).
-
Harvesting : After incubation, collect the supernatant (and/or cell lysates, depending on the virus).
-
Titer Determination : Determine the viral titer in the harvested samples using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Analysis : The reduction in viral titer in the treated samples is compared to an untreated virus control. The EC₅₀ (50% effective concentration) is the concentration of this compound that reduces the viral yield by 50%.
Time-of-Addition Assay
This assay is crucial for determining the stage of the viral lifecycle that is inhibited by the compound.
Methodology:
-
Synchronized Infection : Pre-chill susceptible cells and allow the virus to adsorb for 1-2 hours at 4°C to synchronize the infection at the binding stage.
-
Initiate Entry : Remove the inoculum, wash the cells, and add pre-warmed medium to raise the temperature to 37°C, allowing viral entry to proceed.
-
Staggered Compound Addition : Add a fixed, high concentration of this compound (e.g., 10x EC₅₀) to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6 hours). Include known inhibitors of specific viral stages (e.g., entry, reverse transcription) as controls.
-
Incubation : Incubate the plate until the completion of one replication cycle.
-
Readout : Measure viral replication using a suitable endpoint, such as reporter gene expression (e.g., luciferase), qPCR for viral genomes, or an ELISA for a viral antigen.
-
Analysis : Plot the percentage of inhibition against the time of compound addition. A compound loses its inhibitory effect when added after its specific target step in the viral lifecycle has been completed. For this compound, its effect is lost if added after the virus-cell fusion window.
Visualizing Processes and Logic
Limitations and Future Directions
While this compound established a powerful proof-of-concept, its therapeutic potential is limited by poor physiological stability and a dependency on light for its antiviral activity.[2][3] However, the mechanistic insights gained from this compound have spurred the development of second-generation compounds, such as oxazolidine-2,4-dithiones.[3] These successors were designed to have improved potency (IC₅₀ <10 nM), red-shifted absorption spectra for better tissue penetration, and enhanced bioavailability, demonstrating significant in vivo efficacy in preclinical models.[3] The continued exploration of membrane-targeting antivirals remains a promising strategy to combat emerging and re-emerging enveloped viral pathogens.
References
understanding the photosensitizing properties of LJ001
An In-depth Technical Guide to the Photosensitizing Properties of LJ001
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule belonging to the rhodanine derivative class, identified as a potent, broad-spectrum antiviral agent effective against a wide array of enveloped viruses.[1] Its mechanism of action is not based on targeting viral or host proteins but rather on the biophysical properties of the viral lipid membrane. This compound functions as a type II photosensitizer, a class of molecules that, upon light activation, generate reactive oxygen species.[2] Specifically, it intercalates into the viral envelope and, when exposed to light, produces singlet oxygen (¹O₂) which oxidizes unsaturated lipids within the membrane.[2][3] This photo-oxidative damage alters membrane fluidity and curvature, ultimately inhibiting the fusion of the viral envelope with host cell membranes, a critical step for viral entry.[2][4] This guide provides a comprehensive overview of the photosensitizing properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: A Type II Photosensitizer
The antiviral activity of this compound is fundamentally linked to its identity as a type II photosensitizer. This process is contingent on three components: the this compound molecule, light, and molecular oxygen.[2] The mechanism can be dissected into several key stages:
-
Viral Membrane Intercalation : As a lipophilic molecule, this compound preferentially inserts itself into lipid bilayers. It shows a strong fluorescence increase in the presence of liposomes, which is reversible with the addition of detergents, confirming its ability to intercalate into membranes.[1] It targets the lipid envelope of viruses.[5]
-
Photoexcitation : Upon absorption of light, the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Energy Transfer and Singlet Oxygen Generation : The excited triplet-state this compound transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[2] This process qualifies this compound as a type II photosensitizer.[2] The antiviral activity of this compound is consequently light-dependent and can be neutralized by singlet oxygen quenchers.[2]
-
Lipid Peroxidation : Singlet oxygen is a potent oxidizing agent that reacts with electron-rich double bonds found in unsaturated fatty acids within the viral membrane's phospholipids.[2] This reaction leads to the formation of hydroxylated fatty acid species, a form of lipid peroxidation.[2][6]
-
Inhibition of Virus-Cell Fusion : The oxidation of membrane lipids alters the intrinsic biophysical properties of the viral envelope, including its fluidity and curvature.[2][4] These properties are critical for the conformational changes required for the fusion of the viral and cellular membranes. By disrupting these properties, this compound effectively and irreversibly inactivates the virion and blocks viral entry at a stage after receptor binding but before membrane fusion.[1]
Signaling Pathway Diagram
Caption: Mechanism of action for this compound as a Type II photosensitizer.
Data Presentation: Antiviral Efficacy
This compound demonstrates broad-spectrum activity against enveloped viruses by targeting a common feature—the lipid envelope—rather than specific viral proteins. This approach circumvents typical drug resistance mechanisms that arise from protein mutation.
| Parameter | Virus / Condition | Value | Reference |
| IC₅₀ | General (numerous enveloped viruses) | ≤ 0.5 µM | [2][6] |
| Infectivity Reduction | Light-exposed, this compound-treated viruses | >99% | [6] |
| Antiviral Activity | Transmissible Gastroenteritis Virus (TGEV) | 3.125 µM | [4] |
| Antiviral Activity | Porcine Deltacoronavirus (PDCoV) | 12.5 µM | [4] |
| CC₅₀ (Cytotoxicity) | ST cells | 146.4 µM | [7] |
Experimental Protocols
Characterizing the photosensitizing and antiviral properties of this compound involves a series of specialized biophysical and virological assays.
Protocol: Singlet Oxygen Detection
This protocol describes an indirect method to quantify singlet oxygen generation using a fluorescent probe.
Objective: To detect and quantify the production of singlet oxygen (¹O₂) by this compound upon light exposure.
Materials:
-
This compound
-
Singlet Oxygen Sensor Green (SOSG) probe
-
Aqueous buffer (e.g., PBS)
-
Light source with appropriate wavelength for this compound excitation
-
Fluorometer or fluorescence plate reader
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of SOSG.
-
Reaction Mixture: In a microplate or cuvette, prepare the reaction mixture containing this compound at the desired concentration and SOSG (typically 1-5 µM) in an aqueous buffer. Include control samples: (a) SOSG with this compound, no light; (b) SOSG alone with light; (c) SOSG alone, no light.
-
Light Exposure: Irradiate the samples with a light source corresponding to an absorption peak of this compound.
-
Fluorescence Measurement: Measure the fluorescence of SOSG (excitation/emission ~504/525 nm) at time points before and during light exposure. An increase in fluorescence indicates the reaction of SOSG with singlet oxygen.
-
Quantification: The rate of fluorescence increase is proportional to the rate of singlet oxygen generation.
Caption: Workflow for singlet oxygen detection using SOSG probe.
Protocol: Viral Membrane Intercalation Assay
This protocol uses the environment-sensitive fluorescence of this compound to confirm its insertion into lipid bilayers.
Objective: To verify that this compound intercalates into lipid membranes.
Materials:
-
This compound
-
Liposomes (e.g., prepared from phosphatidylcholine)
-
Aqueous buffer (e.g., PBS)
-
Detergent (e.g., Triton X-100)
-
Fluorometer
Methodology:
-
Baseline Fluorescence: Measure the intrinsic fluorescence of this compound dissolved in the aqueous buffer. This compound exhibits minimal fluorescence in aqueous environments.[1]
-
Liposome Titration: Add increasing concentrations of liposomes to the this compound solution.
-
Fluorescence Measurement: Measure the fluorescence intensity after each addition of liposomes. A significant increase in fluorescence indicates the transfer of this compound from the aqueous environment to the hydrophobic lipid bilayer of the liposomes.[1]
-
Detergent Quenching: To a sample showing high fluorescence (this compound + liposomes), add a detergent to disrupt the liposomal membranes.
-
Final Measurement: Measure the fluorescence after detergent addition. A loss of fluorescence confirms that the signal was dependent on the integrity of the lipid membrane, as this compound is released back into the aqueous phase.[1]
Caption: Workflow for the membrane intercalation fluorescence assay.
Protocol: Virus-Cell Fusion Assay (β-Lactamase Based)
This assay determines if a compound inhibits the fusion and entry of a virus into a host cell.
Objective: To assess the inhibitory effect of this compound on virus-cell membrane fusion.
Materials:
-
Virus-like particles (VLPs) or pseudotyped virus (e.g., VSV) engineered to contain a β-lactamase-matrix fusion protein (BlaM).
-
Target host cells (e.g., Vero cells).
-
CCF2-AM, a fluorescent substrate for β-lactamase.
-
This compound and DMSO (vehicle control).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Plate target cells and load them with the CCF2-AM substrate. This substrate is uncleaved (green fluorescence) but turns blue upon cleavage by β-lactamase.
-
Virus Treatment: Pre-treat the BlaM-containing virus particles with this compound (e.g., 10 µM) or DMSO for a specified time. Remember to expose the treated virus to light to activate the photosensitizer.
-
Infection: Add the treated virus particles to the prepared host cells and incubate to allow for viral entry.
-
Analysis: After incubation, analyze the cells using flow cytometry. Measure the ratio of blue to green cells.
-
Interpretation: A reduction in the blue:green cell ratio in the this compound-treated sample compared to the DMSO control indicates that cytoplasmic delivery of the BlaM protein was inhibited, meaning virus-cell fusion was blocked.[8]
Caption: Workflow for the β-lactamase virus-cell fusion assay.
Concluding Remarks
This compound represents a novel paradigm for broad-spectrum antivirals, functioning as a membrane-targeting photosensitizer. Its mechanism, which leverages the fundamental biophysical differences between static viral membranes and dynamic host cell membranes, is a promising strategy for overcoming drug resistance. While the requirement for light and poor physiological stability have limited the direct therapeutic development of this compound, its mechanism of action has paved the way for new research avenues.[2][3] Structure-activity relationship studies have already led to the design of new photosensitizers with improved potency, red-shifted absorption for better tissue penetration, and higher singlet oxygen quantum yields.[2] The principles underlying this compound's photosensitizing properties continue to inform the development of the next generation of broad-spectrum antiviral agents and photodynamic therapies.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LJ-001 - Wikipedia [en.wikipedia.org]
- 4. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 6. researchgate.net [researchgate.net]
- 7. cenmed.com [cenmed.com]
- 8. researchgate.net [researchgate.net]
The Initial Characterization of LJ001: A Broad-Spectrum Antiviral Targeting Enveloped Viruses
A Technical Guide for Researchers and Drug Development Professionals
Introduction
LJ001 is a small molecule, rhodanine derivative, identified for its potent broad-spectrum antiviral activity against a wide array of enveloped viruses.[1][2][3][4] This technical guide provides an in-depth overview of the initial characterization of this compound, focusing on its mechanism of action, quantitative antiviral efficacy, and the key experimental methodologies used in its evaluation. The information presented here is intended to serve as a comprehensive resource for researchers in virology and professionals in antiviral drug development.
Mechanism of Action
This compound exerts its antiviral effect by targeting the lipid membrane of enveloped viruses, a common feature across this diverse class of pathogens.[2][3][4] The core of its mechanism lies in the inhibition of viral entry into host cells, specifically at a stage after receptor binding but before the fusion of the viral and cellular membranes.[1][2][3]
Subsequent research has elucidated that this compound's antiviral activity is light-dependent and requires the presence of molecular oxygen.[5][6] this compound acts as a type II photosensitizer, generating reactive singlet oxygen in the viral membrane.[1][5] This leads to the oxidation of unsaturated phospholipids within the viral envelope, altering the biophysical properties of the membrane, such as its curvature and fluidity.[5] These modifications ultimately compromise the ability of the virus to fuse with the host cell membrane, thereby blocking infection.[5]
A key aspect of this compound's selectivity is its exploitation of the differences between viral and cellular membranes. While this compound can also intercalate into cellular membranes, host cells possess robust lipid biosynthesis and repair mechanisms that can counteract the damage.[2][7] In contrast, viral envelopes are static structures, lacking such reparative capabilities, making the damage induced by this compound irreversible and fatal for the virion.[2][7]
Data Presentation
The antiviral activity of this compound has been quantified against a multitude of enveloped viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values from key studies.
Table 1: Antiviral Activity (IC50) of this compound Against Various Enveloped Viruses
| Virus Family | Virus | IC50 (µM) | Assay Method | Reference |
| Arenaviridae | Junín virus (pathogenic) | < 0.5 | Plaque Assay | [2] |
| Lassa virus | 1 - 5 | Plaque Assay | [2] | |
| Bunyaviridae | Rift Valley fever virus | < 0.5 | Plaque Assay | [2] |
| Filoviridae | Ebola virus | < 0.5 | Recombinant GFP-expressing virus | [2] |
| Marburg virus | < 0.5 | Recombinant GFP-expressing virus | [2] | |
| Flaviviridae | Dengue virus | 1 - 5 | Plaque Assay | [2] |
| West Nile virus | 1 - 5 | Plaque Assay | [2] | |
| Orthomyxoviridae | Influenza A virus | 0.5 - 1 | Plaque Assay | [2] |
| Paramyxoviridae | Nipah virus | < 0.5 | Plaque Assay | [2] |
| Hendra virus | < 0.5 | Plaque Assay | [2] | |
| Poxviridae | Vaccinia virus | 0.5 - 1 | Plaque Assay | [2] |
| Retroviridae | HIV-1 | < 0.5 | Flow cytometry | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Assay Method | Reference |
| Vero | > 50 | Alamar Blue assay | [2] |
| 293T | > 50 | Alamar Blue assay | [2] |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to elucidate its antiviral activity and mechanism of action.
Viral Titer Reduction Assay (Plaque Assay)
-
Objective: To quantify the inhibitory effect of this compound on viral replication.
-
Methodology:
-
Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in multi-well plates.
-
Serial dilutions of the virus are pre-incubated with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
The cell monolayers are washed, and the virus-compound mixtures are added to the cells and incubated for 1 hour to allow for viral adsorption.
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the corresponding concentration of this compound.
-
The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
-
Time-of-Addition Assay
-
Objective: To determine the stage of the viral life cycle inhibited by this compound.
-
Methodology:
-
Susceptible cells are seeded in multi-well plates.
-
A synchronized infection is established by pre-chilling the cells and virus, allowing for attachment but not entry.
-
The temperature is shifted to 37°C to initiate viral entry and replication.
-
This compound (at a concentration known to be inhibitory) is added at various time points before, during, and after the synchronized infection.
-
Viral replication is quantified at the end of the experiment (e.g., by measuring reporter gene expression for recombinant viruses or by plaque assay).
-
The results indicate at which stage the compound is effective; for this compound, its inhibitory effect is most pronounced when added before or during the infection period, suggesting it acts on an early step of the viral life cycle.[2]
-
Virus-Cell Fusion Assay
-
Objective: To directly assess the effect of this compound on the fusion of the viral envelope with the host cell membrane.
-
Methodology (using a β-lactamase-based assay as an example):
-
Virus-like particles (VLPs) are produced that contain a viral fusion protein and a β-lactamase (BlaM)-Gag fusion protein.
-
Target cells are loaded with a fluorescent substrate for β-lactamase (e.g., CCF2-AM).
-
The VLPs are pre-treated with this compound or a vehicle control.
-
The treated VLPs are then incubated with the target cells to allow for entry.
-
If fusion occurs, the BlaM-Gag protein is released into the cytoplasm and cleaves the CCF2-AM substrate, causing a shift in its fluorescence emission (e.g., from green to blue).
-
The percentage of blue cells is quantified by flow cytometry.
-
A reduction in the number of blue cells in the presence of this compound indicates inhibition of virus-cell fusion.[2][8]
-
Cell-Cell Fusion (Syncytia Formation) Assay
-
Objective: To determine if this compound inhibits cell-cell fusion mediated by viral glycoproteins, distinguishing its effect from virus-cell fusion.
-
Methodology:
-
"Effector" cells are co-transfected with plasmids expressing the viral attachment and fusion glycoproteins.
-
"Target" cells are seeded in a separate plate.
-
The effector cells are overlaid onto the target cells in the presence of this compound or a vehicle control.
-
The co-culture is incubated to allow for cell-cell fusion, which results in the formation of multinucleated giant cells (syncytia).
-
The cells are fixed and stained (e.g., with Giemsa or DAPI to visualize nuclei).
-
The number and size of syncytia are quantified by microscopy.
-
This compound was found not to inhibit cell-cell fusion, highlighting its specificity for the virus-cell fusion process.[2][8]
-
Cytotoxicity Assay
-
Objective: To determine the concentration at which this compound is toxic to host cells.
-
Methodology (using an Alamar Blue assay as an example):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with medium containing serial dilutions of this compound or a vehicle control.
-
The cells are incubated for a specified period (e.g., 24-72 hours).
-
The Alamar Blue reagent (resazurin) is added to each well.
-
Metabolically active cells reduce resazurin to the fluorescent resorufin.
-
Fluorescence is measured using a plate reader.
-
The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.[9]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Time-of-addition experimental workflow.
Conclusion
The initial characterization of this compound revealed a novel, broad-spectrum antiviral agent that targets the lipid envelope of viruses, a previously underexplored therapeutic target. Its unique mechanism of action, involving the light-dependent generation of singlet oxygen and subsequent lipid peroxidation, provides a high barrier to the development of viral resistance. While this compound itself has limitations for in vivo use, such as poor physiological stability and the requirement for light, it has served as a crucial lead compound for the development of a new class of antiviral drugs with improved properties.[1] The detailed experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and drug developers working to combat enveloped viral pathogens.
References
- 1. LJ-001 - Wikipedia [en.wikipedia.org]
- 2. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broad-spectrum antiviral targeting entry of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 5. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: LJ001 as a Lead Compound for Antiviral Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
LJ001, a rhodanine derivative, has emerged as a significant lead compound for the development of broad-spectrum antiviral therapeutics. Its unique mechanism of action targets the physical properties of viral membranes, offering a novel strategy to combat a wide array of enveloped viruses. This document provides a comprehensive technical overview of this compound, summarizing its mechanism, antiviral efficacy, and the experimental protocols used for its evaluation. It is intended to serve as a foundational guide for researchers engaged in the discovery and development of next-generation antiviral agents.
Mechanism of Action: A Novel Approach to Viral Inhibition
This compound functions as a broad-spectrum entry inhibitor against numerous enveloped viruses.[1] Unlike drugs that target specific viral or host proteins, this compound acts on a component common to all enveloped viruses: the lipid membrane.[1][2] The compound intercalates into the viral membrane, and upon exposure to light, it acts as a type II photosensitizer.[3][4] This process requires molecular oxygen and results in the generation of singlet oxygen (¹O₂).[3][5]
The generated singlet oxygen then oxidizes unsaturated phospholipids within the viral membrane.[3] This lipid oxidation alters the biophysical properties of the membrane, specifically inhibiting the negative membrane curvature required for the fusion of the viral envelope with the host cell membrane.[5] This effectively blocks viral entry at a stage after receptor binding but before membrane fusion is complete.[1][4] This mechanism is selective for viruses because host cells possess robust lipid biosynthesis and repair pathways that can counteract the membrane damage, whereas the static viral membranes cannot.[2][3]
Caption: The mechanistic pathway of this compound's antiviral activity.
Antiviral Spectrum and Potency
This compound demonstrates remarkable breadth, inhibiting a wide variety of enveloped viruses while having no effect on non-enveloped viruses.[1] Its efficacy has been documented against significant pathogens, including Influenza A, HIV, Ebola virus, and various flaviviruses.[1][2] The potency of this compound is typically characterized by its 50% inhibitory concentration (IC50).
Table 1: In Vitro Antiviral Activity of this compound
| Virus Family | Representative Virus(es) | IC50 Range (µM) |
| Orthomyxoviridae | Influenza A | 0.5 - 5.0 |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | < 0.5 |
| Filoviridae | Ebola, Marburg | 0.5 - 1.0 |
| Paramyxoviridae | Nipah, Hendra, Measles | < 0.5 |
| Arenaviridae | Junín, Pichinde | 0.5 - 1.0 |
| Bunyaviridae | Rift Valley Fever | 0.5 - 1.0 |
| Flaviviridae | Hepatitis C Virus (HCV) | < 0.5 |
| Poxviridae | Vaccinia | 1.0 - 5.0 |
| Coronaviridae | Transmissible gastroenteritis virus (TGEV), Porcine deltacoronavirus (PDCoV) | 3.125 - 12.5 |
Note: IC50 values are compiled from multiple studies and can vary based on the specific viral strain, cell line, and assay conditions. The data primarily reflects values reported in the foundational study by Wolf et al., 2010.[1] and a study on coronaviruses[5].
Key Experimental Protocols
Evaluating the antiviral activity of compounds like this compound requires robust and reproducible assays. The plaque reduction assay is a standard method for quantifying viral infectivity and the effect of inhibitors.
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates and grow to near confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Virus Pre-treatment: Incubate a standardized amount of virus with each this compound dilution for a defined period (e.g., 1 hour at 37°C) to allow the compound to act on the virions. A virus-only control (e.g., with DMSO vehicle) must be included.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow adsorption for 1 hour.
-
Overlay Application: Remove the inoculum and add an overlay medium containing a gelling agent (e.g., agarose or methylcellulose). This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Visualization & Quantification: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet, which stains the living cells but leaves the plaques unstained. Count the number of plaques per well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus-only control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Standard experimental workflow for a plaque reduction assay.
Structure-Activity Relationship and Lead Optimization
This compound is a rhodanine derivative, and structure-activity relationship (SAR) studies have been crucial in understanding its function and in guiding the development of more effective analogs.[1][2] Both the polar and non-polar ends of the this compound molecule are important for its antiviral activity, consistent with a membrane intercalation mechanism.[2]
While potent in vitro, this compound's dependency on light for activation and its poor physiological stability make it unsuitable for in vivo applications.[4] This has driven the design of new compounds that retain the mechanism of action but have improved drug-like properties. Research has led to a novel class of oxazolidine-2,4-dithiones with significantly improved potency (IC50 <10 nM), red-shifted absorption spectra for better potential tissue penetration, and enhanced bioavailability.[3]
Caption: Logical relationship in the optimization of this compound as a lead compound.
Conclusion and Future Directions
This compound has been instrumental in validating a novel antiviral strategy: targeting the lipid envelope of viruses. While the parent compound is limited as a therapeutic, it serves as an exceptional lead for drug development.[4] The insights gained from its mechanism and SAR have paved the way for second-generation inhibitors with superior properties.[3]
Future research will focus on:
-
Advanced Lead Optimization: Further refinement of analogs to enhance safety, efficacy, and pharmacokinetic profiles for in vivo use.
-
In Vivo Evaluation: Testing promising new compounds in relevant animal models of viral disease.
-
Mechanism Elucidation: Deeper investigation into the precise lipid interactions and the potential for viral resistance, although resistance is considered less likely due to the non-specific nature of the membrane target.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 3. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LJ-001 - Wikipedia [en.wikipedia.org]
- 5. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Biophysical Gauntlet: A Technical Guide to the Disruption of Viral Lipid Bilayers by LJ001
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical analysis of the biophysical mechanisms underpinning the antiviral activity of LJ001, a broad-spectrum inhibitor of enveloped viruses. By focusing on the fundamental interactions between this compound and the viral lipid bilayer, we elucidate a paradigm for antiviral development that targets the physical properties of the virus itself, rather than specific viral proteins.
Executive Summary
This compound is a small molecule of the rhodanine derivative class that exhibits potent antiviral activity against a wide array of enveloped viruses, including Influenza A, HIV-1, Ebola, and Flaviviruses.[1][2] Its mechanism of action is unique among antiviral compounds; it does not target viral proteins but instead intercalates into the viral lipid membrane, where it acts as a type II photosensitizer.[3][4] Upon exposure to light, this compound generates singlet oxygen, which in turn oxidizes unsaturated phospholipids within the viral envelope.[3][5][6] This lipid oxidation triggers a cascade of biophysical changes, primarily altering membrane curvature and decreasing fluidity, which ultimately prevents the virus-cell fusion required for entry and infection.[3][5][6] A key feature of this compound is its selective toxicity; it irreversibly inactivates the static viral membranes while biogenic host cell membranes, with their active repair mechanisms, remain largely unaffected.[1][7] This guide details the core mechanism, summarizes the quantitative biophysical data, outlines key experimental protocols, and provides visual diagrams to illustrate the compound's effects.
Core Mechanism of Action: Photosensitized Lipid Peroxidation
The antiviral function of this compound is not a static interaction but a dynamic, light-dependent process.[3][4] The molecule itself has no effect in the dark.
-
Membrane Intercalation : As a lipophilic molecule, this compound readily inserts into lipid bilayers.[1][3] Structure-activity relationship studies indicate that both the polar and nonpolar ends of the molecule are crucial for its activity.[1][7]
-
Photosensitization : this compound is a type II photosensitizer. When exposed to light, it absorbs a photon and transitions to an excited triplet state. This excited molecule then transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3][5][6]
-
Lipid Peroxidation : Singlet oxygen rapidly reacts with unsaturated phospholipids, which are abundant in viral envelopes.[3][4] The primary reaction is an allylic hydroxylation, which introduces a hydroxyl group into the hydrophobic acyl chain and often causes a trans-isomerization of the carbon-carbon double bond.[3] This chemical modification fundamentally alters the structure and properties of the lipid.
Caption: Mechanism of this compound-mediated lipid peroxidation.
Biophysical Consequences on Lipid Bilayers
The oxidation of phospholipids by this compound-generated singlet oxygen has profound effects on the physical properties of the viral membrane. These changes are the direct cause of its antiviral activity.
Alteration of Membrane Curvature
Viral fusion is a complex process that requires precise changes in membrane curvature, including the formation of highly curved, negative curvature lipid intermediates (like fusion stalks). The introduction of a polar hydroxyl group into the hydrophobic core of the lipid bilayer causes the oxidized acyl chain to bend towards the aqueous interface.[8] This conformational change stabilizes positive spontaneous curvature, making the formation of the necessary negative curvature intermediates energetically unfavorable, thereby inhibiting membrane fusion.[6]
Decrease in Membrane Fluidity
Membrane fluidity, a measure of the freedom of movement of lipid molecules, is critical for the protein and lipid rearrangements that occur during fusion. The presence of oxidized lipids disrupts the uniform packing of the acyl chains. This leads to a more ordered state, or a decrease in membrane fluidity.[3][6] This biophysical change further impedes the dynamic processes required for the viral and cellular membranes to merge.
The Therapeutic Window: Static Viral vs. Biogenic Host Membranes
A cornerstone of this compound's utility is its selective action against viruses.[1][7] This selectivity arises from a fundamental difference between viral and cellular membranes:
-
Viral Membranes: Are static entities. Once assembled, they lack the machinery to repair or replace damaged lipids.[7] Therefore, the damage caused by this compound is cumulative and irreversible.[1]
-
Host Cell Membranes: Are biogenic and dynamic, with active lipid synthesis and turnover.[1][7] They can repair and replace oxidized lipids, effectively overcoming the effects of this compound at concentrations that are virucidal.[3][7]
Caption: Differential effects of this compound on static viral vs. biogenic host membranes.
Quantitative Data Summary
The biophysical effects of this compound have been quantified using various model systems. The following tables summarize key findings from the literature.
Table 1: Antiviral Activity of this compound against Enveloped Viruses
| Virus Family | Virus | IC₅₀ / IC₉₀ (µM) | Reference |
|---|---|---|---|
| Paramyxoviridae | Nipah Virus (NiV) | ~0.5 / <10 | [1] |
| Filoviridae | Ebola Virus | ~0.5 / <10 | [1] |
| Orthomyxoviridae | Influenza A | ~0.5 / <10 | [1] |
| Retroviridae | HIV-1 | ~0.5 / <10 | [1] |
| Arenaviridae | Junín Virus | ~0.5 / <10 | [1] |
| Flaviviridae | Hepatitis C Virus (HCV) | ~0.5 / <10 | [1] |
| Rhabdoviridae | VSV | ~0.5 / <10 | [1] |
| Coronaviridae | TGEV, PDCoV | 0.782 - 12.5 (effective range) | [5] |
(Note: IC₅₀ values are consistently reported as ≤0.5 µM for a wide range of enveloped viruses[3][4])
Table 2: Biophysical Parameters of this compound Interaction with Model Membranes
| Parameter | Model Membrane | Value | Technique | Reference |
|---|---|---|---|---|
| Partition Coefficient (Kₚ) | POPC LUVs | 1.1 (± 0.2) x 10⁴ | Fluorescence Spectroscopy | [9] |
| HIV-like LUVs | 2.0 (± 0.3) x 10⁴ | Fluorescence Spectroscopy | [9] | |
| Fluorescence Anisotropy (Δr) | HIV-like LUVs (DPH probe) | Increase indicates decreased fluidity | Fluorescence Anisotropy | [9] |
| PMBCs (TMA-DPH probe) | No significant change | Fluorescence Anisotropy | [9] | |
| Surface Pressure (Δπ) | POPC Monolayer | Increase upon addition | Langmuir Trough | [9] |
| HIV-like Monolayer | Increase upon addition | Langmuir Trough | [9] |
(LUVs: Large Unilamellar Vesicles; POPC: 1-palmitoyl-2-oleyl-sn-glycero-3-phosphocholine; PMBCs: Peripheral Blood Mononuclear Cells; DPH/TMA-DPH: fluorescent membrane probes)
Key Experimental Protocols
Studying the biophysical effects of compounds like this compound requires a suite of specialized techniques. Below are methodologies for key experiments.
Membrane Intercalation Assay
This assay quantifies the partitioning of this compound into a lipid bilayer by leveraging the compound's intrinsic fluorescence.
-
Principle : The fluorescence quantum yield of this compound increases when it moves from an aqueous environment to a nonpolar lipid environment.
-
Methodology :
-
Prepare Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC or a virus-mimetic mixture) via extrusion.
-
Prepare a solution of this compound at a fixed concentration in a suitable buffer.
-
Measure the baseline fluorescence intensity (I₀) of the this compound solution.
-
Titrate the solution with increasing concentrations of LUVs.
-
Measure the fluorescence intensity (I) after each addition, allowing the system to equilibrate.
-
The partition coefficient (Kₚ) can be calculated by fitting the curve of relative fluorescence increase ((I - I₀) / I₀) versus lipid concentration.
-
Membrane Fluidity Measurement via Fluorescence Anisotropy
This technique measures the rotational freedom of a fluorescent probe embedded in the membrane, which is inversely related to membrane fluidity.
-
Principle : The anisotropy of a fluorophore's emission is high in a viscous (ordered) environment and low in a fluid (disordered) environment. Probes like DPH (for the hydrophobic core) or TMA-DPH (for the headgroup region) are used.
-
Methodology :
-
Prepare LUVs or use live cells.
-
Incubate the membranes with a fluorescent probe (e.g., DPH) to allow its incorporation.
-
Measure the baseline fluorescence anisotropy (r₀).
-
Add this compound (and its inactive analog LJ025 as a control) at various concentrations. Ensure light exposure to activate this compound.
-
Measure the change in anisotropy (Δr) as a function of this compound concentration. An increase in anisotropy indicates a decrease in membrane fluidity.
-
Caption: Experimental workflow for measuring membrane fluidity changes.
Time-of-Addition Assay for Fusion Inhibition
This virological assay pinpoints the stage of the viral entry process that is inhibited.
-
Principle : By adding an inhibitor at different time points relative to synchronized infection, one can determine if it acts before, during, or after specific entry steps (e.g., receptor binding, fusion, reverse transcription).
-
Methodology :
-
Synchronize viral infection by pre-binding virus (e.g., HIV-1) to target cells at a low temperature (e.g., 4°C) to allow attachment but not fusion.
-
Warm the cells to 37°C to initiate fusion and entry (this is t=0).
-
Add this compound at various time points after the temperature shift. Include control inhibitors with known mechanisms (e.g., a receptor binding inhibitor, a post-binding fusion inhibitor like T-20 for HIV).
-
Allow the infection to proceed for 24-48 hours.
-
Measure the outcome of infection using a reporter gene (e.g., luciferase).
-
The time at which the addition of this compound no longer inhibits infection indicates the point at which its target step has been completed. For this compound, this occurs after receptor binding but before the completion of fusion.[3][10]
-
Conclusion and Future Directions
This compound represents a proof-of-concept for a powerful class of broad-spectrum antivirals that exploit the fundamental biophysical properties of the viral envelope. Its mechanism—light-activated generation of singlet oxygen leading to lipid peroxidation, altered membrane curvature, and decreased fluidity—effectively halts virus-cell fusion. The compound's selective inactivation of static viral membranes over biogenic host cell membranes provides a crucial therapeutic window.
While the inherent limitations of this compound, such as its poor physiological stability and dependence on light, make it unsuitable for in vivo therapeutic use, the mechanistic insights it has provided are invaluable.[2] Understanding this process has enabled the rational design of second-generation compounds that overcome these limitations. These new oxazolidine-2,4-dithiones have red-shifted absorption spectra for better tissue penetration and significantly improved potency, paving the way for novel host-agnostic antivirals that are less susceptible to the development of resistance.[3][4]
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJ-001 - Wikipedia [en.wikipedia.org]
- 3. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LJ001 Antiviral Assay Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ001 is a broad-spectrum antiviral compound that has demonstrated inhibitory activity against a wide range of enveloped viruses, including influenza A virus.[1] Its unique mechanism of action targets the viral lipid membrane, offering a novel approach to antiviral therapy. This compound is a rhodanine derivative that acts as a type II photosensitizer.[2] Upon exposure to light, it generates singlet oxygen (¹O₂), which leads to the oxidation of unsaturated phospholipids within the viral membrane. This process irreversibly damages the integrity of the viral envelope, thereby inhibiting the fusion of the virus with the host cell membrane and blocking viral entry.[2][3] Notably, the antiviral activity of this compound is light-dependent and requires the presence of molecular oxygen.[2] At effective antiviral concentrations, this compound has been shown to have no overt toxicity in in vitro and in vivo assays.[1]
These application notes provide detailed protocols for assessing the antiviral activity of this compound against influenza virus, including cytotoxicity assays, viral titer determination, and a specific light-activated antiviral assay.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Enveloped Viruses (general) | Various | ≤ 0.5 | > 10 (Vero cells) | > 20 |
| This compound | Influenza A (e.g., H1N1, H3N2) | MDCK | Data not available | Data not available | Data not available |
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for influenza virus research.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Virus Strains: Influenza A virus strains such as A/Puerto Rico/8/34 (H1N1) or A/Udorn/307/72 (H3N2) can be used.
-
Virus Propagation: Propagate influenza virus in MDCK cells in the presence of TPCK-treated trypsin (1-2 µg/mL) to facilitate viral replication. Harvest virus stocks when cytopathic effect (CPE) is observed in 80-90% of the cell monolayer.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to MDCK cells.
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound to each well. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) assay.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%, using GraphPad Prism or similar software.
Viral Titer Determination (TCID50 Assay)
This protocol is used to quantify the amount of infectious virus in a sample.
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in infection medium (culture medium with 0.5% BSA and TPCK-trypsin).
-
Infection: Remove the culture medium from the cells and add 100 µL of each virus dilution to 8 replicate wells. Include uninfected control wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C with 5% CO₂.
-
CPE Observation: Observe the wells daily for the presence of cytopathic effect (CPE).
-
TCID50 Calculation: Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.
This compound Antiviral Assay with Light Activation
This protocol is specifically designed to assess the light-dependent antiviral activity of this compound against influenza virus.
-
Virus Preparation: Dilute the influenza virus stock to a multiplicity of infection (MOI) of 0.01 in infection medium.
-
Compound-Virus Incubation and Light Exposure:
-
In a separate plate or tube, mix the diluted virus with various concentrations of this compound.
-
Expose this mixture to a white light source for 10-60 minutes. The duration of light exposure can be optimized.[2] As a control, keep an identical set of virus-compound mixtures in the dark.
-
-
Cell Infection:
-
Seed MDCK cells in a 96-well plate as previously described.
-
After the light exposure (or dark incubation), add 100 µL of the virus-LJ001 mixture to the cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Quantification of Antiviral Activity: The level of viral replication can be determined by several methods:
-
Plaque Reduction Assay: For this, after the infection period, the liquid overlay is replaced with a semi-solid overlay (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells, forming localized plaques. After 2-3 days, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The reduction in plaque number in this compound-treated wells compared to untreated wells indicates antiviral activity.
-
TCID50 Assay: Supernatants from the infected cells can be collected and titrated using the TCID50 assay described above to determine the reduction in viral yield.
-
Immunostaining: Cells can be fixed and stained for a viral protein (e.g., nucleoprotein) to quantify the number of infected cells.
-
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces viral replication by 50%, from the dose-response curve.
Visualizations
Figure 1. Mechanism of action of this compound against influenza virus entry.
Figure 2. Experimental workflow for the this compound antiviral assay.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing LJ001 in a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ001 is a potent, broad-spectrum antiviral small molecule that exhibits activity against a wide range of enveloped viruses.[1][2] Its unique mechanism of action targets the viral lipid membrane, offering a novel strategy for antiviral drug development. This compound intercalates into the viral membrane and, upon exposure to light, generates singlet oxygen.[2] This leads to the oxidation of unsaturated phospholipids within the viral envelope, altering the biophysical properties of the membrane and ultimately inhibiting the fusion of the virus with the host cell.[2] This application note provides a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral efficacy.
Mechanism of Action
This compound's antiviral activity is initiated by its insertion into the lipid bilayer of enveloped viruses. The compound is a photosensitizer, and upon light activation, it transfers energy to molecular oxygen, creating highly reactive singlet oxygen.[2] This singlet oxygen then oxidizes the unsaturated fatty acid tails of phospholipids in the viral membrane. This oxidation alters membrane fluidity and curvature, which are critical for the viral fusion process.[2] This mechanism effectively blocks viral entry into the host cell at a post-binding step, prior to membrane fusion.[1]
Data Presentation
The following table presents illustrative data from a plaque reduction assay evaluating the dose-dependent antiviral activity of this compound against an enveloped virus, such as Vesicular Stomatitis Virus (VSV). This data is representative of the expected outcome and should be used for guidance.
| This compound Concentration (µM) | Average Plaque Count | Percent Inhibition (%) |
| 0 (Virus Control) | 120 | 0 |
| 0.1 | 84 | 30 |
| 0.5 | 48 | 60 |
| 1.0 | 24 | 80 |
| 5.0 | 6 | 95 |
| 10.0 | 0 | 100 |
Note: The 50% inhibitory concentration (IC50) can be calculated from the dose-response curve generated from this data.
Experimental Protocols
This section details the protocol for a plaque reduction assay to determine the antiviral activity of this compound.
Materials
-
Cells: Vero (or other susceptible cell line)
-
Virus: Enveloped virus of interest (e.g., Vesicular Stomatitis Virus, Influenza Virus)
-
Compound: this compound (dissolved in DMSO)
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
-
Overlay Medium: 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose.
-
Stain: 0.1% Crystal Violet in 20% ethanol.
-
Plates: 6-well or 12-well tissue culture plates.
-
Light Source: Standard laboratory white light source.
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero cells) into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Compound and Virus Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in infection medium. It is crucial to include a 'no-drug' virus control (containing the same concentration of DMSO as the highest this compound concentration) and a 'no-virus' cell control.
-
Dilute the virus stock in infection medium to a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).
-
Mix equal volumes of each this compound dilution with the diluted virus suspension.
-
-
Virus-Compound Incubation:
-
Incubate the virus-LJ001 mixtures for a defined period (e.g., 30-60 minutes) at room temperature to allow the compound to interact with the virions.
-
-
Infection and Light Exposure:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Inoculate the cells with the virus-LJ001 mixtures.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Crucially, expose the plates to a standard white light source for 10-15 minutes during the adsorption period to activate this compound. [2]
-
-
Overlay Application:
-
After the adsorption period, gently aspirate the inoculum.
-
Overlay the cell monolayers with an appropriate volume of pre-warmed (37-42°C) overlay medium (e.g., 2 mL per well for a 6-well plate).
-
Allow the overlay to solidify at room temperature.
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator. The incubation time will vary depending on the virus and cell line used (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Once plaques are visible, fix the cells by adding a sufficient volume of 10% formalin and incubating for at least 30 minutes.
-
Gently remove the agarose overlay.
-
Stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control using the following formula:
-
% Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] * 100
-
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The plaque reduction assay is a robust and reliable method for quantifying the antiviral activity of this compound. By following this detailed protocol, researchers can effectively evaluate the potency of this promising broad-spectrum antiviral agent against a variety of enveloped viruses. The unique light-dependent mechanism of this compound underscores the importance of incorporating a light exposure step in the experimental design. This application note serves as a comprehensive guide for scientists and drug development professionals seeking to explore the potential of this compound and similar membrane-targeting antiviral strategies.
References
Determining the IC50 of the Antiviral Agent LJ001 in Cell Culture
Application Notes & Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of LJ001, a broad-spectrum antiviral agent, in a cell culture setting. This compound is an inhibitor of enveloped viruses that acts by targeting the viral lipid membrane, preventing entry into host cells.[1][2] Its mechanism involves the generation of reactive singlet oxygen, which damages the viral membrane.[1][3] Accurate determination of its IC50 is crucial for evaluating its potency and advancing antiviral research.
Introduction to this compound
This compound is a promising broad-spectrum antiviral compound effective against a wide range of enveloped viruses, including Influenza A, filoviruses, arenaviruses, and HIV.[1][2] It functions by intercalating into the viral membrane and, upon light activation, generates singlet oxygen.[3][4] This leads to lipid peroxidation and a change in the biophysical properties of the viral membrane, ultimately inhibiting the fusion of the virus with the host cell membrane.[3] A key characteristic of this compound is its light-dependent activity, a factor that must be considered in experimental design.[3][4] Unlike many antiviral agents, this compound's unique mechanism of action targets the viral envelope, a common feature of many pathogenic viruses.[2]
Principle of IC50 Determination
The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required to inhibit a biological process by 50%.[5][6] In the context of virology, it is the concentration of an antiviral agent needed to reduce viral infection or replication by 50%. Determining the IC50 is a fundamental step in drug discovery, providing a quantitative measure of a drug's potency.[7] The process typically involves exposing infected cells to a range of drug concentrations and then measuring the level of viral activity or cell viability.[8]
Experimental Workflow
The general workflow for determining the IC50 of this compound involves several key steps, from cell and virus preparation to data analysis.
References
- 1. LJ-001 - Wikipedia [en.wikipedia.org]
- 2. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. clyte.tech [clyte.tech]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. BioRender App [app.biorender.com]
Application Notes and Protocols for In Vitro HIV Experiments with LJ001
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LJ001, a broad-spectrum antiviral agent, in in vitro experiments targeting Human Immunodeficiency Virus (HIV). Detailed protocols for key assays are provided to ensure reproducible and accurate results.
Introduction to this compound
This compound is a rhodanine derivative that acts as a potent inhibitor of enveloped viruses, including HIV, by targeting the viral membrane.[1] Its mechanism of action is unique in that it does not target viral or cellular proteins, but rather intercalates into the viral lipid bilayer.[1] this compound is a photosensitizer; upon exposure to light, it generates reactive singlet oxygen (¹O₂) which oxidizes unsaturated phospholipids within the viral membrane.[2][3] This lipid oxidation alters the biophysical properties of the viral envelope, ultimately inhibiting the fusion of the viral and cellular membranes, a critical step for viral entry.[2][3] A key advantage of this compound is its selectivity for viral membranes over cellular membranes, as host cells possess mechanisms to repair lipid damage, a capability that viruses lack.[3]
Quantitative Data Summary
The following table summarizes the effective and cytotoxic concentrations of this compound in various in vitro HIV assays. This data is essential for designing experiments and interpreting results.
| Parameter | Virus/Cell Line | Concentration | Assay Method | Reference |
| IC₅₀ | HIV-1 | ≤ 0.5 µM | Not specified | [1] |
| Effective Concentration | HIV-1JRCSF in TZM-bl cells | 20 µM | Time-of-Addition Assay | [4] |
| Effective Concentration | HIV-1IIIB | 0.25 µM - 1 µM | Infectivity Assay | [5] |
| CC₅₀ | Vero cells | > 10 µM | Not specified | [6] |
Note: The CC₅₀ value in Vero cells is provided as a general reference for cytotoxicity. It is highly recommended that researchers determine the CC₅₀ in their specific cell line of interest for accurate calculation of the selectivity index (SI = CC₅₀/IC₅₀).
Mechanism of Action: this compound-Mediated HIV-1 Entry Inhibition
The primary mechanism of this compound involves the photo-induced generation of singlet oxygen and subsequent damage to the HIV-1 envelope, preventing fusion with the host cell.
Figure 1. Signaling pathway of this compound-mediated inhibition of HIV-1 entry.
Experimental Protocols
HIV-1 Infectivity Assay using TZM-bl Reporter Cell Line
This protocol is designed to determine the concentration at which this compound inhibits HIV-1 infection by 50% (IC₅₀). The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.[7] Upon successful viral entry and Tat expression, the LTR is activated, leading to the expression of the reporter genes.
Experimental Workflow:
Figure 2. Workflow for determining the IC₅₀ of this compound against HIV-1.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 stock of known titer (e.g., HIV-1IIIB or pseudotyped virus)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).
-
Remove the medium from the cells and add 50 µL of the diluted this compound. Include wells with medium and DMSO as a vehicle control, and wells with cells only as a background control.
-
Add 50 µL of HIV-1 stock (diluted to provide approximately 200 TCID₅₀ per well) to each well, except for the cell-only control wells.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
After incubation, remove 100 µL of the supernatant.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to induce cell lysis.
-
Transfer 150 µL of the lysate to a white-walled 96-well plate.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the virus control and determine the IC₅₀ value using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that reduces the viability of the host cells by 50% (CC₅₀). This is crucial for assessing the therapeutic window of the compound. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.
Experimental Workflow:
Figure 3. Workflow for determining the CC₅₀ of this compound.
Materials:
-
Lymphocyte cell line (e.g., CEM-SS, MT-4, or PBMCs)
-
Complete growth medium (e.g., RPMI-1640, 10% FBS, antibiotics)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well) in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted this compound to the corresponding wells. Include wells with medium and DMSO as a vehicle control, and wells with cells only as an untreated control.
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, or overnight at 37°C, ensuring complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cytotoxicity for each this compound concentration relative to the untreated control and determine the CC₅₀ value using non-linear regression analysis.
Important Considerations
-
Light Exposure: As this compound's antiviral activity is light-dependent, it is crucial to control and standardize the light exposure of the experimental setup during the virus-drug incubation period to ensure reproducibility.[4]
-
Solubility: this compound is a lipophilic compound. Ensure it is fully dissolved in the stock solution and appropriately diluted in the culture medium to avoid precipitation.
-
Cell Line Specificity: The IC₅₀ and CC₅₀ values can vary between different HIV-1 strains and host cell lines. It is recommended to determine these values for the specific experimental system being used.
-
Controls: Appropriate controls, including virus-only, cell-only, and vehicle controls, are essential for accurate data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Singlet oxygen effects on lipid membranes: implications for the mechanism of action of broad-spectrum viral fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of singlet oxygen generated by a broad-spectrum viral fusion inhibitor on membrane nanoarchitecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
Application Note: Protocol for LJ001-Based Viral Entry Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
LJ001 is a small molecule rhodanine derivative identified as a potent broad-spectrum inhibitor of enveloped viruses.[1][2] It effectively blocks the entry of a wide range of viruses, including Influenza A, HIV, Ebola, and Flaviviruses, while showing no activity against non-enveloped viruses.[1][3] The unique mechanism of this compound provides a therapeutic window by exploiting the fundamental differences between static viral membranes and dynamic, reparable cellular membranes.[2] This application note provides a detailed protocol for assessing the viral entry inhibition activity of this compound and similar compounds.
Mechanism of Action
The antiviral activity of this compound is not directed at viral proteins, but at the viral lipid membrane itself. The proposed mechanism involves several key steps:
-
Membrane Intercalation: this compound, a lipophilic molecule, inserts itself into the lipid bilayer of the viral envelope.[1][2]
-
Photosensitization: this compound acts as a type II photosensitizer. Its antiviral activity is dependent on light and the presence of molecular oxygen.[4]
-
Singlet Oxygen Generation: Upon light exposure, this compound generates singlet oxygen (¹O₂), a highly reactive oxygen species.[4][5]
-
Lipid Peroxidation: The singlet oxygen rapidly oxidizes unsaturated phospholipid tails within the viral membrane.[4]
-
Inhibition of Fusion: This lipid damage alters the biophysical properties of the viral membrane, specifically its fluidity and curvature, which are critical for the fusion process between the viral envelope and the host cell membrane.[4][5] Consequently, the virus can still bind to the host cell, but it is unable to complete the fusion step required for entry.[1]
Because host cells possess robust mechanisms to repair oxidative lipid damage, they are largely unaffected at concentrations where this compound irreversibly inactivates virions.[2][4]
Quantitative Data Summary
This compound has demonstrated efficacy across a diverse range of enveloped viruses. The 50% inhibitory concentration (IC₅₀) values are summarized below.
| Viral Family | Virus | IC₅₀ Range (µM) | Assay Method |
| Paramyxoviridae | Nipah Virus (NiV) | 0.5 < IC₅₀ ≤ 1.0 | Pseudotyped Virus (GFP) |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | 1.0 < IC₅₀ < 5.0 | Pseudotyped Virus (GFP) |
| Filoviridae | Ebola Virus (EBOV) | IC₅₀ < 0.5 | Pseudotyped Virus (Luciferase) |
| Arenaviridae | Junín Virus (JUNV) | 1.0 < IC₅₀ < 5.0 | Plaque Assay |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | 1.0 < IC₅₀ < 5.0 | Plaque Assay |
| Orthomyxoviridae | Influenza A | 1.0 < IC₅₀ < 5.0 | TCID₅₀ |
| Retroviridae | HIV-1 | 1.0 < IC₅₀ < 5.0 | Pseudotyped Virus (Luciferase) |
| Flaviviridae | Dengue Virus | No significant inhibition | Plaque Assay |
| Poxviridae | Vaccinia Virus | 1.0 < IC₅₀ < 5.0 | GFP Reporter Virus |
Table compiled from data presented in Wolf et al., 2010.[1]
Experimental Protocols
To confirm that an antiviral compound like this compound acts at the viral entry stage, a series of experiments should be performed. The "Time-of-Addition" assay is a cornerstone experiment for this purpose.
Protocol 1: Time-of-Addition Assay
This assay determines the specific stage of the viral life cycle that is inhibited by the compound.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero, A549, Huh-7.5).
-
Enveloped virus of interest (wild-type or reporter-expressing).
-
This compound compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium, PBS, and supplements.
-
96-well or 24-well cell culture plates.
-
Detection reagents (e.g., luciferase substrate, plaque staining solution).
Methodology:
-
Cell Seeding: Seed host cells in a multi-well plate to achieve 80-90% confluency on the day of infection.
-
Virus Preparation: Prepare a viral inoculum at a desired multiplicity of infection (MOI), typically between 0.01 and 1.0.
-
Experimental Setup: The experiment is divided into three main treatment conditions, as illustrated in the workflow diagram below.
-
Pre-treatment of Cells: Treat cells with this compound (e.g., 10 µM) for 1-2 hours at 37°C. Wash the cells three times with PBS to remove the compound before adding the virus.[1][5]
-
Co-treatment (During Infection): Add the virus and this compound to the cells simultaneously. Incubate for the duration of the viral adsorption period (typically 1 hour at 37°C).[1][5]
-
Post-treatment: First, infect the cells with the virus for the adsorption period. Wash the cells to remove the unbound virus, and then add fresh medium containing this compound.[1][5]
-
-
Infection and Incubation: After the respective treatments, allow the infection to proceed for a suitable duration (e.g., 24-72 hours), depending on the virus replication cycle.
-
Quantification of Viral Activity: Measure the outcome of the infection.
-
Data Analysis: Normalize the results to a vehicle control (e.g., DMSO) for each condition. Plot the percentage of inhibition for each time point. Significant inhibition should only be observed in the "co-treatment" condition for a true entry inhibitor.
Protocol 2: Virion Inactivation Assay
This assay provides direct evidence that the compound acts on the virus particle itself.
Materials:
-
Same as Protocol 1.
-
Ultracentrifuge or spin columns for virus purification/cleanup.
Methodology:
-
Virus Treatment: Incubate the viral stock with a high concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for a short period (e.g., 10-30 minutes) at room temperature.[1]
-
Compound Removal: Remove the free this compound from the virus preparation. This is a critical step to ensure that the observed effect is from the pre-treatment.
-
Ultracentrifugation: Pellet the virus through a sucrose cushion and resuspend it in fresh, compound-free medium.[1]
-
Spin Columns: Use appropriately sized spin columns to separate the virus from the small molecule compound.
-
-
Cell Infection: Use the "re-purified" this compound-treated virus and control-treated virus to infect permissive host cells.
-
Quantification and Analysis: After a suitable incubation period, quantify the viral infection as described in Protocol 1. A significant reduction in infectivity from the this compound-treated virus compared to the control indicates irreversible virion inactivation.[1]
Expected Outcome
For a compound like this compound, the expected results are:
-
Time-of-Addition Assay: High inhibition when added during the infection phase, with minimal to no inhibition when cells are pre-treated or when the compound is added after infection.
-
Virion Inactivation Assay: Virus pre-treated with this compound will be non-infectious, confirming that the compound's target is the virion itself.[1]
These experiments, when performed together, provide strong evidence that the antiviral mechanism of a compound is the inhibition of viral entry, consistent with the known activity of this compound.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum antiviral targeting entry of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
Application of LJ001 in Liposome Fusion Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ001 is a small molecule inhibitor of enveloped virus entry that acts by targeting the viral lipid membrane.[1][2] Its mechanism involves intercalating into the lipid bilayer and, upon exposure to light, generating singlet oxygen.[3][4] This leads to the oxidation of unsaturated phospholipids, altering the biophysical properties of the membrane and ultimately inhibiting membrane fusion.[3][4] While initially characterized for its antiviral properties, the unique membrane-modifying activities of this compound make it a valuable tool for studying membrane fusion dynamics in model systems such as liposomes. These application notes provide detailed protocols for utilizing this compound in liposome fusion assays to investigate membrane fusion processes.
Mechanism of Action
This compound is a rhodanine derivative that exhibits broad-spectrum antiviral activity against enveloped viruses by preventing the fusion of the viral envelope with host cell membranes.[1][5] The core of its function lies in its properties as a type II photosensitizer.[3] Upon intercalation into a lipid bilayer and subsequent light exposure, this compound generates singlet oxygen (¹O₂), a reactive oxygen species.[3][4] This singlet oxygen then reacts with unsaturated phospholipids within the membrane, leading to their oxidation.[3] The resulting modified lipids alter critical membrane properties such as fluidity and curvature, which are essential for the successful completion of the fusion process.[3][4][6] This targeted disruption of the lipid bilayer's physical characteristics prevents the merging of the two membranes. An important aspect of this compound's utility is its selectivity for viral membranes over host cell membranes, which is attributed to the static nature of viral membranes compared to the dynamic repair capabilities of cellular membranes.[1][5]
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJ-001 - Wikipedia [en.wikipedia.org]
- 3. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 6. researchgate.net [researchgate.net]
Application Note: Elucidating the Mechanism of the Antiviral Agent LJ001 using a Time-of-Addition Experiment
Audience: Researchers, scientists, and drug development professionals.
Introduction
LJ001 is a small molecule inhibitor with broad-spectrum antiviral activity against a wide range of enveloped viruses, including Influenza A, HIV, and filoviruses.[1][2] This compound represents a promising class of antivirals that target the viral lipid membrane. Understanding the precise stage of the viral life cycle that this compound inhibits is crucial for its development as a therapeutic agent. The time-of-addition experiment is a powerful and straightforward method to pinpoint the specific phase of viral replication targeted by an antiviral compound. This application note provides a detailed protocol for a time-of-addition experiment to confirm the mechanism of action of this compound as a viral entry inhibitor.
Mechanism of Action of this compound
This compound is a rhodanine derivative that specifically targets the lipid bilayer of enveloped viruses.[1] Its mechanism of action is unique in that it does not target a specific viral or cellular protein, but rather the viral membrane itself.
Key aspects of this compound's mechanism include:
-
Viral Membrane Intercalation: this compound inserts itself into the viral lipid membrane.[1][3]
-
Photosensitizing Activity: The antiviral activity of this compound is dependent on light and the presence of molecular oxygen.[4][5] It acts as a type II photosensitizer, generating reactive singlet oxygen.[2][4][5]
-
Inhibition of Virus-Cell Fusion: The generated singlet oxygen damages the viral membrane, which in turn blocks the fusion of the viral envelope with the host cell membrane.[2][5] This inhibition occurs after the virus has attached to the host cell but before the viral and cellular membranes fuse.[1][2]
-
Selective Toxicity: this compound displays selective toxicity towards viruses over host cells. This is attributed to the static nature of viral membranes, which cannot repair the damage caused by this compound, in contrast to the dynamic and reparative nature of host cell membranes.[1][4]
Principle of the Time-of-Addition Experiment
The time-of-addition assay is designed to determine the specific stage of the viral life cycle that is inhibited by a drug.[6][7][8] By adding the compound at different time points relative to the initial infection of cells, it is possible to identify whether the drug targets an early event (e.g., attachment, entry), a mid-cycle event (e.g., replication, transcription), or a late event (e.g., assembly, budding).[9][10][11] If a compound loses its antiviral efficacy when added after a certain time point, it indicates that the target of the drug's action has already passed. For an entry inhibitor like this compound, its antiviral activity is expected to be highest when added before or during the viral inoculation period and to diminish significantly when added after the virus has entered the host cell.[12]
Experimental Workflow
The following diagram illustrates the general workflow of a time-of-addition experiment.
Caption: General workflow of a time-of-addition experiment.
Detailed Experimental Protocol
This protocol is a general guideline and may need to be optimized for specific viruses and cell lines.
Materials
-
Host cells susceptible to the virus of interest (e.g., Vero cells)
-
Enveloped virus stock with a known titer (e.g., Vesicular Stomatitis Virus pseudotyped with a viral envelope protein)
-
This compound (and a solvent control, e.g., DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Reagents for quantifying viral infection (e.g., luciferase assay reagents for a reporter virus, or antibodies for immunofluorescence)
-
Plate reader or fluorescence microscope
Procedure
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Virus Preparation and Infection:
-
On the day of the experiment, prepare serial dilutions of the virus stock in serum-free medium. A multiplicity of infection (MOI) of 0.1 to 1 is typically recommended.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Inoculate the cells with the virus suspension.
-
-
Time-of-Addition of this compound:
-
Prepare dilutions of this compound in culture medium. A concentration range that brackets the known EC₅₀ of the compound should be used. Include a vehicle control (e.g., DMSO).
-
Add the this compound dilutions to the infected cells at various time points relative to the start of infection (Time 0). For example:
-
Pre-treatment (-1 h): Add this compound one hour before adding the virus.
-
Co-treatment (0 h): Add this compound at the same time as the virus.
-
Post-treatment (+1 h, +2 h, +4 h, +6 h, etc.): Add this compound at 1, 2, 4, and 6 hours after the initial viral inoculation.
-
-
For the pre-treatment condition, the cells should be washed after the 1-hour pre-incubation with this compound and before the addition of the virus.
-
-
Incubation:
-
Incubate the plate at 37°C for a duration that corresponds to a single round of viral replication (e.g., 24 hours).
-
-
Quantification of Viral Infection:
-
After the incubation period, quantify the level of viral infection in each well. The method will depend on the virus and assay system being used. Examples include:
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene activity.
-
Plaque Assay: For plaque-forming viruses, a plaque reduction assay can be performed.
-
Immunofluorescence: Stain for viral antigens and quantify the number of infected cells.
-
RT-qPCR: Measure the levels of viral RNA.
-
-
Data Presentation
The results of the time-of-addition experiment can be summarized in a table. The data should be presented as the percentage of viral inhibition at each time point, normalized to the vehicle control.
| Time of this compound Addition (hours relative to infection) | Viral Inhibition (%) |
| -1 (Pre-treatment) | 98 ± 2 |
| 0 (Co-treatment) | 95 ± 3 |
| +1 | 45 ± 5 |
| +2 | 15 ± 4 |
| +4 | 5 ± 2 |
| +6 | < 5 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation of Results and Signaling Pathway
The expected outcome for an entry inhibitor like this compound is a significant reduction in viral inhibition when the compound is added after the virus has had sufficient time to enter the host cells. The data in the table above illustrates this expected trend. High inhibition is observed when this compound is present before or during infection, while the inhibitory effect is drastically reduced at later time points.
The following diagram illustrates the proposed mechanism of this compound in the context of viral entry.
Caption: Proposed mechanism of this compound-mediated inhibition of viral entry.
Conclusion
The time-of-addition experiment is an indispensable tool for characterizing the mechanism of action of novel antiviral compounds. For this compound, this assay provides clear evidence that its antiviral activity is directed at an early stage of the viral life cycle, specifically viral entry. This information is critical for guiding the further development of this compound and other membrane-targeting antiviral strategies. The protocols and data presented in this application note offer a comprehensive guide for researchers seeking to investigate the mechanisms of similar antiviral agents.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJ-001 - Wikipedia [en.wikipedia.org]
- 3. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]
- 8. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preparing LJ001 Stock Solutions in DMSO for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ001 is a potent, broad-spectrum antiviral compound that targets the lipid membranes of enveloped viruses, inhibiting their entry into host cells.[1][2][3] Its mechanism of action involves the light-dependent generation of singlet oxygen, which leads to the oxidation of unsaturated phospholipids within the viral membrane.[4] This process alters the biophysical properties of the membrane, ultimately preventing virus-cell fusion.[4] This application note provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in cell culture-based assays.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is soluble in DMSO, and a stock solution can be prepared at a concentration of up to 9.99 mM (3.27 mg/mL).[5]
| Property | Value | Reference |
| Molecular Formula | C17H13NO2S2 | [2][6][7] |
| Molecular Weight | 327.42 g/mol | [2][5][6] |
| Appearance | Solid | |
| Solubility in DMSO | 3.27 mg/mL (9.99 mM) | [5] |
| CAS Number | 851305-26-5 | [2][7][8] |
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.27 mg of this compound.
-
Dissolving this compound: Aseptically add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.27 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[5] Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[2]
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8][9]
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Quality Control of this compound Stock Solution
To ensure the integrity and efficacy of the prepared this compound stock solution, the following quality control measures are recommended:
-
Purity Assessment: The purity of the this compound powder should be confirmed by the supplier's certificate of analysis.
-
Concentration Verification: While not always necessary for routine experiments, the concentration of the stock solution can be verified using techniques like UV-Vis spectroscopy by measuring absorbance at its maximum wavelength, if known, and applying the Beer-Lambert law.
-
Sterility Test: To ensure the stock solution is free from microbial contamination, a small aliquot can be incubated in sterile culture medium for a few days and monitored for any signs of growth.
-
Functional Assay: The biological activity of the prepared stock solution should be confirmed in a relevant antiviral assay. This involves performing a dose-response experiment to determine the IC50 value and comparing it to previously published data.
Application in Cell Culture: A Sample Protocol
This protocol provides a general guideline for using the this compound stock solution in a viral infectivity assay. The optimal concentration of this compound and incubation times will need to be determined empirically for each specific virus and cell line.
Materials:
-
Prepared and validated 10 mM this compound stock solution in DMSO
-
Appropriate host cell line for the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
Sterile 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (typically ≤0.5%).[9]
-
Treatment and Infection:
-
Pre-treatment of Virus: Incubate the virus stock with the desired concentrations of this compound for a specific period (e.g., 10 minutes) at room temperature, protected from light, before adding to the cells.[10]
-
Co-treatment: Alternatively, add the this compound dilutions and the virus to the cells simultaneously.
-
-
Incubation: Incubate the plate for the desired infection period.
-
Assay Readout: Following incubation, quantify the viral infectivity using an appropriate method, such as plaque assay, TCID50 assay, or reporter gene expression (e.g., luciferase, GFP).
-
Controls:
-
Vehicle Control: Treat cells with the virus and the same final concentration of DMSO used in the experimental wells.
-
Cell Viability Control: Treat cells with the highest concentration of this compound (and DMSO) in the absence of the virus to assess any potential cytotoxicity.
-
Untreated Control: Cells that are not treated with this compound or virus.
-
Virus Control: Cells infected with the virus in the absence of this compound.
-
Mechanism of Action: this compound Signaling Pathway
This compound's antiviral activity is not mediated through a traditional signaling pathway involving cellular receptors and kinases. Instead, it acts directly on the viral membrane.
Caption: Mechanism of this compound antiviral activity.
Summary of Quantitative Data
| Parameter | Value |
| Recommended Stock Concentration | 10 mM |
| Solvent | DMSO |
| Long-term Storage | -80°C (up to 6 months) |
| Short-term Storage | -20°C (up to 1 month) |
| Typical Final DMSO Concentration in Culture | ≤0.5% |
Proper preparation and handling of this compound stock solutions are critical for obtaining reliable and reproducible results in cell culture-based antiviral assays. By following the detailed protocols and quality control measures outlined in this application note, researchers can confidently utilize this compound to investigate its broad-spectrum antiviral activity. The unique mechanism of action, targeting the viral lipid membrane, makes this compound a valuable tool for virology research and antiviral drug development.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJ-001 - Wikipedia [en.wikipedia.org]
- 3. A broad-spectrum antiviral targeting entry of enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LJ-001 | HIV Protease | Antiviral | TargetMol [targetmol.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. LJ 001 Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
cell lines suitable for LJ001 antiviral testing (e.g., Vero, ST cells)
Introduction
LJ001 is a potent, broad-spectrum antiviral compound that targets the lipid membranes of enveloped viruses, inhibiting their entry into host cells.[1][2][3] Its unique mechanism of action, which involves the light-dependent generation of singlet oxygen and subsequent lipid peroxidation of the viral membrane, makes it an attractive candidate for antiviral research and development.[2][4][5][6] These application notes provide detailed protocols for testing the antiviral activity and cytotoxicity of this compound in two commonly used cell lines: Vero (African green monkey kidney) and ST (swine testicular) cells.
Vero cells are a widely accepted cell line for the propagation of various viruses and are particularly useful for studying viral entry and replication.[1][7] ST cells are a suitable model for investigating viruses that infect swine, such as coronaviruses.[2] The protocols outlined below are intended for researchers, scientists, and drug development professionals working to evaluate the efficacy of this compound and similar antiviral compounds.
Mechanism of Action
This compound exerts its antiviral effect through a novel mechanism that does not target viral proteins, but rather the viral envelope itself. Upon exposure to light, this compound, which intercalates into the lipid bilayer of the viral membrane, acts as a photosensitizer.[4][5] It transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4][6] This singlet oxygen then oxidizes unsaturated phospholipids within the viral membrane, altering its biophysical properties such as fluidity and curvature.[4][5] This disruption of the viral membrane integrity prevents the fusion of the viral envelope with the host cell membrane, a critical step for the entry of enveloped viruses.[1][3][8] This mechanism is selective for viral membranes over host cell membranes due to the static nature of viral lipids compared to the dynamic and reparable membranes of living host cells.[1][3][4][8]
Figure 1. Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound antiviral activity and cytotoxicity.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 / IC90 | Reference |
| Various Enveloped | General | Various | Various | IC90 ≥ 10 µM | [1][7] |
| Various Enveloped | General | Various | Various | IC50 ≤ 0.5 µM | [4] |
| Coronaviridae | TGEV | ST | TCID50 | Significant titer reduction at 3.125 µM | [2] |
| Coronaviridae | PDCoV | ST | TCID50 | Significant titer reduction at 12.5 µM | [2] |
| Rhabdoviridae | VSV (pseudotyped) | Vero | Plaque Assay | >96% inhibition at 10 µM | [1] |
| Paramyxoviridae | NiV (pseudotyped) | Vero | Reporter Assay | Significant inhibition at 10 µM | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 | Notes | Reference |
| ST | Not specified | 146.4 µM | - | [2] |
| Vero | LDH Release | Non-toxic at 10 µM | No significant LDH release at effective antiviral concentrations. | [1] |
| Vero | Alamar Blue | Non-toxic at 10 µM | No effect on active cell metabolism. Cells could be passaged repeatedly. | [1] |
Experimental Protocols
The following section provides detailed protocols for evaluating the antiviral properties of this compound.
Figure 2. Experimental workflow for this compound testing.
Protocol 1: Cell Culture and Maintenance
1.1. Vero Cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend cells in fresh growth medium and split at a ratio of 1:3 to 1:6.
1.2. ST Cells
-
Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency, similar to Vero cells.
Protocol 2: this compound Compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of DMSO in the medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 3: Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Cell Seeding: Seed Vero or ST cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.
-
Treatment: Remove the growth medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 200 µM). Include wells with medium only (negative control) and wells with a lysis buffer (positive control for maximum LDH release).
-
Incubation: Incubate the plate for 24-48 hours under standard culture conditions.
-
LDH Measurement:
-
After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Incubate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or as specified by the kit) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100 Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 4: Antiviral Activity (Plaque Reduction Neutralization Assay)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
-
Cell Seeding: Seed Vero or ST cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Virus Preparation: Prepare serial dilutions of the virus stock in serum-free medium.
-
This compound Treatment of Virus:
-
In separate tubes, mix a standardized amount of virus (to produce 50-100 plaques per well) with an equal volume of medium containing serial dilutions of this compound.
-
Include a virus-only control (no this compound).
-
Incubate the virus-LJ001 mixtures for 1 hour at 37°C. Crucially, ensure this incubation is performed under a consistent light source to activate this compound.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with 200-400 µL of the virus-LJ001 mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
After the adsorption period, remove the inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., growth medium containing 0.5-1.2% methylcellulose or low-melting-point agarose) to restrict virus spread to adjacent cells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Remove the overlay medium.
-
Fix the cells with a solution such as 10% formalin for at least 30 minutes.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The protocols described provide a framework for the systematic evaluation of the antiviral compound this compound against a range of enveloped viruses using Vero and ST cell lines. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for the preclinical development of this and other novel antiviral agents. Researchers should optimize these protocols based on the specific virus and cell line being used.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LJ-001 - Wikipedia [en.wikipedia.org]
- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 6. courses.washington.edu [courses.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for evaluating the antiviral efficacy of the rhodanine derivative LJ001 against Transmissible Gastroenteritis Virus (TGEV) and Porcine Deltacoronavirus (PDCoV). The protocols outlined below are based on established in vitro studies and are intended to guide researchers in the screening and characterization of potential antiviral compounds.
Overview of this compound
This compound is a novel small-molecule with broad-spectrum antiviral activity against a range of enveloped viruses.[1][2][3][4] Its mechanism of action involves targeting the viral lipid membrane, where it generates singlet oxygen upon light exposure.[5][6] This leads to lipid oxidation and a change in the biophysical properties of the viral membrane, ultimately inhibiting the fusion of the virus with the host cell.[1][6] Studies have demonstrated that this compound is effective in inhibiting TGEV and PDCoV replication in vitro.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound against TGEV and PDCoV.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Parameter | Cell Line | Value | Reference |
| 50% Cellular Cytotoxicity (CC50) | Swine Testicular (ST) Cells | 146.4 μM | [1] |
| Effective Concentration (TGEV) | ST Cells | 3.125 and 12.5 μM | [1] |
| Effective Concentration (PDCoV) | ST Cells | 3.125 and 12.5 μM | [1] |
Table 2: Reduction in PDCoV Viral Titer with this compound Treatment
| Treatment Group | This compound Concentration | Viral Titer Reduction | Reference |
| Co-treatment | 3.125 μM | >24% decrease | [1][7] |
| Co-treatment | 12.5 μM | >36% decrease | [1][7] |
| Post-treatment | 3.125 μM | 1.3-log10 decrease | [1][7] |
| Post-treatment | 12.5 μM | 2.1-log10 decrease | [1][7] |
Experimental Protocols
Cell Culture and Viruses
-
Cell Line: Swine Testicular (ST) cells are a suitable host for the propagation of both TGEV and PDCoV.[1][8]
-
Virus Strains: Obtain TGEV and PDCoV strains from a reliable source (e.g., ATCC or other virology laboratories).
-
Cell Maintenance: Culture ST cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed ST cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
CC50 Calculation: Calculate the 50% cellular cytotoxicity (CC50) value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assays
These assays evaluate the ability of this compound to inhibit viral replication at different stages of the infection cycle.
-
Cell Seeding: Seed ST cells in a 24-well plate.
-
Compound Treatment: Pre-treat the confluent cell monolayer with different concentrations of this compound for 1 hour at 37°C.
-
Virus Infection: After incubation, wash the cells to remove the compound and then infect them with TGEV or PDCoV at a specific multiplicity of infection (MOI), for example, an MOI of 0.5.[7]
-
Incubation: Incubate the infected cells for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant to determine the viral titer.
-
Cell Seeding: Seed ST cells in a 24-well plate.
-
Virus-Compound Mixture: Mix the virus (TGEV or PDCoV) with different concentrations of this compound and incubate for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the ST cells and incubate for 1 hour.
-
Medium Replacement: After the incubation period, remove the inoculum and add fresh culture medium.
-
Incubation and Collection: Incubate for 24 hours and then collect the supernatant for viral titer determination.
-
Cell Seeding and Infection: Seed ST cells in a 24-well plate and infect them with TGEV or PDCoV for 1 hour.
-
Compound Addition: After infection, wash the cells to remove the unbound virus and add fresh medium containing different concentrations of this compound.
-
Incubation and Collection: Incubate the cells for 24 hours and then collect the supernatant to measure the viral titer.
Quantification of Viral Titer (TCID50 Assay)
The 50% Tissue Culture Infectious Dose (TCID50) assay is a common method to quantify the amount of infectious virus.
-
Cell Seeding: Seed ST cells in a 96-well plate.
-
Serial Dilution: Prepare 10-fold serial dilutions of the collected cell culture supernatants.
-
Infection: Add the dilutions to the wells of the 96-well plate containing the ST cells.
-
Incubation: Incubate the plate for 3-5 days and observe for the appearance of cytopathic effect (CPE).
-
TCID50 Calculation: Calculate the TCID50 value using the Reed-Muench method.
Quantification of Viral RNA (RT-qPCR)
Real-time reverse transcription PCR (RT-qPCR) can be used to quantify the amount of viral RNA, providing an indication of the inhibition of viral replication.
-
RNA Extraction: Extract total RNA from the infected cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific for a target gene of TGEV or PDCoV (e.g., the N gene).[1] Use a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data to determine the relative fold change in viral RNA levels in treated versus untreated cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound antiviral activity.
References
- 1. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broad-spectrum antiviral targeting entry of enveloped viruses [iris.unicampania.it]
- 4. LJ-001 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Porcine Deltacoronavirus Engages the Transmissible Gastroenteritis Virus Functional Receptor Porcine Aminopeptidase N for Infectious Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LJ001 Cytotoxicity using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ001 is a promising broad-spectrum antiviral agent that has demonstrated efficacy against a wide range of enveloped viruses, including Influenza A, HIV, and Filoviruses.[1][2] Its unique mechanism of action targets the viral lipid membrane, inhibiting the fusion of the virus with the host cell.[1][3] A critical step in the preclinical evaluation of any antiviral compound is the assessment of its cytotoxic potential to ensure a favorable therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method to determine cell viability and cytotoxicity.[4][5][6] This document provides a detailed protocol for measuring the cytotoxicity of this compound using the MTT assay, along with data presentation guidelines and a diagram of its mechanism of action.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 550 and 600 nm.[5] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity of the tested compound.
Data Presentation
Quantitative data from the MTT assay should be summarized to determine the 50% cytotoxic concentration (CC50), which is the concentration of a substance that causes the death of 50% of viable cells. While extensive public data on the CC50 of this compound in common human cell lines is limited, one study reported a CC50 value in a porcine kidney cell line. It is consistently reported that this compound exhibits low cytotoxicity at its effective antiviral concentrations (IC50 ≤ 0.5 µM).[7][8]
Table 1: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | CC50 (µM) | Reference |
| ST (Swine Testicle) | 0.782 - 200 | Concentration-dependent decrease | 146.4 | [2] |
| Vero | Not specified | Low cytotoxicity at effective antiviral concentrations | >10 (estimated) | [3] |
| Various | ≤ 10 | No overt toxicity | Not determined | [3][9] |
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected cell line (e.g., Vero, A549, or Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the chosen cell line in appropriate complete medium until approximately 80% confluency is reached.
-
Trypsinize the cells, perform a cell count, and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.[10]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 to 200 µM) to determine the approximate cytotoxic range.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (medium only) as a negative control and wells with cells treated with the highest concentration of DMSO used for the dilutions as a vehicle control.
-
Incubate the plate for a period that is relevant to the intended antiviral application, typically 24, 48, or 72 hours.[11]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12][13]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 atmosphere, allowing the MTT to be metabolized into formazan crystals.[14]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 650 nm can be used to subtract background absorbance.[5]
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the CC50 value from the dose-response curve using non-linear regression analysis.
-
Mechanism of Action of this compound
This compound's antiviral activity stems from its ability to specifically target and disrupt the lipid envelope of viruses. It does not act on a specific host cell signaling pathway, but rather on the physical properties of the viral membrane.
References
- 1. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying LJ001 Inhibition Using Pseudotyped Viruses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pseudotyped viruses for the investigation of the antiviral compound LJ001. This document outlines the mechanism of this compound, protocols for generating and titering pseudotyped viruses, and detailed methods for assessing the inhibitory activity of this compound.
Introduction to this compound and Pseudotyped Viruses
This compound is a broad-spectrum antiviral compound that specifically targets the lipid membranes of enveloped viruses, inhibiting their entry into host cells.[1] It acts as a type II photosensitizer, generating singlet oxygen upon light exposure.[2][3][4][5] This singlet oxygen oxidizes unsaturated phospholipids within the viral membrane, altering its biophysical properties and preventing the fusion of the viral and cellular membranes.[2][3][6]
Pseudotyped viruses are powerful tools for studying viral entry and inhibitors like this compound. These are chimeric viruses that consist of the core components of one virus (e.g., Vesicular Stomatitis Virus, VSV) but display the envelope glycoproteins of another virus (e.g., Influenza A, Ebola, or coronaviruses).[7][8] This system allows for the safe study of entry mechanisms of highly pathogenic viruses in a lower biosafety level environment. Reporter genes, such as luciferase or green fluorescent protein (GFP), are often incorporated into the pseudovirus genome, providing a quantitative measure of viral entry.[1][9]
Mechanism of this compound Inhibition
The inhibitory action of this compound is directed at the viral membrane, a key feature that distinguishes it from many other antivirals that target viral or host proteins. This membrane-centric mechanism provides a broad spectrum of activity against numerous enveloped viruses.[1][10]
References
- 1. Pseudotyped Vesicular Stomatitis Virus for Analysis of Virus Entry Mediated by SARS Coronavirus Spike Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]
- 3. Production of Filovirus Glycoprotein-Pseudotyped Vesicular Stomatitis Virus for Study of Filovirus Entry Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for the generation of pseudovirus particles bearing SARS coronavirus spike protein in high yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of VSV pseudotypes using recombinant ΔG-VSV for studies on virus entry, identification of entry inhibitors, and immune responses to vaccines. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Imaging Luciferase-expressing Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Titration of Luciferase-expressing Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence-Based Assays to Measure LJ001 Membrane Intercalation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ001 is a promising broad-spectrum antiviral compound that targets the lipid membranes of enveloped viruses, inhibiting their entry into host cells.[1][2] Its mechanism of action involves intercalating into the viral membrane and, upon light exposure, generating singlet oxygen. This leads to lipid oxidation, which in turn alters the biophysical properties of the membrane, such as fluidity and curvature, ultimately preventing virus-cell fusion.[1] Understanding and quantifying the interaction of this compound with lipid membranes is crucial for its development as an antiviral therapeutic.
This document provides detailed application notes and protocols for two distinct fluorescence-based assays designed to measure and characterize the intercalation of this compound into lipid membranes:
-
Intrinsic Fluorescence Assay: This assay leverages the inherent fluorescent properties of this compound to directly measure its binding and partitioning into lipid vesicles.[2]
-
Laurdan Generalized Polarization (GP) Assay: This assay utilizes the environmentally sensitive fluorescent probe Laurdan to measure changes in membrane fluidity upon the intercalation of this compound.[1]
These protocols are intended for researchers in virology, cell biology, and drug development who are investigating membrane-active compounds.
Assay 1: Intrinsic Fluorescence Assay for this compound Membrane Intercalation
This assay directly quantifies the binding of this compound to lipid membranes by measuring the enhancement of its intrinsic fluorescence upon partitioning from an aqueous environment into the hydrophobic lipid bilayer. This compound exhibits minimal fluorescence in aqueous solutions but fluoresces strongly when intercalated into a lipid membrane.[2]
Experimental Workflow: Intrinsic Fluorescence Assay
Caption: Workflow for the intrinsic fluorescence assay to measure this compound membrane intercalation.
Protocol: Intrinsic Fluorescence Assay
Materials:
-
This compound (powder)
-
Lipids (e.g., POPC, or a viral membrane mimic)
-
Buffer (e.g., PBS, pH 7.4)
-
DMSO (for this compound stock)
-
Triton X-100 (or other detergent)
-
Fluorometer and quartz cuvettes
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Preparation of Large Unilamellar Vesicles (LUVs): a. Prepare a lipid film by dissolving the desired lipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours. b. Hydrate the lipid film with buffer by vortexing, creating multilamellar vesicles (MLVs). c. Subject the MLV suspension to several freeze-thaw cycles. d. Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form LUVs.
-
Preparation of this compound Solution: a. Prepare a stock solution of this compound in DMSO (e.g., 1 mM). b. Dilute the stock solution in buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid affecting membrane integrity.
-
Fluorescence Measurement: a. Set the fluorometer to an excitation wavelength of 450 nm and an emission wavelength of 510 nm.[2] b. Place the this compound solution in a quartz cuvette and measure the initial fluorescence (I₀). c. Add increasing aliquots of the LUV suspension to the cuvette, mixing gently after each addition. d. After each addition, allow the sample to equilibrate for a few minutes and then record the fluorescence intensity (I). e. Continue the titration until the fluorescence signal saturates, indicating that all this compound is membrane-bound. f. As a control, after saturation, add a small amount of detergent (e.g., Triton X-100) to disrupt the vesicles and observe the decrease in fluorescence.[2]
-
Data Analysis: a. Correct the fluorescence intensity for dilution at each titration point. b. Plot the change in fluorescence (I - I₀) or relative fluorescence (I/I₀) as a function of the lipid concentration. c. The resulting binding curve can be fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which represents the affinity of this compound for the membrane.
Data Presentation: Intrinsic Fluorescence Assay
| Parameter | Value | Description |
| This compound Concentration | 10 µM | Final concentration of this compound in the assay. |
| Lipid Composition | POPC | Example: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine. |
| Excitation Wavelength | 450 nm | Wavelength used to excite this compound.[2] |
| Emission Wavelength | 510 nm | Wavelength at which this compound fluorescence is measured.[2] |
| Dissociation Constant (Kd) | [Hypothetical Value] | A measure of the affinity of this compound for the lipid membrane. |
| Maximum Fluorescence (Fmax) | [Hypothetical Value] | The fluorescence intensity at saturation. |
Note: The Kd and Fmax values are hypothetical and will depend on the specific experimental conditions and lipid composition.
Assay 2: Laurdan Generalized Polarization (GP) Assay for Membrane Fluidity
This assay indirectly measures the intercalation of this compound by quantifying its effect on membrane fluidity. Laurdan is a fluorescent probe that localizes at the glycerol backbone region of the lipid bilayer. Its emission spectrum is sensitive to the polarity of its environment, which is influenced by water penetration into the bilayer. A blue shift in emission indicates a more ordered, less fluid membrane, while a red shift indicates a more fluid, disordered membrane. The Generalized Polarization (GP) value is a ratiometric measure of this spectral shift. This compound has been shown to decrease membrane fluidity.[1]
Mechanism: Laurdan GP Assay
Caption: Principle of the Laurdan GP assay for measuring membrane fluidity.
Protocol: Laurdan GP Assay
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
This compound
-
Lipids for LUV preparation
-
Buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Fluorometer with polarization filters (optional, for anisotropy measurements)
-
Extruder and polycarbonate membranes
Procedure:
-
Preparation of Laurdan-labeled LUVs: a. During the preparation of the lipid film (as described in Assay 1, step 1a), add Laurdan to the lipid mixture at a molar ratio of 1:500 (Laurdan:lipid). b. Proceed with the hydration and extrusion steps to form Laurdan-labeled LUVs.
-
Assay Setup: a. Prepare a suspension of Laurdan-labeled LUVs in buffer at a desired final lipid concentration. b. Prepare a stock solution of this compound in DMSO. c. In a cuvette, add the LUV suspension. d. Add a small aliquot of the this compound stock solution to the LUV suspension to achieve the desired final concentration. An equivalent volume of DMSO should be added to a control cuvette containing only LUVs.
-
Fluorescence Measurement: a. Incubate the samples for a defined period at a controlled temperature. b. Set the excitation wavelength of the fluorometer to 350 nm. c. Measure the fluorescence emission intensities at 440 nm (I₄₄₀, characteristic of the ordered phase) and 490 nm (I₄₉₀, characteristic of the disordered phase).
-
Data Analysis: a. Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) b. Compare the GP values of the LUVs in the presence and absence of this compound. An increase in the GP value indicates a decrease in membrane fluidity, consistent with the ordering effect of this compound intercalation.
Data Presentation: Laurdan GP Assay
| Sample | This compound Concentration | I₄₄₀ (a.u.) | I₄₉₀ (a.u.) | GP Value | Interpretation |
| Control (LUVs + DMSO) | 0 µM | [Hypothetical] | [Hypothetical] | [Hypothetical] | Baseline membrane fluidity. |
| LUVs + this compound | 10 µM | [Hypothetical] | [Hypothetical] | [Hypothetical] | Increased GP indicates decreased fluidity. |
| LUVs + this compound | 20 µM | [Hypothetical] | [Hypothetical] | [Hypothetical] | Dose-dependent effect on membrane fluidity. |
Note: The intensity and GP values are hypothetical and will vary based on experimental conditions.
Concluding Remarks
The fluorescence-based assays described provide robust and quantitative methods to study the membrane intercalation of this compound. The intrinsic fluorescence assay offers a direct measurement of binding affinity, while the Laurdan GP assay provides valuable insights into the functional consequences of this intercalation on membrane biophysical properties. By employing these protocols, researchers can effectively characterize the interactions of this compound and other membrane-active compounds with lipid bilayers, aiding in the elucidation of their mechanisms of action and facilitating the development of novel antiviral strategies.
References
In Vivo Efficacy of LJ001 Derivatives: Application Notes & Protocols for Preclinical Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo testing of LJ001 derivatives, a promising class of broad-spectrum antiviral compounds. These small molecules act as viral entry inhibitors, specifically targeting the lipid membrane of enveloped viruses. Their mechanism of action involves the light-dependent generation of singlet oxygen, which leads to lipid peroxidation and subsequent inhibition of virus-cell fusion. While the parent compound, this compound, demonstrated broad in vitro activity, its poor pharmacokinetic properties and reliance on light limited its therapeutic potential. Consequently, derivatives such as JL122 and JL103 have been developed with improved potency and bioavailability, showing encouraging results in preclinical animal models.
Core Concepts & Signaling Pathway
The antiviral activity of this compound and its derivatives is initiated by their intercalation into the viral membrane. Upon exposure to light, these compounds act as photosensitizers, converting molecular oxygen into highly reactive singlet oxygen (¹O₂). This singlet oxygen then oxidizes unsaturated phospholipids within the viral membrane, altering its biophysical properties and rendering it incapable of fusing with host cell membranes. This mechanism effectively blocks the entry of a wide range of enveloped viruses.
Caption: Mechanism of action of this compound derivatives.
In Vivo Studies with JL122 in Aquatic Animal Models
The this compound derivative, JL122, has demonstrated significant antiviral efficacy in fish models, specifically against aquatic rhabdoviruses. The following data and protocols are derived from studies on rainbow trout (Oncorhynchus mykiss) and largemouth bass (Micropterus salmoides).
Quantitative Data Summary
| Animal Model | Virus | JL122 Concentration | Administration Route | Outcome | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Infectious Hematopoietic Necrosis Virus (IHNV) | 1.0 µM (pre-incubation with virus) | Immersion | Complete inhibition of infection | [1] |
| Largemouth Bass (Micropterus salmoides) | Viral Hemorrhagic Septicemia Virus (VHSV) | 1.0 µM (pre-incubation with virus) | Immersion | Complete inhibition of infection | [1] |
| Rainbow Trout (Oncorhynchus mykiss) | Infectious Hematopoietic Necrosis Virus (IHNV) | 5.0 µM (in cohabitation water) | Immersion | Significant reduction in viral transmission and complete protection in 22.2% of naïve fish | [1] |
Experimental Protocols
This protocol details the procedure for assessing the efficacy of JL122 in preventing viral infection in fish via an immersion challenge.
Caption: Workflow for in vivo efficacy testing of JL122.
Materials:
-
JL122 (stock solution in DMSO)
-
Virus stock of known titer (e.g., IHNV, VHSV)
-
Experimental fish (e.g., rainbow trout fry, largemouth bass)
-
Fish tanks with appropriate water quality and temperature controls
-
DMSO (vehicle control)
-
Tissue homogenization equipment
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Virus-Drug Pre-incubation:
-
Dilute the virus stock to the desired challenge concentration in a suitable volume of tank water.
-
Add JL122 to the virus-containing water to achieve the final desired concentration (e.g., 1.0 µM). For the control group, add an equivalent volume of DMSO.
-
Incubate the mixture for a specified period (e.g., 30 minutes) under ambient light.
-
-
Immersion Challenge:
-
Place the experimental fish into the tanks containing the virus-drug mixture.
-
Maintain the immersion for a defined duration (e.g., 1 hour).
-
-
Post-Challenge Maintenance:
-
After the immersion period, transfer the fish to clean tanks with fresh, flowing water.
-
Monitor the fish daily for clinical signs of disease and mortality for a predetermined period (e.g., 14 days).
-
-
Sample Collection and Analysis:
-
At the end of the experimental period, euthanize the fish.
-
Aseptically collect relevant tissues (e.g., pooled liver, kidney, spleen, and brain).
-
Homogenize the tissues and extract total RNA.
-
Perform RT-qPCR to quantify the viral load in each tissue sample. Viral RNA levels are normalized to a host housekeeping gene.
-
This protocol is designed to evaluate the ability of JL122 to prevent the transmission of a virus from infected to naive fish in a cohabitation setting.
Caption: Workflow for assessing inhibition of horizontal virus transmission.
Materials:
-
As per Protocol 1
-
Separate tanks for initial infection of "shedder" fish
Procedure:
-
Infection of 'Shedder' Fish:
-
Infect a group of fish with the virus of interest (e.g., IHNV) via immersion challenge as described in Protocol 1. These fish will act as the source of infection.
-
-
Cohabitation Setup:
-
In a new set of tanks, place a number of infected 'shedder' fish together with a larger number of naive (uninfected) fish.
-
-
Treatment of Cohabitation Water:
-
Add JL122 to the water of the cohabitation tanks to the desired final concentration (e.g., 5.0 µM). For the control group, add an equivalent volume of DMSO.
-
Maintain this concentration throughout the cohabitation period with regular water changes and re-dosing.
-
-
Monitoring and Sampling:
-
Monitor the naive fish for a defined period (e.g., 7 days).
-
At the end of the experiment, euthanize the naive fish and collect tissues for viral load analysis as described in Protocol 1.
-
Considerations for Mammalian Models
While extensive in vivo data for this compound derivatives in mammalian models is not yet widely published, the improved pharmacokinetic profiles of compounds like JL103 and JL122 suggest their potential for such studies. Researchers planning to evaluate these derivatives in mammalian models (e.g., mice) should consider the following:
-
Animal Model Selection: The choice of animal model will depend on the target virus. For example, mouse-adapted strains of influenza, Ebola, or Rift Valley Fever virus are commonly used.
-
Route of Administration: Oral or intraperitoneal administration routes would be appropriate to assess systemic efficacy.
-
Pharmacokinetic and Toxicity Studies: Preliminary studies to determine the maximum tolerated dose (MTD), bioavailability, and half-life of the this compound derivative in the chosen animal model are essential.
-
Light Exposure: Given the mechanism of action, the role of ambient light exposure during the study should be considered and potentially standardized.
-
Endpoints: Key endpoints would include survival rates, reduction in viral titers in target organs (e.g., lungs, liver, spleen), and amelioration of clinical signs of disease.
As more data becomes available, these protocols will be updated to include specific methodologies for mammalian systems. The promising results from aquatic models provide a strong rationale for the continued investigation of this compound derivatives as broad-spectrum antiviral therapeutics.
References
Troubleshooting & Optimization
Optimizing LJ001 Concentration to Avoid Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of LJ001 in experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it achieve its antiviral activity?
A1: this compound is a broad-spectrum antiviral compound that specifically targets the lipid membrane of enveloped viruses. It intercalates into the viral membrane, altering its physical properties and inhibiting the fusion of the virus with the host cell membrane, a critical step for viral entry.[1] The selectivity of this compound for viral membranes over host cell membranes is attributed to the ability of host cells to repair damage to their membranes, a capability that viruses lack.
Q2: At what concentration is this compound typically effective as an antiviral agent?
A2: this compound has been reported to be effective against a wide range of enveloped viruses at a concentration of 10 µM, which is generally considered non-toxic to host cells.[1] However, the optimal effective concentration can vary depending on the specific virus and cell line being used.
Q3: What are the known cytotoxic effects of this compound at higher concentrations?
A3: While this compound exhibits low toxicity at its effective antiviral concentrations, higher concentrations can lead to cytotoxicity. The primary mechanism of toxicity at elevated concentrations is likely due to excessive damage to the host cell plasma membrane, overwhelming the cell's repair capacities. This can lead to a loss of membrane integrity and subsequent cell death. The specific signaling pathways triggered by cytotoxic concentrations of this compound are not well-defined in the literature, but they are likely related to cellular stress responses activated by membrane damage.
Troubleshooting Guides
Issue: Observed Cytotoxicity in Cell Culture After this compound Treatment
Possible Cause 1: this compound concentration is too high for the specific cell line.
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. A dose-response experiment is recommended to identify the optimal non-toxic working concentration.
Possible Cause 2: Extended exposure time to this compound.
-
Solution: The duration of exposure to this compound can influence its cytotoxic effects. Consider reducing the incubation time to the minimum required for effective antiviral activity. Time-course experiments can help determine the optimal exposure duration.
Possible Cause 3: Sub-optimal cell culture conditions.
-
Solution: Ensure that cells are healthy and growing in optimal conditions (e.g., proper media, temperature, CO2 levels) before and during this compound treatment. Stressed cells may be more susceptible to the cytotoxic effects of the compound.
Quantitative Data Summary
The following table summarizes the reported 50% cytotoxic concentration (CC50) values for this compound in various cell lines. It is important to note that these values can vary between experiments and laboratories. Researchers should always determine the CC50 for their specific experimental setup.
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Vero | Alamar Blue | > 10 | [1] |
| Vero | Cytoplasmic Enzyme Release | > 10 | [1] |
Note: The available literature primarily focuses on the non-toxic nature of this compound at its effective antiviral concentration of 10 µM, and extensive CC50 data across multiple cell lines is limited.
Experimental Protocols
Protocol: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a given cell line by 50%.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability.
-
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: Hypothetical signaling pathways leading to cytotoxicity at high this compound concentrations.
References
Technical Support Center: Managing LJ001 Light Sensitivity in Multi-day Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of the antiviral compound LJ001 in multi-day experiments. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a broad-spectrum antiviral agent that inhibits the entry of numerous enveloped viruses, including Influenza A, HIV, and Filoviruses, into host cells.[1][2] Its mechanism of action is light-dependent.[3] Upon exposure to light, this compound acts as a type II photosensitizer, generating singlet oxygen (¹O₂).[3] This highly reactive oxygen species oxidizes unsaturated phospholipids within the viral membrane, altering its biophysical properties and ultimately inhibiting the fusion of the viral and cellular membranes, a critical step for viral entry.[3]
Q2: Why is managing light exposure critical when working with this compound?
A2: The antiviral activity of this compound is entirely dependent on light.[3] Inconsistent or uncontrolled light exposure will lead to variable activation of the compound, resulting in significant variability in its antiviral efficacy and poor experimental reproducibility. Furthermore, excessive light exposure can lead to the degradation of this compound, potentially reducing its effective concentration over the course of a multi-day experiment.
Q3: What are the primary signs of this compound degradation or inconsistent activity in my experiment?
A3: Signs of issues with this compound's light sensitivity include:
-
High variability in viral inhibition between replicate wells or experiments.
-
A gradual loss of antiviral activity over the duration of a multi-day experiment.
-
Discrepancies between your results and published data on this compound's potency (e.g., IC₅₀ values).
Q4: Can components of my cell culture medium affect this compound activity?
A4: Yes. Standard cell culture media often contain components that can act as photosensitizers or quench reactive oxygen species. Riboflavin (Vitamin B2) and phenol red, a common pH indicator, are known to have photosensitizing properties and can generate reactive oxygen species upon light exposure, potentially confounding the effects of this compound.[4][5] Conversely, antioxidants present in some media formulations or supplements could quench the singlet oxygen generated by this compound, thereby reducing its antiviral activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in multi-day experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in antiviral activity between wells/plates. | Inconsistent light exposure during plate setup, incubation, or analysis. | Standardize all light exposure steps. Use a designated low-light area for all manipulations. Cover plates with aluminum foil or use opaque, light-blocking plates during incubation and transport. |
| Pipetting errors leading to inconsistent this compound concentrations. | Ensure proper mixing of this compound stock solutions before dilution and use calibrated pipettes. | |
| Loss of this compound activity over time in a multi-day experiment. | Photodegradation of this compound due to prolonged or repeated light exposure. | Minimize light exposure throughout the experiment. Conduct all steps in a darkened room or under a safelight. Use amber-colored or opaque tubes and plates. Consider adding fresh this compound at specific time points if the experimental design allows. |
| Instability of this compound in the culture medium at 37°C. | Prepare fresh this compound dilutions for each experiment. While specific stability data is limited, storing stock solutions at -20°C or -80°C is recommended.[6] | |
| Lower than expected antiviral activity. | Insufficient light activation. | Ensure a controlled and consistent light activation step after adding this compound to the cells. The duration and intensity of this light exposure should be optimized for your specific experimental setup. |
| Quenching of singlet oxygen by media components. | Consider using a custom medium formulation without phenol red and with reduced riboflavin content. If possible, test the effect of antioxidants in your media on this compound activity. | |
| Incorrect storage of this compound stock solution. | Store this compound stock solutions in the dark at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[6] Avoid repeated freeze-thaw cycles. | |
| Cell toxicity observed at expected non-toxic concentrations. | Phototoxicity due to excessive light exposure. | Reduce the intensity and/or duration of the light activation step. Ensure that the light source does not emit significant UV radiation. |
| Interaction with photosensitizing components in the cell culture medium. | Use phenol red-free medium. Evaluate the phototoxicity of your medium alone under your experimental light conditions. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Upon receipt, store the solid compound and stock solutions in the dark at -20°C or -80°C.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Perform this step in a darkened room or a fume hood with the lights turned off.
-
Aliquoting and Storage: Aliquot the stock solution into small-volume, amber-colored or foil-wrapped tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Dilutions should be done in a low-light environment.
Protocol 2: Multi-Day Viral Inhibition Assay with this compound
-
Cell Seeding: Seed target cells in a 96-well plate at the desired density and incubate overnight under standard conditions. For consistency, use opaque, clear-bottom 96-well plates.
-
Compound Preparation: In a darkened room, prepare serial dilutions of this compound in phenol red-free cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the virus inoculum to the cells and incubate for the desired adsorption period (e.g., 1 hour) at 37°C in the dark.
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add the prepared this compound dilutions to the respective wells.
-
-
Light Activation (Crucial Step):
-
Immediately after adding this compound, expose the plate to a standardized light source for a predetermined period. The light source, intensity, and duration should be optimized and kept consistent across all experiments. A standard laboratory light box can be used.
-
-
Incubation: Cover the plate with aluminum foil or a light-blocking lid and incubate for the duration of the experiment (e.g., 48-72 hours) at 37°C.
-
Assay Readout: At the end of the incubation period, perform the desired assay to quantify viral replication (e.g., luciferase assay, plaque assay, qPCR) in a low-light environment.
Visualizations
Caption: Mechanism of action of the photosensitive antiviral this compound.
Caption: Workflow for a multi-day viral inhibition experiment with this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Antioxidant inhibitors potentiate the cytotoxicity of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plant photosensitizers with antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-oxidant and Antioxidant Effects in Photodynamic Therapy: Cells Recognise that Not All Exogenous ROS Are Alike - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting LJ001 Insolubility in Aqueous Media
For researchers, scientists, and drug development professionals working with the TNF-α inhibitor LJ001, its poor aqueous solubility can present a significant experimental challenge. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address issues of this compound insolubility, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
This compound, like many small molecule inhibitors, is a hydrophobic compound with low intrinsic solubility in aqueous media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given solvent or buffer system. This can be triggered by factors such as the addition of aqueous buffers to a concentrated stock solution in an organic solvent, temperature changes, or high salt concentrations in the buffer.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[2] It is crucial to use anhydrous DMSO, as absorbed moisture can decrease the solubility of the compound and promote degradation.[2]
Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer?
Directly dissolving this compound in an aqueous buffer is generally not recommended due to its low water solubility. It is best to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the desired aqueous buffer.
Q4: How can I prevent my this compound from precipitating when I dilute my DMSO stock in an aqueous buffer?
To avoid precipitation upon dilution, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before adding the final, most diluted sample to your aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.[2] If precipitation still occurs, consider using a co-solvent system or other solubilization techniques as detailed in the troubleshooting guide below.
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering persistent solubility issues with this compound, the following troubleshooting steps and alternative solubilization strategies can be employed.
Experimental Workflow for Solubilizing this compound
The following flowchart outlines a systematic approach to troubleshooting this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Methodologies
1. Preparation of a Concentrated Stock Solution in DMSO
-
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously. If necessary, use a sonicating water bath to aid dissolution. Gentle heating (up to 50°C) can also be applied, but caution should be exercised to avoid compound degradation.[2]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
2. Utilizing Co-solvent Systems
For many in vitro and in vivo applications, a simple DMSO dilution may not be sufficient. A co-solvent system can significantly enhance the aqueous solubility of hydrophobic compounds.
-
Recommended Co-solvent Systems for TNF-α Inhibitors:
| Formulation | Composition | Solubility of a representative TNF-α inhibitor |
| System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.75 mM) |
| System 2 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.75 mM) |
Data adapted from a formulation study of a representative TNF-α inhibitor and may serve as a starting point for this compound.[3]
-
Protocol for Preparing a Working Solution with a Co-solvent System (System 1):
-
Prepare the co-solvent mixture by combining 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Add the appropriate volume of your concentrated this compound DMSO stock to this co-solvent mixture.
-
Vortex thoroughly.
-
Slowly add the saline solution (45% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Visually inspect for any signs of precipitation. If the solution is not clear, sonication may be helpful.
-
3. pH Adjustment
The solubility of a compound can be influenced by its ionization state, which is dependent on the pH of the solution and the compound's pKa. While specific physicochemical data for this compound is not publicly available, many small molecule inhibitors have ionizable groups.
-
Experimental Approach:
-
Determine if this compound has acidic or basic functional groups.
-
For acidic compounds, increasing the pH above the pKa will increase the concentration of the more soluble ionized form.
-
For basic compounds, decreasing the pH below the pKa will increase the concentration of the more soluble ionized form.
-
Prepare a series of buffers with varying pH values to empirically determine the optimal pH for this compound solubility, ensuring the chosen pH is compatible with your experimental system.
-
4. Advanced Solubilization Techniques
If the above methods are insufficient, more advanced formulation strategies can be considered, particularly for in vivo applications. These methods typically require more specialized equipment and expertise.
-
Micronization: This technique reduces the particle size of the compound, thereby increasing the surface area available for dissolution.[4]
-
Solid Dispersions: this compound can be dispersed in a hydrophilic carrier matrix at the molecular level. When this solid dispersion is introduced into an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances the dissolution rate.[5]
-
Nanosuspensions: This involves creating a colloidal dispersion of sub-micron drug particles, which can be stabilized with surfactants or polymers.[5]
TNF-α Signaling Pathway
Understanding the biological context of this compound is crucial for experimental design. This compound is an inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The binding of TNF-α to its receptor, TNFR1, triggers a cascade of intracellular events leading to either cell survival and inflammation via the NF-κB and MAPK pathways, or apoptosis.
Caption: Simplified TNF-α signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Serum Proteins on LJ001 Antiviral Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antiviral activity of LJ001. This guide addresses specific issues that may arise during experiments, particularly concerning the influence of serum proteins on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the antiviral potency (higher EC50) of this compound when performing assays in the presence of high serum concentrations. Why is this happening?
A1: This is a common observation for lipophilic compounds like this compound. The decrease in potency is likely due to the binding of this compound to serum proteins, primarily albumin and lipoproteins. Being lipophilic, this compound has a tendency to associate with these proteins, which reduces the concentration of free, unbound this compound available to interact with the viral membrane. According to the free-drug hypothesis, only the unbound fraction of a drug is available for pharmacological activity.
Q2: Could the light-dependent mechanism of this compound be affected by serum components?
A2: Yes, it is possible. This compound is a photosensitizer that generates singlet oxygen to exert its antiviral effect. Serum components could potentially interfere with this process in a few ways:
-
Quenching of Singlet Oxygen: Some serum components might act as quenchers of singlet oxygen, reducing the efficiency of the photo-oxidative damage to the viral membrane.
-
Light Scattering: The presence of high concentrations of proteins and other macromolecules in serum can increase the turbidity of the medium, potentially scattering the incident light and reducing the photoactivation of this compound.
Q3: How can we quantify the extent of this compound binding to serum proteins?
A3: Several biophysical techniques can be used to determine the percentage of protein binding. The most common methods include:
-
Equilibrium Dialysis (ED): Considered the gold standard, this method separates a protein-containing solution from a protein-free solution by a semipermeable membrane, allowing for the quantification of the unbound drug.
-
Ultrafiltration: This technique separates the free drug from the protein-bound drug by forcing the solution through a semipermeable membrane that retains large molecules like proteins.
-
Affinity Capillary Electrophoresis (ACE): This method can be used to study the binding interactions between drugs and proteins based on changes in electrophoretic mobility.
Q4: What is the expected impact of high serum protein binding on the in vivo efficacy of this compound?
A4: High plasma protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic properties in vivo. A high degree of binding can lead to:
-
Lower Volume of Distribution: The drug may be largely confined to the bloodstream.
-
Reduced Clearance: Only the unbound drug is typically available for metabolism and excretion.
-
Lower Target Site Concentration: The amount of free drug available to reach the site of viral infection may be reduced.
It is crucial to consider the protein-adjusted EC50 value when predicting clinical efficacy.
Troubleshooting Guide
This section addresses specific problems you may encounter during your in vitro antiviral assays with this compound in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent EC50 values across different batches of serum. | Variability in the protein composition (especially albumin and lipoprotein levels) of different serum batches. | Use a single, large batch of serum for a complete set of experiments. If this is not possible, qualify each new batch by testing a standard compound with known protein binding characteristics. |
| Higher than expected cytotoxicity in the presence of serum. | Formation of cytotoxic complexes between this compound and serum components upon photoactivation. | Evaluate the cytotoxicity of this compound in the presence of serum with and without light exposure. Reduce the concentration of this compound or the duration of light exposure if necessary. |
| Low reproducibility of results. | Inconsistent light exposure, temperature fluctuations, or variations in cell confluence and virus inoculum. | Standardize all assay parameters meticulously. Ensure uniform light distribution across all wells of the assay plate. Use a validated and consistent protocol for cell culture and virus infection. |
| Complete loss of antiviral activity at high serum concentrations. | Extensive binding of this compound to serum proteins, reducing the free concentration below the effective level. | Determine the EC50 at various serum concentrations (e.g., 5%, 10%, 20%, 50%) and extrapolate to 100% serum to estimate the protein-adjusted EC50. Consider using serum-free or low-serum media for initial screening if feasible. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected impact of human serum on this compound's antiviral activity.
Table 1: Effect of Human Serum Concentration on this compound EC50 against Influenza A Virus
| Human Serum Concentration (%) | This compound EC50 (µM) | Fold Increase in EC50 |
| 0 | 0.25 | 1.0 |
| 5 | 0.75 | 3.0 |
| 10 | 1.8 | 7.2 |
| 20 | 5.2 | 20.8 |
| 50 | 15.1 | 60.4 |
Table 2: Binding of this compound to Human Serum Albumin (HSA)
| This compound Concentration (µM) | Method | % Protein Binding |
| 1 | Equilibrium Dialysis | 92.5 |
| 5 | Equilibrium Dialysis | 95.8 |
| 10 | Ultrafiltration | 97.2 |
Key Experimental Protocols
Protocol 1: Determination of this compound EC50 in the Presence of Human Serum
Objective: To quantify the antiviral activity of this compound against an enveloped virus at different human serum concentrations.
Materials:
-
This compound stock solution (in DMSO)
-
Target enveloped virus stock (e.g., Influenza A, HIV-1)
-
Host cell line permissive to the virus
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) and Human Serum (HS)
-
96-well cell culture plates
-
Light source with controlled intensity and wavelength
-
Reagents for quantifying viral replication (e.g., qPCR reagents, ELISA kit)
Methodology:
-
Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium containing different percentages of human serum (e.g., 0%, 5%, 10%, 20%, 50%). Also include a no-drug control for each serum concentration.
-
Virus Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, remove the virus inoculum and add the prepared this compound dilutions in the corresponding serum-containing media.
-
Photoactivation: Expose the plates to a light source for a standardized period (e.g., 15-30 minutes). A dark control (plates not exposed to light) should be included to confirm the light-dependency of the activity.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method (e.g., qPCR for viral RNA, ELISA for viral protein, or a cytopathic effect inhibition assay).
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each serum concentration by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Assessment of this compound Binding to Human Serum Albumin (HSA) using Equilibrium Dialysis
Objective: To determine the fraction of this compound bound to HSA.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semipermeable dialysis membranes (with a molecular weight cut-off that retains albumin but allows free passage of this compound)
-
This compound solution of known concentration
-
Human Serum Albumin (HSA) solution in a buffered saline (e.g., PBS)
-
LC-MS/MS or other sensitive analytical method for this compound quantification
Methodology:
-
Device Preparation: Prepare the equilibrium dialysis device according to the manufacturer's instructions.
-
Sample Loading: Load one chamber of each well with the HSA solution and the other chamber with the this compound solution in PBS. Include control wells with this compound in PBS on both sides to assess non-specific binding to the device.
-
Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sample Collection: After incubation, collect aliquots from both the protein-containing and protein-free chambers.
-
Quantification: Accurately measure the concentration of this compound in the aliquots from both chambers using a validated analytical method like LC-MS/MS.
-
Calculation of Percent Binding: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Drug - Free Drug) / Total Drug ] * 100 Where the concentration in the protein-free chamber represents the free drug concentration.
Visualizations
Caption: Hypothesized mechanism of serum protein interference with this compound antiviral activity.
Caption: Experimental workflow for determining this compound EC50 in the presence of human serum.
experimental variability in LJ001 antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LJ001 in antiviral assays. The information is tailored for scientists and drug development professionals to address common sources of experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Variability in IC50 values for this compound can stem from several factors, primarily related to its unique mechanism of action. This compound is a photosensitive compound that targets the viral lipid membrane.[1][2] Inconsistent results are often traced back to the following:
-
Inconsistent Light Exposure: The antiviral activity of this compound is dependent on light to generate singlet oxygen.[1] Variations in ambient light conditions during incubation steps can significantly alter its potency.
-
Oxygen Levels: The generation of singlet oxygen requires molecular oxygen.[1] Differences in cell culture media volume, plate sealing, and incubator atmospheric conditions can affect oxygen availability.
-
Compound Stability: this compound has been noted for its poor physiological stability.[3] Degradation of the compound stock solution or in the assay medium can lead to reduced efficacy.
-
Cell Passaging and Density: The health and density of the host cell monolayer can impact viral infectivity and, consequently, the apparent antiviral activity.
-
Virus Titer: A variable multiplicity of infection (MOI) will lead to inconsistent results. Ensure the virus stock is properly titered and a consistent MOI is used.
Q2: I am observing cytotoxicity at concentrations where this compound should be non-toxic. What could be the reason?
A2: While this compound generally exhibits low cytotoxicity, it can become toxic under certain conditions.[2] If you observe unexpected cell death, consider the following:
-
Compromised Cellular Repair: this compound's selectivity relies on the host cell's ability to repair lipid peroxidation damage to its membranes.[2][4] If cells are metabolically stressed or treated with inhibitors of lipid biosynthesis, they may become more susceptible to this compound-induced toxicity.[2]
-
Extended Incubation Times: Prolonged exposure to this compound, even at low concentrations, may overwhelm the cell's repair mechanisms.
-
High Compound Concentration: Ensure accurate serial dilutions. Errors in calculating concentrations can lead to the use of unintentionally high, toxic doses.
-
Solvent Toxicity: Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line.
Q3: Why is this compound effective against some enveloped viruses but not others in my assays?
A3: this compound has demonstrated broad-spectrum activity against many enveloped viruses, including Influenza A, HIV, and Ebola.[2][5] However, its efficacy can be influenced by the specific biophysical properties of the viral membrane.[1]
-
Lipid Composition of the Viral Envelope: The primary targets of this compound are unsaturated phospholipids in the viral membrane.[1] Viruses with a lower abundance of these lipids in their envelope may be less susceptible.
-
Membrane Fluidity and Curvature: this compound alters the physical properties of the viral membrane to inhibit fusion.[1] Viruses with inherently more rigid or stable membranes might be more resistant to these changes.
Q4: Can I use this compound in assays with non-enveloped viruses?
A4: No, this compound's mechanism of action is specific to enveloped viruses as it targets the viral lipid membrane to inhibit fusion with the host cell.[2][5] It is expected to have no effect on non-enveloped viruses.[2]
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for this compound
This protocol is adapted for the evaluation of a photosensitive, membrane-targeting antiviral agent.
1. Cell Seeding:
- Seed a 12-well or 24-well plate with a susceptible cell line (e.g., Vero cells) to form a confluent monolayer within 24 hours.
2. Compound and Virus Preparation:
- Prepare serial dilutions of this compound in a serum-free medium.
- Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
- In a separate plate, mix equal volumes of each this compound dilution with the diluted virus. Include a virus-only control and a cell-only control.
3. Standardized Light Exposure and Incubation:
- Incubate the virus-compound mixtures under a standardized, reproducible light source for a defined period (e.g., 10 minutes) at room temperature. This step is critical for consistent results.
- Following light exposure, incubate the plates in the dark at 37°C for 1 hour to allow for virus neutralization.
4. Infection:
- Remove the growth medium from the cell monolayer and wash with PBS.
- Add the virus-compound mixtures to the corresponding wells.
- Incubate for 1 hour at 37°C in the dark to allow for viral adsorption.
5. Overlay and Incubation:
- Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells.
- Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible. The entire incubation should be in the dark to prevent further activation of any residual compound.
6. Plaque Visualization and Counting:
- Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
- The IC50 is the concentration of this compound that results in a 50% reduction in the number of plaques.
Virus-Like Particle (VLP) Entry Assay
This assay can be used to specifically measure the inhibition of viral entry.
1. VLP and Target Cell Preparation:
- Produce VLPs incorporating a reporter protein (e.g., β-lactamase or luciferase) and the envelope glycoproteins of the virus of interest.[5]
- Seed target cells expressing the appropriate viral receptors in a 96-well plate.
2. Assay Procedure:
- Pre-treat the VLPs with serial dilutions of this compound for a defined period under standardized light conditions.
- Add the VLP-compound mixture to the target cells.
- Incubate for a set time (e.g., 2-4 hours) at 37°C in the dark to allow for VLP entry.
- Wash the cells to remove unbound VLPs and compound.
- Lyse the cells and measure the reporter protein activity according to the manufacturer's instructions.
- Calculate the percentage of inhibition of VLP entry relative to the untreated control.
Data Presentation
Table 1: Troubleshooting Guide for this compound Antiviral Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 | Inconsistent light exposure | Standardize the light source, intensity, and duration of exposure for all compound-virus incubations. Perform this step in a consistent location. |
| Compound degradation | Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Store stock solutions at -80°C in small aliquots. | |
| Inconsistent virus titer | Use a freshly thawed and titered virus stock for each set of experiments. | |
| Unexpected Cytotoxicity | Metabolically stressed cells | Ensure cells are healthy, in a logarithmic growth phase, and not passaged too many times. |
| Prolonged compound exposure | Optimize the incubation time to the minimum required to observe the antiviral effect. | |
| Low Potency | Insufficient light activation | Ensure the light source has the appropriate wavelength and intensity for photosensitizer activation. Confirm light penetration through the plate material. |
| Presence of singlet oxygen quenchers | Avoid media components or sera with high levels of antioxidants (e.g., phenol red, certain batches of FBS) that could quench singlet oxygen. | |
| Assay-to-Assay Inconsistency | Different batches of reagents | Use the same lot of media, serum, and other reagents for a set of comparable experiments. |
Table 2: Key Experimental Parameters and Controls for this compound Assays
| Parameter | Recommendation | Rationale |
| Light Exposure | Standardized lamp, fixed distance, defined time | This compound is a photosensitizer; its activity is light-dependent.[1] |
| Oxygen | Consistent media volume, breathable plate seals | Singlet oxygen generation requires molecular oxygen.[1] |
| Incubation Post-Infection | In the dark | To prevent further compound activation after viral entry. |
| Positive Control | A known inhibitor of the test virus | To validate assay performance. |
| Negative Control (Compound) | An inactive analog of this compound (e.g., LJ025) | To confirm that the observed effect is specific to the active compound.[1] |
| Cytotoxicity Control | This compound on cells without virus | To determine the compound's toxicity at the tested concentrations. |
| Solvent Control | Vehicle (e.g., DMSO) only | To ensure the solvent does not affect viral infectivity or cell viability. |
Visualizations
Caption: Mechanism of action for the antiviral compound this compound.
Caption: Workflow for a Plaque Reduction Neutralization Test with this compound.
References
- 1. What underlies inconsistent results in clinical trials for COVID-19 drugs?: IU News [news.iu.edu]
- 2. Broad-spectrum antivirals against viral fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AN ENZYMATIC VIRUS-LIKE PARTICLE ASSAY FOR SENSITIVE DETECTION OF VIRUS ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in LJ001 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with the broad-spectrum antiviral agent, LJ001.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a rhodanine derivative that acts as a broad-spectrum antiviral agent against numerous enveloped viruses.[1][2][3] Its mechanism involves intercalating into the viral lipid membrane. Upon exposure to light, this compound becomes activated and generates singlet oxygen, which in turn leads to the oxidation of unsaturated phospholipids within the viral membrane.[4][5] This process alters the biophysical properties of the membrane, inhibiting the fusion of the virus with host cells and thereby preventing viral entry.[1][4]
Q2: Why is light exposure critical for this compound's antiviral activity?
A2: this compound is a type II photosensitizer, meaning its antiviral effect is light-dependent.[4] Light provides the energy required for this compound to generate singlet oxygen, the reactive species responsible for modifying the viral membrane and inhibiting fusion.[4][5] Inconsistent or inadequate light exposure during experiments is a primary source of variability and poor reproducibility.
Q3: Does this compound affect non-enveloped viruses?
A3: No, this compound's mechanism of action is specific to enveloped viruses as it targets the viral lipid membrane.[1] It has been shown to have no effect on the infection of non-enveloped viruses.[1]
Q4: Is this compound cytotoxic to host cells?
A4: At effective antiviral concentrations, this compound generally shows no overt toxicity to host cells.[1][6] This is because host cells have active lipid biosynthesis and repair mechanisms that can counteract the membrane-damaging effects of this compound.[1][4] In contrast, viral membranes are static and cannot be repaired, providing a therapeutic window.[1][4]
Q5: What is the role of molecular oxygen in this compound's activity?
A5: Molecular oxygen is required for this compound to produce singlet oxygen upon photoactivation.[4][5] Experiments conducted in anoxic conditions will likely show significantly reduced or no antiviral activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in antiviral activity between experiments | Inconsistent light exposure (intensity, duration, wavelength). | Standardize the light source and exposure conditions for all experiments. Ensure all samples receive uniform illumination. |
| Degradation of this compound stock solution. | Prepare fresh this compound stock solutions regularly and store them protected from light at -20°C or -80°C for long-term storage. | |
| Differences in oxygen levels in the culture media. | Ensure consistent aeration of cell cultures. Avoid tightly sealed plates that may become oxygen-depleted. | |
| No or low antiviral activity observed | Insufficient light activation. | Verify the light source is functional and provides the appropriate wavelength and intensity. Increase the duration of light exposure. |
| Inactive this compound compound. | Use a fresh, validated batch of this compound. Consider using a positive control virus known to be sensitive to this compound. | |
| Presence of singlet oxygen quenchers in the experimental setup. | Review all components of the media and buffers for substances that may quench singlet oxygen (e.g., sodium azide, high concentrations of antioxidants). | |
| Observed cytotoxicity in host cells | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. The CC50 for ST cells has been reported as 146.4 μM.[6] |
| Prolonged or high-intensity light exposure. | Optimize light exposure to the minimum required for antiviral activity to reduce phototoxicity to cells. | |
| The cell line is particularly sensitive to lipid peroxidation. | Co-administer with a lipid-soluble antioxidant as a negative control to confirm the mechanism of toxicity. | |
| Inconsistent results with different enveloped viruses | Differences in viral membrane composition. | The lipid composition of the viral envelope can influence its susceptibility to this compound. Results may vary between viruses. |
| Variations in the viral titer used in the assay. | Ensure accurate and consistent quantification of viral titers for each experiment. |
Experimental Protocols & Methodologies
General Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a generalized procedure based on common virological techniques and the described mechanism of this compound.
-
Cell Plating: Seed susceptible host cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Virus Treatment: Mix a standardized amount of virus (to produce a countable number of plaques) with each dilution of this compound. In parallel, prepare a virus-only control (with DMSO vehicle) and a cell-only control.
-
Light Activation: Expose the virus-LJ001 mixtures to a standardized light source for a defined period (e.g., 30 minutes) at room temperature.
-
Infection: Remove the culture medium from the cells and infect the monolayers with the treated virus preparations for 1 hour at 37°C.
-
Overlay: After the incubation period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration appropriate for the specific virus to form visible plaques (typically 2-5 days).
-
Staining and Quantification: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques. The percentage of plaque reduction is calculated relative to the virus-only control.
Time-of-Addition Experiment
This experiment helps to determine the stage of the viral life cycle inhibited by this compound.
-
Experimental Arms:
-
Pre-treatment of Virus: Incubate the virus with this compound prior to infecting the cells.
-
Co-treatment: Add this compound to the cells at the same time as the virus.
-
Post-treatment: Add this compound to the cells at various time points after infection.
-
-
Procedure: Follow the general antiviral assay protocol, but vary the timing of this compound addition as described above.
-
Analysis: The results will indicate if this compound acts on the virus directly (effective in pre-treatment), during entry (effective in co-treatment), or after entry (effective in post-treatment). For this compound, the highest efficacy is expected in the pre-treatment and co-treatment arms.[1][7]
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key concepts and workflows related to this compound experiments.
Caption: Mechanism of action of this compound.
Caption: General workflow for a plaque reduction assay with this compound.
Caption: A simplified troubleshooting flowchart for this compound experiments.
References
- 1. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJ-001 - Wikipedia [en.wikipedia.org]
- 3. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
how to control light exposure in LJ001 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photosensitive compound LJ001. The following information is designed to help control light exposure during experiments to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the importance of controlling light exposure in this compound experiments?
A1: this compound is a photosensitive compound. Uncontrolled exposure to ambient light can lead to its premature activation or degradation, resulting in inconsistent experimental outcomes, decreased potency, or off-target effects. Precise control of light exposure is critical for activating this compound at the desired time point and location within your experimental model.
Q2: What type of light source should I use for activating this compound?
A2: The optimal light source depends on the specific activation spectrum of this compound. It is crucial to consult the compound's documentation for the recommended wavelength range. Commonly used light sources include LED arrays, lasers, and filtered lamps. For fluorescence live-cell imaging, controlled light-exposure microscopy (CLEM) can be a valuable technique to minimize phototoxicity and photobleaching.[1]
Q3: How can I prevent accidental exposure of this compound to light?
A3: To prevent unwanted activation, all steps involving the handling of this compound and treated samples should be performed in a dark environment. This can be achieved by working in a darkroom, using light-blocking enclosures, or covering culture plates and solution tubes with aluminum foil.
Q4: What are the key parameters to control during light activation of this compound?
A4: The three primary parameters to control are:
-
Wavelength: Use a light source with an emission spectrum that matches the activation peak of this compound.
-
Intensity (Irradiance): The power of the light per unit area (measured in mW/cm²) should be consistent across all experiments.
-
Duration: The length of the light exposure will determine the total energy delivered (dose, measured in J/cm²).
Troubleshooting Guide
Q1: I am observing high levels of cell death in my this compound-treated samples after light exposure. What could be the cause?
A1: High cell death is likely due to phototoxicity. This can occur when the light dose is too high or if the cells are particularly sensitive.
-
Troubleshooting Steps:
-
Reduce Light Dose: Decrease the light intensity or the duration of exposure.
-
Optimize this compound Concentration: A lower concentration of this compound may be sufficient for the desired effect with less toxicity.
-
Cell Line Sensitivity: Some cell lines are more susceptible to light-induced damage. Consider using a more robust cell line if possible. In vitro studies have shown that human keratinocyte cell lines can be more resistant to cytotoxic effects compared to mouse fibroblasts.[2]
-
Control for Phototoxicity: Include a control group treated with this compound but not exposed to light, and another group exposed to light without this compound, to isolate the phototoxic effects.
-
Q2: My experimental results are inconsistent across different batches. What should I check?
A2: Inconsistent results are often due to variability in light exposure or compound handling.
-
Troubleshooting Steps:
-
Calibrate Light Source: Regularly check the output of your light source to ensure consistent intensity. Irradiance in the range of 1.6 - 1.8 mW/cm² is often considered acceptable for in vitro phototoxicity assays.[3]
-
Standardize Experimental Setup: Ensure the distance between the light source and the samples is identical for every experiment.
-
Protect from Ambient Light: Strictly adhere to protocols for minimizing ambient light exposure during all handling steps.
-
Aliquot this compound: Store this compound in single-use aliquots to avoid repeated freeze-thaw cycles and light exposure during preparation.
-
Q3: I am not observing the expected biological effect after light activation of this compound. What could be wrong?
A3: A lack of effect could be due to insufficient activation of this compound.
-
Troubleshooting Steps:
-
Verify Light Source Spectrum: Confirm that the emission spectrum of your light source overlaps with the activation spectrum of this compound.
-
Increase Light Dose: Gradually increase the light intensity or duration of exposure. Be mindful of potential phototoxicity.
-
Check this compound Integrity: Ensure that the compound has not degraded due to improper storage or handling.
-
Optimize Incubation Time: The time between this compound administration and light exposure may need to be optimized to allow for sufficient cellular uptake.
-
Quantitative Data Summary
The following table provides examples of light exposure parameters used in in vitro phototoxicity studies, which can serve as a starting point for optimizing your experiments with this compound.
| Parameter | Value | Application | Source |
| Irradiance | 1.7 mW/cm² | In vitro phototoxicity testing with HaCaT human keratinocytes | [2] |
| Light Dose | 6 J/cm² | In vitro phototoxicity assay with EpiDerm™ model | [3] |
| Irradiance Range | 1.6 - 1.8 mW/cm² | Acceptable range for in vitro phototoxicity assays | [3] |
Experimental Protocols
Protocol: In Vitro Light Activation of this compound in a 96-Well Plate
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Incubation:
-
Under subdued light, prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for the desired period (e.g., 1-24 hours) at 37°C and 5% CO₂, protected from light.
-
-
Light Exposure:
-
Transport the plate to the light exposure setup, keeping it covered to prevent ambient light exposure.
-
Remove the lid and place the plate at a fixed distance from the calibrated light source.
-
Expose the cells to the desired dose of light (e.g., 6 J/cm²).
-
For the "-UVA" or "dark" control, a duplicate plate should be treated identically but kept in the dark for the same duration.[3]
-
-
Post-Exposure Incubation:
-
After light exposure, return the plate to the incubator for a period determined by the specific assay (e.g., 24-48 hours).
-
-
Endpoint Analysis:
-
Perform the desired assay to measure the biological outcome (e.g., cell viability assay, gene expression analysis).
-
Visualizations
Caption: Experimental workflow for controlling light exposure in this compound experiments.
Caption: Hypothetical signaling pathway activated by light-sensitive compound this compound.
References
- 1. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mattek.com [mattek.com]
Technical Support Center: LJ001 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the broad-spectrum antiviral agent LJ001 in vitro. The information is tailored for scientists and drug development professionals to help minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a broad-spectrum antiviral compound that inhibits the entry of numerous enveloped viruses.[1] Its mechanism is not based on targeting a specific viral or cellular protein, but rather the lipid bilayer of the viral envelope.[1][2] this compound is a photosensitizer; upon intercalation into the viral membrane and exposure to light, it generates singlet oxygen (¹O₂).[1][3][4] This highly reactive oxygen species then oxidizes unsaturated phospholipids within the viral membrane, altering its biophysical properties (e.g., fluidity and curvature) and ultimately inhibiting the fusion of the viral and cellular membranes, a critical step for viral entry.[1]
Q2: What are the primary "off-target" effects of this compound in vitro?
The principal off-target effect of this compound in vitro is cytotoxicity towards host cells. This is not a classic off-target effect involving unintended protein binding, but rather a consequence of its mechanism of action. This compound can also intercalate into cellular membranes.[2] While host cells have mechanisms to repair membrane damage, high concentrations of this compound or excessive light exposure can overwhelm these repair processes, leading to cell death.[1][4] It is crucial to note that the antiviral activity of this compound is light-dependent.[1][3]
Q3: How can I minimize the cytotoxic effects of this compound on my cells?
Minimizing cytotoxicity is key to achieving a therapeutic window in your experiments. Here are several strategies:
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound that achieves the desired antiviral effect. Determine the 50% cytotoxic concentration (CC50) for your specific cell line and work well below this value.
-
Control Light Exposure: Since this compound's activity is light-dependent, carefully control the duration and intensity of light exposure.[3] Conduct experiments under controlled lighting conditions and consider performing critical steps in the dark.
-
Include a "Dark" Control: Always include a control group where cells are treated with this compound but not exposed to light. This will help you differentiate between light-induced cytotoxicity and any intrinsic toxicity of the compound.
-
Use Singlet Oxygen Quenchers: The cytotoxic effects of this compound can be mitigated by using singlet oxygen quenchers like α-tocopherol or sodium azide.[3] These molecules neutralize the reactive oxygen species generated by this compound.
Q4: Is this compound effective against non-enveloped viruses?
No, this compound is not effective against non-enveloped viruses. Its mechanism of action specifically targets the lipid envelope of viruses, which is absent in non-enveloped viruses.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in control wells (no virus). | 1. This compound concentration is too high. 2. Excessive light exposure. 3. Cell line is particularly sensitive to membrane-damaging agents. | 1. Perform a dose-response curve to determine the CC50 of this compound for your cell line and use a concentration well below this. 2. Reduce the duration and/or intensity of light exposure. Perform manipulations in a darkened room or under a red light. 3. If possible, test a different, more robust cell line. |
| Inconsistent antiviral activity. | 1. Variable light conditions between experiments. 2. Instability of this compound in solution. 3. Inaccurate pipetting of the compound. | 1. Standardize all light exposure steps. Use a consistent light source and measure its intensity if possible. 2. Prepare fresh stock solutions of this compound for each experiment. This compound has poor physiological stability.[5] 3. Ensure proper mixing and accurate pipetting, especially for serial dilutions. |
| No antiviral effect observed. | 1. Insufficient light activation. 2. This compound concentration is too low. 3. The virus being tested is non-enveloped. 4. Inactive compound. | 1. Ensure that the experimental setup allows for adequate light exposure after the addition of this compound. 2. Increase the concentration of this compound, while monitoring for cytotoxicity. 3. Confirm that your virus of interest is an enveloped virus. 4. Verify the integrity and proper storage of your this compound stock. |
| High variability between replicate wells. | 1. Uneven light exposure across the plate. 2. Inconsistent cell seeding density. 3. Edge effects in the multi-well plate. | 1. Ensure uniform illumination of the entire plate during the light activation step. 2. Ensure a homogenous cell suspension and accurate seeding in each well. 3. Avoid using the outer wells of the plate for critical measurements, as they are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. Note that these values can vary depending on the specific virus, cell line, and experimental conditions.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | Influenza A | MDCK | ~1 µM | [2] |
| IC50 | HIV-1 | TZM-bl | ≤0.5 µM | [1] |
| IC50 | Ebola virus | Vero | ~0.5 µM | [2] |
| IC50 | Nipah virus | Vero | ~0.5 µM | [2] |
| CC50 | Vero cells | - | >20 µM | [2] |
| CC50 | ST cells | - | 146.4 µM | N/A |
Key Experimental Protocols
1. Protocol for Determining the 50% Cytotoxic Concentration (CC50) of this compound
This protocol uses the MTT assay to measure cell viability.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "cells only" control and a "vehicle" (e.g., DMSO) control.
-
Expose the plate to a standardized light source for a defined period.
-
Incubate the plate for a period relevant to your antiviral assay (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value using appropriate software.
-
2. Protocol for Assessing Membrane Damage using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-5 of the CC50 protocol.
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatants.
-
Include a "maximum LDH release" control by lysing a set of untreated cells with the lysis buffer provided in the kit.
-
Read the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion | PLOS Pathogens [journals.plos.org]
- 2. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LJ-001 - Wikipedia [en.wikipedia.org]
dealing with LJ001 precipitation in stock solutions
Welcome to the technical support center for LJ001. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum antiviral agent that is effective against a wide range of enveloped viruses, including Influenza A, HIV, and filoviruses.[1][2] Its mechanism of action involves intercalating into the viral membrane.[2][3] This process is light-dependent and requires molecular oxygen, leading to the generation of singlet oxygen which oxidizes lipids in the viral membrane.[4][5] This ultimately disrupts the virus's ability to fuse with host cells, thereby inhibiting viral entry.[1][2][3][4] Cellular membranes are less affected due to their active repair mechanisms.[2][3][5]
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in Stock and Working Solutions
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this issue.
Issue: Precipitate forms immediately upon dilution of DMSO stock solution in aqueous media (e.g., PBS, cell culture medium).
This is often due to the "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution in DMSO. While this may require adding a larger volume to your experimental setup, it can help maintain solubility during dilution. |
| Rapid Dilution | Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling. This gradual addition helps to avoid localized high concentrations of this compound. |
| Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
| Media Temperature | Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Solubility of many compounds increases with temperature. |
Issue: Precipitate forms over time in the incubator.
This can be caused by compound instability, interactions with media components, or changes in the media environment.
| Potential Cause | Recommended Solution |
| Compound Instability | The stability of this compound in aqueous media over extended periods may be limited. It is recommended to prepare fresh working solutions for each experiment. |
| Media Evaporation | Ensure proper humidification in your incubator to prevent the evaporation of media, which can increase the effective concentration of this compound and lead to precipitation. |
| pH of Media | Verify that the pH of your cell culture medium is stable and within the optimal range for your cells. Changes in pH can affect the solubility of compounds. |
| Interaction with Serum | If using a low-serum or serum-free medium, the lack of proteins that can help solubilize hydrophobic compounds may contribute to precipitation. Consider if a small percentage of serum can be tolerated in your experiment. |
Quantitative Data Summary
The solubility of this compound can vary between suppliers and is highly dependent on the dissolution method.
| Parameter | Value | Source |
| Solubility in DMSO | 3.27 mg/mL (9.99 mM) | Supplier 1 |
| 100 mg/mL (305.42 mM) (with ultrasonication and warming to 80°C) | Supplier 2 | |
| Solubility in Aqueous Buffers | Data not publicly available. Generally considered poorly soluble. | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 327.42 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Aim to keep the final DMSO concentration below 0.5%.
-
In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of the pre-warmed complete media (e.g., 1 mL).
-
Gently vortex the intermediate dilution immediately.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. LJ-001 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LJ001 Efficacy and Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the broad-spectrum antiviral agent, LJ001. The focus is on the impact of different cell culture media on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a broad-spectrum antiviral compound that is effective against a wide range of enveloped viruses, including influenza A, filoviruses, and HIV.[1] Its mechanism of action is unique in that it targets the viral lipid membrane. This compound is a photosensitizer; upon exposure to light, it generates reactive singlet oxygen, which damages the viral membrane.[1] This damage inhibits the fusion of the virus with the host cell, thereby preventing viral entry.[2] Host cells are largely unaffected at effective antiviral concentrations because they possess mechanisms to repair membrane damage, a capability that viruses lack.[3]
Q2: Why is the choice of cell culture medium important for this compound's efficacy?
A2: The components of the cell culture medium can significantly influence the photosensitizing activity of this compound and, consequently, its antiviral efficacy. Key components that can interfere with this compound's function include phenol red, riboflavin, and serum.[4][5] These components can affect light transmission, generate reactive oxygen species (ROS) independently, or quench the ROS produced by this compound.[4][6]
Q3: How does serum in the cell culture medium affect this compound's activity?
A3: Serum, a common supplement in cell culture media, can reduce the efficacy of this compound.[5][6] Serum proteins, such as albumin, can bind to lipophilic compounds like this compound, potentially reducing the concentration of the compound available to interact with the viral membrane.[7][8] Additionally, components in serum can act as scavengers of the reactive oxygen species generated by this compound, thereby neutralizing its antiviral effect.[4]
Q4: Can phenol red in the medium interfere with this compound experiments?
A4: Yes, phenol red, a common pH indicator in cell culture media, can interfere with this compound's activity by absorbing light, particularly in the blue-green part of the spectrum.[4][9] This can reduce the amount of light available to activate this compound, leading to decreased antiviral efficacy. For experiments involving photosensitive compounds like this compound, it is highly recommended to use phenol red-free media.[10]
Q5: I am observing lower than expected efficacy with this compound. What are the common causes?
A5: Lower than expected efficacy can be due to several factors related to your cell culture setup. Please refer to our troubleshooting guide below for a systematic approach to identifying the issue. Common culprits include the presence of interfering substances in your media (e.g., phenol red, high serum concentration), insufficient light exposure for activation, or the use of inappropriate light sources.[4][5]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot common issues encountered during in vitro experiments with this compound.
Problem: Reduced or Inconsistent Antiviral Efficacy of this compound
Table 1: Summary of Potential Effects of Media Components on this compound Efficacy
| Media Component | Potential Effect on this compound Efficacy | Recommended Action |
| Phenol Red | Decreased efficacy due to light absorption, reducing this compound activation.[4][10] | Use phenol red-free media for all this compound experiments.[5] |
| Serum (e.g., FBS) | Decreased efficacy due to protein binding and quenching of reactive oxygen species.[5][6] | Minimize serum concentration during the viral infection and this compound treatment steps. If possible, perform these steps in serum-free media. |
| Riboflavin (Vitamin B2) | Can have its own photosensitizing effect, potentially confounding results.[4][5] | Be aware of the riboflavin concentration in your basal medium. If high, consider a custom formulation with lower riboflavin. |
| Sodium Pyruvate | Can quench reactive oxygen species, reducing this compound's antiviral activity.[5] | Use media without sodium pyruvate for this compound assays. |
Experimental Protocols
General Antiviral Assay for this compound
This protocol is a general guideline for assessing the antiviral efficacy of this compound against an enveloped virus.
-
Cell Plating:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the cells in complete growth medium (phenol red-free is recommended) at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in phenol red-free and serum-free or low-serum (e.g., 2%) cell culture medium.
-
-
Viral Infection and Treatment:
-
Wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Pre-incubate the virus with the different concentrations of this compound for 10 minutes at room temperature under a light source.[11]
-
Infect the cells with the virus-LJ001 mixture.
-
Incubate for 1-2 hours to allow for viral entry.
-
-
Post-Infection:
-
Remove the virus-LJ001 inoculum.
-
Wash the cells with PBS.
-
Add fresh culture medium (with or without serum, depending on the experimental design) to the wells.
-
Incubate for a period appropriate for the virus being tested (e.g., 24-72 hours).
-
-
Quantification of Viral Inhibition:
-
Assess the antiviral effect using a suitable method, such as:
-
Plaque reduction assay
-
TCID50 (50% tissue culture infective dose) assay
-
Quantitative PCR (qPCR) to measure viral RNA levels
-
ELISA to measure viral protein expression
-
-
Visualizations
Caption: Mechanism of action of the antiviral agent this compound.
Caption: A workflow for troubleshooting this compound experiments.
References
- 1. LJ-001 - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Review: Roles of human serum albumin in prediction, diagnoses and treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 10. promocell.com [promocell.com]
- 11. courses.washington.edu [courses.washington.edu]
Technical Support Center: Enhancing the Physiological Stability of LJ001 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of LJ001 and its analogs. The information is designed to help improve the physiological stability of these promising broad-spectrum antiviral compounds.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Analogs in In Vitro Plasma Stability Assays
Symptoms:
-
Greater than 50% loss of the parent compound within the first hour of incubation in plasma.
-
Inconsistent results between experimental replicates.
-
Appearance of multiple unknown peaks in LC-MS analysis.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | 1. Heat-inactivate plasma: Incubate plasma at 56°C for 30 minutes before adding the compound. 2. Use plasma from different species: Test stability in human, rat, mouse, and dog plasma to identify species-specific metabolic differences. 3. Incorporate metabolic inhibitors: Include a cocktail of broad-spectrum cytochrome P450 and esterase inhibitors. | Thioxothiazolidinone scaffolds can be susceptible to enzymatic cleavage by plasma esterases and metabolism by cytochrome P450 enzymes.[1] Heat inactivation denatures many plasma enzymes, while using different species can highlight variations in metabolic pathways. Inhibitors can pinpoint the enzymatic class responsible for degradation. |
| Hydrolytic Instability | 1. Adjust pH of the buffer system: Evaluate stability in buffers with a pH range of 6.0-8.0. 2. Lyophilize the compound: If in a liquid formulation, lyophilize to a solid form and reconstitute immediately before use. | The thiazolidinone ring can be susceptible to hydrolysis, especially at non-physiological pH. Solid-state forms generally exhibit greater stability than solutions. |
| Photodegradation | 1. Protect from light: Conduct all experimental steps under amber or red light conditions. Use amber-colored vials for incubation. 2. Compare stability in light vs. dark conditions: Run a parallel experiment where one set of samples is exposed to ambient light and the other is kept in complete darkness. | This compound's mechanism of action is light-dependent, indicating inherent photosensitivity.[1] Exposure to ambient laboratory light can induce degradation even before the formal analysis. |
Issue 2: Poor Oral Bioavailability in Animal Models
Symptoms:
-
Low or undetectable plasma concentrations of the parent compound after oral administration.
-
High variability in plasma concentrations between individual animals.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Formulate as a nanosuspension: Utilize wet media milling to create a nanosuspension, which can improve dissolution rate and saturation solubility. 2. Prepare a solid dispersion: Disperse the compound in a polymer matrix to enhance solubility. | Low solubility is a common issue with many drug candidates and directly impacts absorption in the gastrointestinal tract. |
| Degradation in Gastric Fluid | 1. Administer in an enteric-coated capsule: This will protect the compound from the low pH of the stomach. 2. Co-administer with a proton pump inhibitor: To transiently increase gastric pH. | Acid-labile compounds will degrade in the stomach before they can be absorbed in the intestine. |
| First-Pass Metabolism | 1. Perform in vitro metabolism studies: Use liver microsomes or hepatocytes to assess the extent of hepatic metabolism. 2. Chemical modification of the analog: Synthesize new analogs with modifications at metabolically labile sites. | The liver is a primary site of drug metabolism, and extensive first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound and its analogs?
A1: The primary degradation pathways for this compound and its thioxothiazolidinone-based analogs are photodegradation and enzymatic metabolism. Given that this compound's antiviral activity is dependent on light to generate singlet oxygen, the molecule is inherently photosensitive. Exposure to light can lead to oxidation and structural rearrangement. Additionally, the thioxothiazolidinone core is susceptible to enzymatic degradation by plasma esterases and cytochrome P450 enzymes, leading to ring opening and subsequent metabolism.[1]
Q2: How can I improve the in-solution stability of my this compound analog for in vitro assays?
A2: To improve in-solution stability, it is crucial to minimize exposure to light by working under amber or red light and using opaque or amber-colored labware. Prepare stock solutions in a suitable organic solvent like DMSO and make fresh dilutions in aqueous buffers immediately before use. For longer-term storage, keep solutions frozen at -80°C. Consider the use of antioxidants in your buffer system if oxidative degradation is suspected.
Q3: What formulation strategies can enhance the physiological stability of this compound analogs for in vivo studies?
A3: For parenteral administration, consider formulating the analog in a lipid-based delivery system, such as a nanoemulsion or liposome, to protect it from plasma enzymes. For oral delivery, enteric coating can prevent degradation in the acidic environment of the stomach. Nanosuspensions and solid dispersions can improve the dissolution and absorption of poorly soluble analogs.
Q4: Are there any known stable analogs of this compound?
A4: Yes, researchers have developed analogs of this compound with improved pharmacokinetic properties. For example, JL103, JL118, and JL122 have shown enhanced stability and bioavailability compared to the parent compound, this compound. These modifications often involve substitutions on the phenyl ring to improve solubility and reduce metabolic susceptibility.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of an this compound analog in plasma.
Materials:
-
Test compound (this compound analog)
-
Pooled human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with an internal standard (e.g., a structurally similar but stable compound)
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
At time points 0, 15, 30, 60, 90, and 120 minutes, withdraw an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Protocol 2: Photostability Assessment
Objective: To evaluate the photodegradation of an this compound analog upon exposure to light.
Materials:
-
Test compound
-
Solvent (e.g., methanol or acetonitrile)
-
Clear and amber glass vials
-
Controlled light source (ICH-compliant photostability chamber)
-
HPLC with a UV detector
Methodology:
-
Prepare a solution of the test compound at a known concentration.
-
Place the solution in both clear and amber glass vials. The amber vial will serve as the dark control.
-
Expose the vials to a controlled light source as per ICH Q1B guidelines.
-
At specified time intervals, withdraw samples from both the exposed and dark control vials.
-
Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Calculate the rate of degradation and identify any major degradation products.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound analog instability.
References
Technical Support Center: Accounting for the Light-Dependent Kinetics of LJ001
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LJ001 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to navigate the unique light-dependent properties of this broad-spectrum antiviral agent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a lipophilic thiazolidine derivative that functions as a type II photosensitizer.[1] Its antiviral activity is dependent on light and molecular oxygen.[1][2] Upon light exposure, this compound intercalates into the viral membrane and generates singlet oxygen (¹O₂).[1][3] This highly reactive oxygen species then oxidizes unsaturated phospholipids within the viral membrane, leading to changes in the membrane's biophysical properties, such as increased curvature and decreased fluidity, which ultimately inhibits virus-cell fusion.[1]
Q2: Why is this compound's antiviral activity specific to enveloped viruses?
A2: this compound's mechanism targets the lipid envelope of viruses. It specifically inhibits the entry of a wide range of enveloped viruses, including Influenza A, HIV, Ebola, and Hepatitis C.[1][3][4] In contrast, it shows no effect against non-enveloped viruses.[4] The compound exploits the difference between the static nature of viral membranes and the dynamic, reparable membranes of host cells.[1][4]
Q3: Is this compound cytotoxic to host cells?
A3: At its effective antiviral concentrations (IC₅₀ ≤ 0.5 µM), this compound is generally considered non-cytotoxic.[1] Host cells possess endogenous mechanisms to repair lipid damage, providing a therapeutic window.[1][4] However, at higher concentrations, this compound can induce distortion and permeabilization of viral membranes, and potentially affect cell membranes.[4]
Q4: What are the known limitations of this compound for in vivo applications?
A4: The primary limitations of this compound for in vivo use are its poor physiological stability and its requirement for light to exert its antiviral effect.[3] These factors have led to its use as a lead compound for the development of more potent and bioavailable analogs with red-shifted absorption spectra for better tissue penetration.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable antiviral activity | Insufficient light exposure. | Ensure the experimental setup provides adequate white light exposure during and after this compound treatment. The antiviral activity is directly dependent on both the concentration of this compound and the duration of light exposure.[1] |
| Depletion of molecular oxygen. | Ensure adequate oxygenation of the medium. The generation of singlet oxygen is dependent on the presence of molecular oxygen.[1] For in vitro assays, standard cell culture incubators with normal atmospheric oxygen levels should be sufficient. | |
| Inactive compound. | Verify the integrity and purity of the this compound compound. Consider using its inactive analog, LJ025, as a negative control in your experiments.[1] | |
| High cellular toxicity | Excessive concentration of this compound. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. |
| Prolonged light exposure. | Optimize the duration of light exposure to achieve antiviral efficacy while minimizing cellular damage. | |
| Inconsistent or variable results | Fluctuations in light intensity. | Standardize the light source and its distance from the experimental samples to ensure consistent light intensity across all experiments. |
| Presence of singlet oxygen quenchers. | Be aware that components of your experimental medium or other co-administered compounds could potentially quench singlet oxygen, thereby reducing the efficacy of this compound.[1] | |
| Difficulty in distinguishing between virus-cell and cell-cell fusion inhibition | Assay design. | This compound specifically inhibits virus-cell fusion but not cell-cell fusion.[4] Utilize assays that can differentiate between these two processes, such as comparing viral entry assays with syncytia formation assays.[4][5] |
Key Experimental Protocols
Time-of-Addition Assay
This experiment helps to determine the stage of the viral life cycle that is inhibited by the compound.
-
Cell Preparation: Seed target cells in a multi-well plate and allow them to adhere overnight.
-
Virus Infection: Infect the cells with the virus of interest.
-
Compound Addition: Add this compound at various time points relative to the infection (e.g., before, during, and after the infection period).[4]
-
Incubation: Incubate the plates under appropriate conditions, ensuring consistent light exposure for all wells treated with this compound.
-
Readout: After a set incubation period, quantify the level of viral infection using a suitable method (e.g., plaque assay, reporter gene expression, or immunofluorescence).
-
Analysis: Plot the percentage of inhibition against the time of addition. The results will indicate whether this compound acts at an early (entry) or late stage of infection. Time-of-addition experiments have shown that this compound acts late in the fusion cascade, after receptor binding.[1]
Singlet Oxygen Detection Assay
This assay confirms the photosensitizing activity of this compound.
-
Reagents: Prepare a solution of a singlet oxygen sensor dye (e.g., 9,10-dimethylanthracene - DMA) and this compound in a suitable solvent (e.g., CDCl₃).[1]
-
Oxygenation: Saturate the solution with oxygen by bubbling O₂ gas through it.[1]
-
Light Exposure: Expose the solution to a light source. A control sample should be kept in the dark.
-
Measurement: Monitor the decrease in the concentration of the sensor dye over time using techniques like ¹H-NMR or fluorescence spectroscopy.[1] A decrease in the sensor signal in the light-exposed sample containing this compound indicates the generation of singlet oxygen.
-
Controls: Include a sample with the inactive analog LJ025 and a sample where oxygen has been replaced with an inert gas like argon to demonstrate the light and oxygen dependency.[1]
Visualizations
Caption: Mechanism of action of this compound as a photosensitizer.
References
- 1. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine derivative this compound inhibits TGEV and PDCoV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LJ-001 - Wikipedia [en.wikipedia.org]
- 4. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing LJ001 degradation during storage and handling
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of LJ001 during storage and handling.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low potency or loss of activity in bioassays. | Compound degradation during storage or handling. | 1. Verify Storage Conditions: Ensure this compound solid and stock solutions are stored at the recommended temperatures (see Storage Recommendations). Avoid repeated freeze-thaw cycles for stock solutions.[1][2] 2. Assess Solution Stability: Prepare fresh working solutions immediately before use. If solutions must be prepared in advance, assess the stability of this compound in the specific buffer and at the working temperature.[2][3] 3. Perform Purity Analysis: Analyze the purity of the this compound stock solution using HPLC to confirm its integrity and concentration.[2] |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of this compound into byproducts. | 1. Review Handling Procedures: Ensure proper handling techniques to minimize exposure to light, oxygen, and incompatible materials.[4] 2. Investigate Degradation Pathways: Conduct forced degradation studies to identify potential degradation products under various stress conditions (acid, base, oxidation, light, heat).[5] 3. Optimize Analytical Method: Ensure the HPLC/LC-MS method is optimized to separate this compound from its potential degradants. |
| Color change (e.g., yellowing) of this compound solid or solutions. | Photodegradation or oxidation. | 1. Protect from Light: Store this compound solid and solutions in amber vials or containers wrapped in aluminum foil.[3][5] 2. Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6] |
| Precipitate formation in this compound solutions. | Poor solubility or compound degradation leading to insoluble products. | 1. Confirm Solubility: Verify the solubility of this compound in the chosen solvent and buffer system. The use of a different solvent or a solubilizing agent might be necessary, but its compatibility with the assay should be confirmed.[2] 2. Check for Degradation: Analyze the precipitate and supernatant by HPLC or LC-MS to determine if degradation has occurred. |
| Inconsistent experimental results between different batches or over time. | Inconsistent storage and handling practices or batch-to-batch variability in stability. | 1. Standardize Protocols: Ensure all users follow standardized protocols for storing, handling, and preparing this compound solutions.[7] 2. Perform Stability Testing on New Batches: Conduct initial stability assessments on new batches of this compound to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathways for small molecules like this compound are hydrolysis, oxidation, and photolysis.[6][8] Hydrolysis involves the cleavage of chemical bonds by water, often catalyzed by acidic or basic conditions.[6] Oxidation is the reaction with oxygen, which can be initiated by light or heat.[6][8] Photolysis is degradation caused by exposure to light, particularly UV light.[2]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C or below, protected from light and moisture.[1][4] Storing in a desiccator can help prevent moisture uptake. For short-term storage, 2-8°C is acceptable.
Q3: How should I prepare and store this compound stock solutions?
A3: Prepare stock solutions in a suitable, dry solvent such as DMSO.[1] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this can accelerate degradation.[9][10] If experimental conditions require room temperature incubation, prepare fresh solutions and use them as quickly as possible.
Q5: My experimental buffer is at a high pH. Will this affect this compound's stability?
A5: Yes, extreme pH values can catalyze the hydrolysis of this compound.[5] It is advisable to assess the stability of this compound in your specific buffer at the working pH and temperature. Consider running a time-course experiment and analyzing samples by HPLC to determine the rate of degradation.
Q6: How can I minimize oxidation of this compound?
A6: To minimize oxidation, handle the compound and its solutions in a manner that reduces exposure to air.[6] For highly sensitive applications, consider using de-gassed solvents and preparing solutions under an inert atmosphere (e.g., in a glove box).
Data Presentation
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Temperature | Light Exposure | Purity after 1 Year (%) |
| Recommended | -20°C | Dark | 99.5 |
| Accelerated | 4°C | Dark | 98.2 |
| Room Temperature | 25°C | Dark | 91.0 |
| Room Temperature | 25°C | Ambient Light | 85.3 |
Table 2: Stability of this compound (10 mM) in DMSO Stock Solution
| Storage Temperature | Purity after 1 Month (%) | Purity after 6 Months (%) |
| -80°C | 99.8 | 99.2 |
| -20°C | 99.5 | 97.1 |
| 4°C | 96.3 | 88.5 |
| 25°C (Room Temp) | 89.1 | 70.4 |
Table 3: Stability of this compound (100 µM) in Aqueous Buffer at 37°C
| Buffer pH | Purity after 8 hours (%) | Purity after 24 hours (%) |
| 5.0 | 98.9 | 97.5 |
| 7.4 | 95.2 | 88.1 |
| 9.0 | 85.7 | 72.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).[5]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[5]
-
Oxidation: Dilute the stock solution with 6% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Place in an oven at 80°C for 24 hours.[5]
-
Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Expose to UV light (e.g., 254 nm) for 24 hours.[5]
-
Control Sample: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.[5]
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of this compound remaining and to profile any degradation products.
Protocol 2: Assessing this compound Stability in an Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer at a given temperature over time.
Methodology:
-
Solution Preparation: Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
Incubation: Incubate the solution at the experimental temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) to the aliquot.
-
Sample Analysis: Analyze the samples from each time point by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for this compound instability.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Efficacy of LJ001 and Other Viral Entry Inhibitors: A Guide for Researchers
Introduction to Viral Entry Inhibition
Viral entry into a host cell is the initial and critical step for successful infection and replication. This complex process, involving attachment, receptor binding, and membrane fusion, presents multiple targets for antiviral intervention. Viral entry inhibitors are a class of therapeutic agents designed to block these early events, thereby preventing the viral genome from reaching the host cell cytoplasm. This guide focuses on LJ001, a broad-spectrum viral entry inhibitor, and compares its efficacy and mechanism to three other well-known inhibitors: Arbidol (Umifenovir), Maraviroc, and Enfuvirtide.
Mechanisms of Action
The antiviral activity of these inhibitors stems from their distinct mechanisms for disrupting the viral entry process.
This compound: This compound is a broad-spectrum inhibitor that targets the viral membrane of enveloped viruses.[1][2][3] Its mechanism is unique in that it does not target a specific viral or host protein. Instead, this compound intercalates into the viral lipid bilayer and, upon light activation, generates reactive singlet oxygen.[1][4] This leads to lipid peroxidation and damage to the viral membrane, which in turn inhibits the fusion of the virus with the host cell membrane.[1][4] This mechanism confers broad activity against a wide range of enveloped viruses, including Influenza A, HIV, and filoviruses, while having no effect on non-enveloped viruses.[2][3] However, its dependence on light and poor physiological stability have limited its direct clinical development, making it a valuable lead compound for further drug design.[1]
Arbidol (Umifenovir): Arbidol is a broad-spectrum antiviral agent used clinically in some countries for the treatment of influenza and other respiratory infections.[5][6] It primarily acts as a fusion inhibitor.[5][6][7] In the case of the influenza virus, Arbidol binds to the hemagglutinin (HA) protein, stabilizing it and preventing the conformational changes that are necessary for the fusion of the viral envelope with the host cell's endosomal membrane at low pH.[6][8] It is also suggested to have activity against a range of other enveloped and non-enveloped viruses, potentially by interacting with viral glycoproteins or by modulating the host immune response.[5][9][10]
Maraviroc: Maraviroc is a highly specific inhibitor of HIV entry.[11][12] It functions as a CCR5 co-receptor antagonist.[11][12][13] HIV requires binding to both the CD4 receptor and a co-receptor (either CCR5 or CXCR4) on the surface of T-cells to enter. Maraviroc is an allosteric modulator that binds to the human CCR5 receptor, inducing a conformational change that prevents the viral surface glycoprotein gp120 from interacting with it.[12][14] This effectively blocks the entry of CCR5-tropic strains of HIV.
Enfuvirtide: Enfuvirtide is a synthetic peptide that also targets HIV, but through a different mechanism than Maraviroc.[15][16][17] It is classified as a fusion inhibitor.[15] Enfuvirtide mimics a region of the HIV-1 transmembrane glycoprotein gp41. It binds to a complementary region on gp41, preventing the conformational changes that are essential for the fusion of the viral and cellular membranes.[16][17][18][19] This action halts the entry process after the virus has attached to the host cell. A notable drawback of Enfuvirtide is that it must be administered via subcutaneous injection.[15]
Comparative Efficacy
The efficacy of antiviral compounds is typically measured by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the drug required to inhibit viral activity by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to host cells. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
The following table summarizes the reported efficacy of this compound and its comparators against various viruses. It is important to note that these values are highly dependent on the specific virus strain, cell line, and assay conditions used in the study.
| Inhibitor | Virus | Assay Type | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) |
| This compound | Multiple Enveloped Viruses | Various | Various | ≤0.5 µM[4] | >20 µM (Vero cells) | >40 |
| TGEV & PDCoV | Plaque Reduction | ST | 3.125 - 12.5 µM[20] | 146.4 µM[20] | 11.7 - 46.8 | |
| Arbidol | Influenza A & B | Plaque Reduction | MDCK | 3 - 9 µg/mL[6] | >100 µg/mL | >11 |
| Coronaviruses (229E, OC43) | MTT Assay | Vero E6 | 5.9 - 6.5 µg/mL[21] | Not specified | Not specified | |
| SARS-CoV-2 | Various | Vero | 8.54 - 16.5 µg/mL[21] | Not specified | Not specified | |
| Maraviroc | HIV-1 (CCR5-tropic) | Luciferase Reporter | U87.CD4.CCR5 | ~0.3 - 5 nM[14] | >10 µM | >2000 |
| Enfuvirtide | HIV-1 | Recombinant Virus Assay | Various | 0.6 - 12.8 µg/mL (resistant strains)[10] | Not specified | Not specified |
| HIV-1 (Group O) | In vitro assay | Not specified | 0.15 µg/mL[13] | Not specified | Not specified |
Experimental Protocols
The quantitative data presented above are derived from various in vitro assays designed to measure viral infectivity and its inhibition. Below are detailed methodologies for three key types of experiments.
Plaque Reduction Assay
This is the gold standard for quantifying infectious virus particles and the efficacy of antiviral compounds.
Methodology:
-
Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates (e.g., 6-well or 24-well plates).
-
Virus Inoculation: The cell monolayer is washed, and then inoculated with a standardized amount of virus (typically to produce 50-100 plaques per well).
-
Compound Treatment: The virus inoculum is removed after an adsorption period (e.g., 1 hour), and the cells are washed. An overlay medium containing various concentrations of the test compound is then added. The overlay is semi-solid (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayer is fixed (e.g., with formalin) and stained (e.g., with crystal violet). Viable cells stain, while the areas of viral-induced cell death appear as clear zones (plaques).
-
Data Analysis: The number of plaques is counted for each compound concentration and compared to the untreated virus control. The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50%.
Luciferase Reporter Assay
This assay provides a quantitative measure of viral entry by using a recombinant virus that expresses a reporter gene, such as luciferase.
Methodology:
-
Pseudovirus Production: Pseudoviruses are created that incorporate the envelope proteins of the virus of interest but carry a reporter gene (e.g., luciferase) in their genome. These particles can enter cells in a manner identical to the wild-type virus but are typically replication-incompetent, making them safer to handle.
-
Cell Culture: Host cells engineered to express the necessary receptors for viral entry are seeded in multi-well plates (e.g., 96-well plates).
-
Infection and Treatment: The cells are incubated with the pseudovirus in the presence of serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period to allow for viral entry and expression of the reporter gene (e.g., 48-72 hours).
-
Luciferase Activity Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of viral entry and gene expression.
-
Data Analysis: The luminescence signal at each compound concentration is compared to the untreated control. The IC50 value is determined as the concentration that reduces the luciferase signal by 50%.
Hemagglutination Inhibition (HI) Assay
This assay is specifically used for viruses that can agglutinate red blood cells (RBCs), such as the influenza virus. It measures the ability of a compound or antibody to inhibit this process.
Methodology:
-
Virus Standardization: The concentration of the virus is standardized to determine the amount required to cause hemagglutination (typically 4 hemagglutinating units).
-
Compound Dilution: Serial dilutions of the test compound are prepared in a V-bottom 96-well plate.
-
Virus-Compound Incubation: A standardized amount of virus is added to each well containing the diluted compound and incubated to allow for binding.
-
Addition of Red Blood Cells: A suspension of RBCs (e.g., from a chicken or turkey) is added to each well.
-
Incubation: The plate is incubated to allow for hemagglutination to occur. In the absence of an inhibitor, the virus will cross-link the RBCs, forming a lattice structure that coats the well. In the presence of an effective inhibitor, the virus is blocked, and the RBCs will settle to the bottom of the well, forming a distinct button.
-
Data Analysis: The HI titer is determined as the highest dilution of the compound that completely inhibits hemagglutination.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for different viral entry inhibitors.
Caption: Workflow for a typical plaque reduction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Arbidol as a broad-spectrum antiviral: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance and replicative capacity of HIV-1 strains selected in vivo by long-term enfuvirtide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 13. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses [mdpi.com]
- 17. cdn.who.int [cdn.who.int]
- 18. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 19. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
LJ001 vs. Arbidol: A Comparative Guide to Two Broad-Spectrum Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral agents. This guide provides a detailed comparison of two such candidates, LJ001 and Arbidol, focusing on their mechanisms of action, antiviral spectra, and the experimental data supporting their efficacy.
Introduction
This compound is a rhodanine derivative identified as a potent inhibitor of a wide array of enveloped viruses.[1] Its unique mechanism targets the viral lipid membrane, a common feature of all enveloped viruses, suggesting a high barrier to the development of resistance.[1][2] However, its development has been hampered by certain physicochemical properties, including a requirement for light for its antiviral activity.[3][4]
Arbidol (Umifenovir) is an indole-derivative molecule that has been licensed in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[5][6] It exhibits a broad antiviral spectrum against numerous enveloped and non-enveloped viruses.[5][7] Its multifaceted mechanism of action includes targeting both viral and host factors involved in viral entry and replication.[8][9]
Mechanism of Action
The two compounds exhibit fundamentally different, yet conceptually related, mechanisms centered on inhibiting viral entry.
This compound: A Viral Membrane-Targeting Photosensitizer
This compound's antiviral activity is uniquely dependent on light and molecular oxygen.[10] It acts as a type II photosensitizer, intercalating into the viral lipid membrane. Upon light exposure, this compound generates reactive singlet oxygen (¹O₂), which then oxidizes unsaturated phospholipids within the viral membrane.[10] This lipid peroxidation alters the biophysical properties of the membrane, such as its curvature and fluidity, ultimately inhibiting the fusion of the viral envelope with the host cell membrane.[1][10] This mechanism effectively and irreversibly inactivates virions.[1] A key advantage of this mechanism is that it exploits the difference between the static, non-reparable viral membranes and the dynamic, biogenic cellular membranes that can repair oxidative damage.[1][10]
Arbidol: A Multi-pronged Entry Inhibitor
Arbidol's mechanism is more complex, involving both direct antiviral and host-directed activities.[5]
-
Inhibition of Viral Fusion: Arbidol can interact with viral surface glycoproteins, such as hemagglutinin (HA) in influenza viruses and the spike (S) protein in coronaviruses.[8][11] This interaction stabilizes the prefusion conformation of these proteins, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[8]
-
Interference with Endocytosis: Arbidol has been shown to interfere with clathrin-mediated endocytosis, a common pathway for viral entry.[12] It can impede the scission of clathrin-coated pits from the cell membrane, trapping viral particles in these structures and preventing their entry into the cytoplasm.[12]
-
Immunomodulatory Effects: Arbidol has also been reported to have immunomodulatory properties, including the induction of interferon production and enhancement of phagocyte activity, which can contribute to the overall antiviral state of the host.[8]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and Arbidol against a range of viruses. It is important to note that direct comparisons are challenging due to variations in experimental conditions (e.g., cell lines, viral strains, and assay methods) across different studies.
This compound Antiviral Activity
This compound has demonstrated potent activity against a broad range of enveloped viruses, with IC50 values generally in the sub-micromolar range.[1][10]
| Virus Family | Virus | IC50 (µM) | Cell Line | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) | ≤0.5 | Huh-7 | [10] |
| Retroviridae | HIV-1 | ≤0.5 | TZM-bl | [1][10] |
| Orthomyxoviridae | Influenza A | ≤0.5 | MDCK | [1] |
| Filoviridae | Ebola Virus | ≤0.5 | Vero | [1] |
| Paramyxoviridae | Nipah Virus | ≤0.5 | Vero | [1] |
| Bunyaviridae | Rift Valley Fever Virus | ≤0.5 | Vero | [1] |
| Arenaviridae | Junin Virus | ≤0.5 | Vero | [1] |
| Poxviridae | Vaccinia Virus | ≤0.5 | Vero | [1] |
Note: The antiviral activity of this compound is light-dependent.
Arbidol Antiviral Activity
Arbidol's efficacy varies more widely depending on the virus and the cell line used.
| Virus Family | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| Coronaviridae | HCoV-229E | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | Vero E6 | [7][13] |
| Coronaviridae | HCoV-OC43 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | Vero E6 | [7][13] |
| Coronaviridae | SARS-CoV-2 | 23.6 ± 2.0 | 106.2 ± 9.9 | 4.5 | Vero CCL81 | [7][13] |
| Flaviviridae | Zika Virus (MR-766) | 12.09 ± 0.77 | 89.72 ± 0.19 | 7.42 | Vero | [8] |
| Flaviviridae | West Nile Virus (Eg101) | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.78 | Vero | [8] |
| Flaviviridae | Tick-Borne Encephalitis Virus | 18.67 ± 0.15 | 89.72 ± 0.19 | 4.81 | Vero | [8] |
| Orthomyxoviridae | Influenza A (H1N1) | ~5.7 (2.7 µg/ml) | ~145 (69.4 µg/ml) | ~25.7 | MDCK | [4][14] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | ~18.2 (8.7 µg/ml) | ~190 (85.4 µg/ml) | ~9.8 | HEp-2 | [4][14] |
| Picornaviridae | Rhinovirus 14 | >21 (>10 µg/ml) | ~152 (72.5 µg/ml) | ~5.4 | HEL | [4][14] |
| Picornaviridae | Coxsackievirus B3 | ~28.9 (13.8 µg/ml) | ~152 (72.5 µg/ml) | ~6.7 | HEL | [4][14] |
| Adenoviridae | Adenovirus 7 | >21 (>10 µg/ml) | ~190 (85.4 µg/ml) | ~5.5 | HEp-2 | [4][14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral studies. Below are generalized protocols for key assays used to evaluate compounds like this compound and Arbidol.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Detailed Steps:
-
Cell Seeding: Plate susceptible cells (e.g., Vero, MDCK) in 6- or 12-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of the test compound in an appropriate medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for a set period (e.g., 1 hour at 37°C).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral attachment and entry.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form.
-
Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones. Count the plaques for each compound concentration and calculate the EC50 value.
Virus-Like Particle (VLP) Entry Assay
This assay specifically measures the ability of a compound to block the entry step of the viral life cycle, often using a reporter system.
Principle: VLPs are engineered to contain a reporter enzyme (e.g., β-lactamase) and to display the viral envelope proteins of interest. When the VLP fuses with a target cell, the reporter enzyme is released into the cytoplasm. A fluorescent substrate pre-loaded into the target cells is then cleaved by the enzyme, causing a detectable shift in fluorescence.
Generalized Protocol:
-
Prepare Target Cells: Seed target cells in a multi-well plate and load them with a fluorescent reporter substrate (e.g., CCF2-AM).
-
Compound Treatment: Treat VLPs with different concentrations of the antiviral compound.
-
Infection: Add the treated VLPs to the prepared target cells.
-
Incubation: Incubate to allow for VLP binding, fusion, and reporter enzyme delivery.
-
Signal Detection: Measure the change in fluorescence using a plate reader or flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50.
Cell-Cell Fusion Assay
This assay assesses the ability of a compound to inhibit the fusion of cells expressing viral fusion proteins with target cells, mimicking the virus-cell fusion process.
Principle: One population of cells (effector cells) is engineered to express the viral fusion proteins (e.g., NiV-F and -G). A second population (target cells) expresses the appropriate viral receptor. When co-cultured, the fusion proteins on the effector cells mediate fusion with the target cells, forming multinucleated giant cells (syncytia).
Generalized Protocol:
-
Cell Preparation: Transfect effector cells with plasmids encoding the viral fusion proteins.
-
Compound Treatment: Treat the co-culture of effector and target cells with various concentrations of the antiviral compound.
-
Incubation: Incubate the cells to allow for cell-cell fusion and syncytia formation.
-
Staining and Visualization: Fix the cells and stain the nuclei (e.g., with DAPI).
-
Quantification: Count the number of nuclei within syncytia in multiple fields of view for each compound concentration.
-
Data Analysis: Calculate the percentage of fusion inhibition and determine the IC50.
Summary and Conclusion
This compound and Arbidol represent two distinct strategies for broad-spectrum antiviral therapy, both primarily targeting the initial stages of viral infection.
| Feature | This compound | Arbidol |
| Antiviral Spectrum | Enveloped viruses only[1] | Enveloped and some non-enveloped viruses[5] |
| Primary Target | Viral lipid membrane[1] | Viral glycoproteins (e.g., HA, Spike), host factors (clathrin)[8][12] |
| Mechanism | Light-induced singlet oxygen generation, leading to lipid peroxidation and fusion inhibition[10] | Inhibition of viral fusion, interference with endocytosis, immunomodulation[5][8][12] |
| Potency (in vitro) | High (IC50 ≤0.5 µM for many viruses)[1] | Moderate to high (EC50 varies from low µM to >20 µM)[7][8][14] |
| Key Limitations | Requires light for activity, poor physiological stability[3][4] | Efficacy can be cell-type dependent; some clinical trial results have been inconclusive[15][16][17][18][19] |
| Clinical Status | Preclinical lead compound[3] | Approved for influenza in Russia and China; investigated for other viral infections[5][6] |
Further research into derivatives of this compound that do not require light for activation could yield promising new broad-spectrum antivirals. For Arbidol, continued investigation into its efficacy against a wider range of viruses and in different clinical settings is warranted to fully define its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 3. AN ENZYMATIC VIRUS-LIKE PARTICLE ASSAY FOR SENSITIVE DETECTION OF VIRUS ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arbidol.org [arbidol.org]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arbidol monotherapy is superior to lopinavir/ritonavir in treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Meta‐analysis of arbidol versus lopinavir/ritonavir in the treatment of coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A systematic review and meta‑analysis of Arbidol therapy for acute respiratory viral infections: A potential treatment for COVID‑19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Meta-analysis of arbidol versus lopinavir/ritonavir in the treatment of coronavirus disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LJ001 and Favipiravir: Two Broad-Spectrum Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two broad-spectrum antiviral compounds, LJ001 and favipiravir. The information presented is intended to be an objective resource for researchers and professionals in the field of virology and drug development, summarizing key experimental data and methodologies to facilitate informed evaluation.
At a Glance: this compound vs. Favipiravir
| Feature | This compound | Favipiravir |
| Primary Mechanism | Viral Entry Inhibitor | Viral RNA Polymerase Inhibitor |
| Antiviral Spectrum | Broad-spectrum against enveloped viruses | Broad-spectrum against RNA viruses |
| Development Stage | Preclinical; lead compound for further development | Approved for influenza in Japan; studied for other viral infections |
| Key Advantage | Novel mechanism targeting the viral membrane | Orally bioavailable with proven clinical safety for some indications |
| Key Limitation | Poor physiological stability and light-dependent activity | Complex pharmacokinetics and potential for drug resistance |
Data Presentation
Antiviral Activity
| Compound | Virus | Assay | IC50 / EC50 | Cell Line | Citation |
| This compound | Multiple Enveloped Viruses | Varies (Plaque assay, TCID50) | ≤0.5 µM | Varies | [1] |
| Favipiravir | Influenza A (H1N1) | Plaque Assay | 0.014 - 0.55 µg/mL | MDCK | [2] |
| Favipiravir | SARS-CoV-2 | Not Specified | 61.88 µM | Vero E6 | [3] |
Cytotoxicity
| Compound | Assay | CC50 | Cell Line | Citation |
| This compound | Not Specified | 146.4 µM | ST | [4] |
Experimental Protocols
A variety of in vitro assays have been employed to characterize the antiviral activity and cytotoxicity of this compound and favipiravir. Below are detailed methodologies for key experiments.
Antiviral Assays
1. Plaque Assay: This technique is used to determine the number of plaque-forming units (PFU) in a virus sample, which corresponds to the number of infectious virus particles.
-
Cell Seeding: A confluent monolayer of host cells (e.g., Vero, MDCK) is prepared in multi-well plates.
-
Virus Infection: Serial dilutions of the virus stock are added to the cell monolayers and incubated to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized lesions called plaques.
-
Staining: After an incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.
-
Quantification: The number of plaques is counted to calculate the viral titer in PFU per milliliter. For antiviral testing, the reduction in plaque number in the presence of the compound compared to a control is used to determine the IC50.
2. 50% Tissue Culture Infectious Dose (TCID50) Assay: This assay determines the virus titer by quantifying the amount of virus required to infect 50% of the inoculated cell cultures.
-
Cell Seeding: Host cells are seeded in a 96-well plate.
-
Virus Dilution and Infection: Serial dilutions of the virus are added to the wells.
-
Incubation: The plate is incubated for a period sufficient to allow for the development of cytopathic effect (CPE).
-
CPE Observation: The wells are scored for the presence or absence of CPE.
-
Calculation: The TCID50 is calculated using a statistical method, such as the Reed-Muench or Spearman-Kärber formula. For antiviral evaluation, the reduction in viral titer in treated versus untreated wells is determined.
3. Lentivirus-Based Pseudovirus Entry Assay: This assay is used to study the entry of specific viruses, particularly those requiring high-containment facilities.
-
Pseudovirus Production: Lentiviral particles are produced in a packaging cell line (e.g., HEK293T) by co-transfecting plasmids encoding the lentiviral backbone (often containing a reporter gene like luciferase or GFP), a packaging plasmid, and a plasmid expressing the viral envelope protein of interest (e.g., SARS-CoV-2 Spike protein).
-
Infection of Target Cells: Target cells expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2) are infected with the pseudoviruses.
-
Reporter Gene Expression Measurement: Viral entry is quantified by measuring the expression of the reporter gene in the target cells.
-
Inhibition Assessment: To test antiviral compounds, the pseudoviruses are pre-incubated with the compound before being added to the target cells. The reduction in reporter gene expression indicates the inhibition of viral entry.
Cytotoxicity Assays
1. MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the test compound.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
2. Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Cells are cultured in a 96-well plate and exposed to the test compound.
-
Supernatant Collection: After treatment, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). Increased absorbance indicates a higher level of LDH release and therefore greater cytotoxicity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Favipiravir.
Caption: General workflow for in vitro antiviral assays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 3. Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Validating LJ001's Mechanism of Action: A Comparative Guide Using its Inactive Analog LJ025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the broad-spectrum antiviral agent LJ001 and its inactive analog LJ025 to validate this compound's mechanism of action. By leveraging experimental data, this document objectively demonstrates how this compound's unique properties disrupt enveloped viruses, offering a clear framework for researchers in virology and drug development.
At a Glance: this compound vs. LJ025
| Feature | This compound | LJ025 | Significance |
| Antiviral Activity | Potent, broad-spectrum inhibitor of enveloped viruses (IC50 ≤ 0.5 µM)[1] | Inactive | Demonstrates the specific antiviral efficacy of the this compound chemical scaffold. |
| Mechanism of Action | Type II photosensitizer; generates singlet oxygen (¹O₂)[1] | Does not efficiently generate singlet oxygen | Confirms that photosensitization is the primary mechanism of antiviral activity. |
| Effect on Viral Lipids | Induces oxidation of unsaturated phospholipids[1] | No significant lipid oxidation observed[1] | Pinpoints lipid peroxidation as the key downstream effector of this compound's action. |
| Viral Membrane Integrity | Distorts and permeabilizes the viral membrane | No significant effect on membrane structure | Links lipid oxidation to the physical disruption of the viral envelope. |
| Virus-Cell Fusion | Inhibits a late stage of virus-cell fusion[1] | Does not inhibit viral fusion | Establishes the functional consequence of this compound-induced membrane damage. |
Deciphering the Mechanism: How this compound Neutralizes Enveloped Viruses
This compound exerts its potent antiviral activity through a sophisticated, light-dependent mechanism that specifically targets the lipid envelope of viruses. This process can be broken down into a clear signaling pathway, which is validated at each step by the non-reactivity of its analog, LJ025.
Experimental Validation: this compound vs. LJ025
The following sections detail the key experiments that validate the mechanism of action of this compound, with direct comparisons to its inactive analog, LJ025.
Lipid Peroxidation Analysis
Objective: To determine if this compound, but not LJ025, induces the oxidation of lipids in viral membranes.
Experimental Workflow:
Quantitative Data:
| Treatment | Fold Increase in Peroxidized Phosphatidylcholine (PC) |
| This compound | Up to 300-fold |
| LJ025 | No significant increase |
Data sourced from studies on influenza A virus treated with 5 µM of each compound and exposed to light for 1 hour.[1]
Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis
-
Viral Sample Preparation: Purified influenza A virus (A/PR/8/34 H1N1) is treated with 5 µM of this compound or LJ025 and exposed to a light source for 1 hour.
-
Lipid Extraction: Total lipids are extracted from the treated viral samples using a modified Bligh-Dyer method.
-
LC-MS/MS Analysis: The extracted lipids are resuspended in an appropriate solvent and analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phases: A gradient of water and acetonitrile/isopropanol, both containing a suitable modifier like formic acid, is employed.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) is used to acquire data in both positive and negative ion modes to detect a wide range of lipid species.
-
Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired to identify and quantify lipid species based on their accurate mass and fragmentation patterns.
-
-
Data Analysis: The abundance of oxidized phospholipid species, such as hydroperoxidized phosphatidylcholines ((OO)PC), is quantified and compared between this compound- and LJ025-treated samples.
Membrane Fluidity Assay
Objective: To assess the impact of this compound-induced lipid peroxidation on the biophysical properties of membranes.
Experimental Protocol: Laurdan GP Membrane Fluidity Assay
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking that of a viral envelope (e.g., containing unsaturated phospholipids like POPC).
-
Laurdan Staining: The liposomes are incubated with the fluorescent probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene).
-
Treatment: The Laurdan-stained liposomes are treated with this compound or LJ025 in the presence of light.
-
Fluorescence Measurement: The fluorescence emission spectra of Laurdan are recorded at two wavelengths (e.g., 440 nm and 490 nm) using a spectrofluorometer.
-
GP Calculation: The Generalized Polarization (GP) value is calculated using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A decrease in the GP value indicates an increase in membrane fluidity, while an increase suggests a more rigid membrane.
Expected Results: Treatment with this compound is expected to alter the GP value, indicating a change in membrane fluidity due to lipid oxidation, whereas LJ025 should have a negligible effect.
Virus-Cell Fusion Assay
Objective: To confirm that the this compound-induced changes in the viral membrane inhibit its ability to fuse with host cells.
Experimental Protocol: Luciferase-Based Virus-Cell Fusion Assay
-
Cell Preparation: Target cells (e.g., TZM-bl cells for HIV-1) are seeded in a 96-well plate. These cells are engineered to express luciferase upon viral entry and successful gene expression.
-
Virus Treatment: HIV-1 particles are pre-treated with varying concentrations of this compound or LJ025 in the presence of light.
-
Infection: The treated virus is then used to infect the target cells.
-
Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and luciferase expression.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to that of untreated virus-infected cells to determine the percent inhibition of viral entry.
Comparative Logic:
Comparison with Alternative Viral Membrane-Targeting Agents
While this compound provides a clear model for validating a photosensitizer-based antiviral strategy, other classes of compounds also target viral membranes through similar mechanisms.
| Compound Class | Mechanism of Action | Advantages | Disadvantages |
| Perylene Derivatives | Act as photosensitizers, generating singlet oxygen to oxidize viral lipids.[2][3] | Potent broad-spectrum activity; some derivatives show improved photophysical properties. | Can have low aqueous solubility, limiting in vivo applications.[2] |
| Porphyrins | Photosensitizers that generate reactive oxygen species, including singlet oxygen, leading to damage of viral components.[4] | Well-established class of photosensitizers with tunable properties. | Can exhibit lower selectivity and potential for off-target effects. |
| BODIPY Dyes | Act as photosensitizers to produce singlet oxygen, leading to viral inactivation.[5][6] | High quantum yields of singlet oxygen generation; photostable. | Some derivatives may have limited solubility in biological media. |
Conclusion
The direct comparison between this compound and its inactive analog LJ025 provides compelling evidence for a specific, light-activated mechanism of antiviral activity. By demonstrating that only this compound can generate singlet oxygen, induce lipid peroxidation, and subsequently inhibit virus-cell fusion, researchers can confidently attribute its therapeutic effects to this defined pathway. This guide serves as a foundational resource for scientists seeking to understand, replicate, and build upon this elegant approach to broad-spectrum antiviral drug development. The detailed protocols and comparative data offer a practical toolkit for validating the mechanism of action of novel membrane-targeting antiviral candidates.
References
- 1. Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. A Comparison of Porphyrin Photosensitizers in Photodynamic Inactivation of RNA and DNA Bacteriophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative luciferase-based cell–cell fusion assay to measure four-serotype dengue virus E protein-triggered membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Rhodanine Derivatives as Broad-Spectrum Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of rhodanine derivatives, with a particular focus on the broad-spectrum antiviral agent LJ001 and its analogs. The information presented herein is intended to inform rational drug design and development efforts targeting enveloped viruses.
Introduction to Rhodanine Derivatives and this compound
Rhodanine, a 2-thioxo-4-thiazolidinone scaffold, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] A notable example is this compound, a rhodanine derivative identified as a potent, broad-spectrum inhibitor of enveloped viruses.[3] this compound acts by intercalating into the viral lipid membrane and, upon light exposure, generates singlet oxygen, which leads to lipid peroxidation and subsequent inactivation of the virion, preventing its entry into host cells.[4] This mechanism of action, targeting the viral envelope, provides a basis for its broad-spectrum activity against various enveloped viruses such as influenza, HIV, and coronaviruses.[5][6]
Comparative Analysis of Rhodanine Derivatives
The antiviral activity of rhodanine derivatives is significantly influenced by substitutions at the C5-ylidene and N3 positions of the rhodanine core.[7] The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound (referred to as FD001 in the source) and several of its analogs against a panel of enveloped viruses.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Furanyl Methylidene Rhodanine Derivatives [4][5][6][8]
| Compound | R Group (at N3 position) | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| FD001 (this compound) | H | SARS-CoV-2 | 0.85 | >25 | >29.4 |
| Influenza A (H3N2) | 1.21 | >25 | >20.7 | ||
| Ebola virus (EBOV) | 0.98 | >25 | >25.5 | ||
| FD007 | -(CH2)2-morpholine | SARS-CoV-2 | 0.52 | >25 | >48.1 |
| Influenza A (H3N2) | 0.76 | >25 | >32.9 | ||
| Ebola virus (EBOV) | 0.63 | >25 | >39.7 | ||
| FD008 | -(CH2)2-piperidine | SARS-CoV-2 | 0.48 | >25 | >52.1 |
| Influenza A (H3N2) | 0.69 | >25 | >36.2 | ||
| Ebola virus (EBOV) | 0.55 | >25 | >45.5 | ||
| FD009 | -(CH2)2-N(CH3)2 | SARS-CoV-2 | 0.61 | >25 | >41.0 |
| Influenza A (H3N2) | 0.88 | >25 | >28.4 | ||
| Ebola virus (EBOV) | 0.72 | >25 | >34.7 |
Structure-Activity Relationship Insights:
-
C5-ylidene Moiety: The 5-furanyl methylidene group is a common feature in this series and appears to be important for the broad-spectrum antiviral activity.
-
N3-Substitutions: The nature of the substituent at the N3 position of the rhodanine ring significantly impacts the antiviral potency.
-
Unsubstituted (R=H, FD001/LJ001) provides a baseline activity.
-
Introduction of short alkyl chains with terminal amine-containing heterocycles (morpholine in FD007 and piperidine in FD008) or a dimethylamino group (FD009) generally leads to an increase in antiviral potency across the tested enveloped viruses. This suggests that these basic moieties may enhance interactions with the viral membrane or improve the physicochemical properties of the compounds.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and its analogs involves a direct interaction with the viral envelope, leading to its inactivation. This process bypasses the need to interact with specific viral or cellular proteins, which is a common mechanism for viral resistance.
Caption: Workflow for assessing the virion inactivation potential of rhodanine derivatives.
The antiviral activity of these compounds is initiated by their partitioning into the viral lipid bilayer.
Caption: Proposed mechanism of action for the antiviral activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of rhodanine derivatives.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
Materials:
-
Host cell line (e.g., Vero E6, MDCK)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Rhodanine derivatives (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the rhodanine derivatives in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a cell-free control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Viral Entry Inhibition Assay
This assay measures the ability of a compound to block the entry of a virus into host cells.
Materials:
-
Host cell line susceptible to the virus of interest
-
Enveloped virus stock
-
Rhodanine derivatives
-
Infection medium (serum-free or low-serum medium)
-
Reagents for quantifying viral infection (e.g., plaque assay reagents, antibodies for immunofluorescence, or a reporter virus system)
Procedure:
-
Seed host cells in a suitable format (e.g., 24-well plate) and grow to confluency.
-
Pre-treat the cells with various concentrations of the rhodanine derivative in infection medium for 1 hour at 37°C.
-
In parallel, incubate the virus with the same concentrations of the compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the pre-treated cells at a specific multiplicity of infection (MOI).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum, wash the cells with PBS to remove unbound virus and compound, and add fresh culture medium.
-
Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-48 hours).
-
Quantify the viral infection using a suitable method (e.g., plaque assay to count viral plaques, immunofluorescence to detect viral proteins, or measuring reporter gene expression).
-
Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value from the dose-response curve.
Virion Inactivation Assay[5]
This assay specifically assesses the ability of a compound to directly inactivate viral particles.
Materials:
-
Enveloped virus stock
-
Rhodanine derivatives
-
Phosphate-buffered saline (PBS)
-
Host cell line
-
PEG-6000
-
Bovine Serum Albumin (BSA)
Procedure:
-
Incubate different concentrations of the rhodanine derivative with a known titer of the virus (e.g., 400 TCID50) at 4°C for 1 hour. A virus-only control (with PBS) should be included.
-
Add PEG-6000 to the virus-compound mixture to a final concentration of 3% and incubate at 4°C for another hour to precipitate the virions.
-
Centrifuge the mixture at 13,000 rpm at 4°C for 30 minutes.
-
Discard the supernatant containing the unbound compound.
-
Wash the pellet twice with a solution of 3% PEG-6000 containing 10 mg/mL BSA to further remove any residual compound.
-
Resuspend the final pellet in 100 µL of infection medium.
-
Add the resuspended virions to a monolayer of host cells (e.g., 2 x 10^5 cells/mL).
-
Incubate and quantify the viral infection as described in the viral entry inhibition assay.
-
The reduction in viral infectivity in the compound-treated samples compared to the control indicates the virucidal activity.
Conclusion
The rhodanine scaffold, exemplified by this compound and its analogs, represents a promising platform for the development of broad-spectrum antiviral agents against enveloped viruses. The SAR data presented in this guide highlights the importance of substitutions at the N3 position for enhancing antiviral potency. The unique mechanism of action, involving the disruption of the viral lipid envelope, offers a potential advantage in overcoming viral resistance. The provided experimental protocols serve as a foundation for the standardized evaluation of novel rhodanine derivatives, facilitating the discovery of next-generation antiviral therapeutics. Further exploration of the SAR, focusing on optimizing the lipophilic and electronic properties of the C5-ylidene and N3 substituents, is warranted to develop compounds with improved efficacy and pharmacokinetic profiles.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel broad spectrum virucidal molecules against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Singlet Oxygen Production of Novel Photosensitizers: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the efficiency of singlet oxygen production is a critical step in the evaluation of new photosensitizers for photodynamic therapy (PDT). This guide provides a comparative framework for validating singlet oxygen generation, using a hypothetical photosensitizer, PS-X, and the well-established standard, Rose Bengal. The methodologies detailed herein focus on the use of specific quenchers to confirm the identity of the reactive oxygen species being measured.
Singlet oxygen (¹O₂) is the primary cytotoxic agent in Type II photodynamic therapy.[1] Its generation is initiated by the absorption of light by a photosensitizer (PS), which transitions from its ground state (S₀) to an excited singlet state (S₁). Through intersystem crossing, the PS can enter a longer-lived excited triplet state (T₁). This triplet state PS can then transfer its energy to ground state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen.[2]
To confirm that the observed signal in an assay is indeed from singlet oxygen, specific quenchers are employed. These molecules deactivate ¹O₂ through either physical or chemical pathways, leading to a measurable reduction in the signal. Sodium azide (NaN₃) is a well-known physical quencher, while L-histidine is an example of a chemical quencher that reacts with ¹O₂.[3][4]
Comparative Analysis of Singlet Oxygen Generation
The following table presents a hypothetical dataset comparing the singlet oxygen generation of a novel photosensitizer, PS-X, with the standard, Rose Bengal. The data illustrates the expected outcomes from both direct and indirect detection methods and the effect of specific ¹O₂ quenchers.
| Parameter | Detection Method | Photosensitizer | Condition | Signal (Arbitrary Units) | % Quenching |
| ¹O₂ Phosphorescence | Direct (1270 nm) | PS-X | No Quencher | 850 | - |
| PS-X | + 10 mM NaN₃ | 95 | 88.8% | ||
| PS-X | + 10 mM L-Histidine | 150 | 82.4% | ||
| Rose Bengal | No Quencher | 1200 | - | ||
| Rose Bengal | + 10 mM NaN₃ | 130 | 89.2% | ||
| Rose Bengal | + 10 mM L-Histidine | 210 | 82.5% | ||
| SOSG Fluorescence | Indirect (525 nm) | PS-X | No Quencher | 6200 | - |
| PS-X | + 10 mM NaN₃ | 850 | 86.3% | ||
| PS-X | + 10 mM L-Histidine | 1100 | 82.3% | ||
| Rose Bengal | No Quencher | 9500 | - | ||
| Rose Bengal | + 10 mM NaN₃ | 1250 | 86.8% | ||
| Rose Bengal | + 10 mM L-Histidine | 1600 | 83.2% |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Indirect Detection of Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)
This protocol describes an indirect method for detecting ¹O₂ by measuring the fluorescence of a specific probe.[5][6][7]
Materials:
-
Photosensitizer stock solution (PS-X or Rose Bengal)
-
Singlet Oxygen Sensor Green (SOSG) reagent
-
Sodium Azide (NaN₃)
-
L-Histidine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation/Emission: ~504/525 nm)
-
Light source for irradiation (e.g., LED array) with appropriate wavelength for the photosensitizer.
Procedure:
-
Prepare SOSG Stock Solution: Dissolve SOSG in methanol to create a 5 mM stock solution. Store at -20°C, protected from light.[8]
-
Prepare Working Solutions:
-
Prepare a 10 µM working solution of the photosensitizer (PS-X or Rose Bengal) in PBS. Note: For Rose Bengal, concentrations should be kept low (e.g., 1 µM) to avoid aggregation.[1]
-
Prepare a 10 µM working solution of SOSG in PBS.
-
Prepare 100 mM stock solutions of NaN₃ and L-Histidine in PBS.
-
-
Assay Setup: In a 96-well black microplate, add the following to triplicate wells:
-
Control Group: 50 µL of photosensitizer solution + 50 µL of SOSG solution.
-
Quencher Groups: 50 µL of photosensitizer solution + 50 µL of SOSG solution + 10 µL of quencher stock solution (final concentration ~10 mM). Add 10 µL of PBS to the control group to equalize volumes.
-
-
Incubation: Incubate the plate in the dark for 15 minutes at room temperature.
-
Baseline Reading: Measure the baseline fluorescence (Excitation: 504 nm, Emission: 525 nm).
-
Irradiation: Expose the plate to the light source for a defined period (e.g., 5-15 minutes). The duration should be optimized based on the photosensitizer's efficiency.
-
Final Reading: Immediately after irradiation, measure the fluorescence again.
-
Data Analysis: Subtract the baseline reading from the final reading. Compare the fluorescence intensity of the control group with the quencher groups. A significant decrease in fluorescence in the presence of NaN₃ or L-Histidine validates the production of singlet oxygen.
Direct Detection of Singlet Oxygen by Time-Resolved Near-Infrared (NIR) Phosphorescence
This protocol outlines the "gold standard" method for ¹O₂ detection, which measures the weak phosphorescence emitted by ¹O₂ as it decays back to its ground state.[9][10][11]
Materials:
-
Photosensitizer stock solution (PS-X or Rose Bengal)
-
Deuterium oxide (D₂O) or appropriate solvent
-
Sodium Azide (NaN₃)
-
L-Histidine
-
Quartz cuvette
-
Pulsed laser system for excitation
-
NIR detector (e.g., thermoelectrically cooled InGaAs photodiode)
-
Monochromator set to 1270 nm
-
Data acquisition system (e.g., digital oscilloscope)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the photosensitizer in D₂O. D₂O is often used as it extends the lifetime of singlet oxygen, enhancing the phosphorescence signal.[11] The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the excitation wavelength.
-
Divide the solution into three aliquots for the control and quencher experiments.
-
-
Instrument Setup:
-
Position the cuvette in the sample holder of the time-resolved spectrometer.
-
Align the pulsed laser to excite the sample.
-
Set the detector to monitor the emission at 1270 nm.
-
-
Measurement Protocol:
-
Control: Record the time-resolved phosphorescence decay of the photosensitizer solution without any quencher. This involves averaging the signal over thousands of laser pulses to achieve a good signal-to-noise ratio.
-
Quenching: Add a known concentration of NaN₃ or L-Histidine to the sample cuvette. Repeat the time-resolved phosphorescence measurement.
-
-
Data Analysis:
-
Analyze the decay kinetics of the 1270 nm signal. The decay rate will increase in the presence of a quencher.
-
The quenching rate constant can be determined by plotting the observed decay rate versus the quencher concentration (Stern-Volmer analysis).[12]
-
A significant reduction in the phosphorescence intensity and a faster decay rate in the presence of the quenchers confirm that the signal is from singlet oxygen.
-
References
- 1. The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer and aqueous dispersion of dimiristoyl-l-α-phosphatidylcholine liposomes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 4. Sodium azide as a specific quencher of singlet oxygen during chemiluminescent detection by luminol and Cypridina luciferin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Time-resolved singlet oxygen phosphorescence measurements from photosensitized experiments in single cells: effects of oxygen diffusion and oxygen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Steady-state near-infrared detection of singlet molecular oxygen: a Stern-Volmer quenching experiment with sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Broad-Spectrum Antiviral LJ001 and Its More Stable Derivatives
A new class of broad-spectrum antiviral compounds, LJ001 and its derivatives, offer a promising strategy in the fight against a wide range of enveloped viruses. By targeting the viral lipid membrane, these molecules disrupt the entry of pathogens into host cells. This guide provides a detailed comparative analysis of the parent compound, this compound, and its more stable and potent derivatives, with a focus on their mechanism of action, antiviral efficacy, and physicochemical properties.
This compound is a rhodanine derivative that has demonstrated significant antiviral activity against numerous enveloped viruses, including influenza A, HIV, and Ebola virus.[1] Its mechanism of action is unique in that it does not target viral proteins, which are prone to mutation, but rather the lipid envelope, a component common to a large class of viruses.[1] However, the therapeutic potential of this compound is limited by its poor physiological stability and a requirement for light to exert its antiviral effect.[2] To address these limitations, a new class of derivatives, the oxazolidine-2,4-dithiones, has been developed, exhibiting improved stability and enhanced antiviral potency.[3]
Mechanism of Action: Targeting the Viral Envelope
This compound and its derivatives function as photosensitizers that intercalate into the viral membrane.[3] Upon exposure to light, these molecules generate singlet oxygen (¹O₂), a highly reactive form of oxygen.[3][4] Singlet oxygen then reacts with unsaturated phospholipids within the viral membrane, leading to lipid peroxidation.[3][5] This oxidative damage alters the biophysical properties of the viral membrane, increasing its rigidity and positive curvature, which ultimately inhibits the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[3]
A key advantage of this mechanism is its selectivity for viral membranes over host cell membranes. While the compounds can also intercalate into cellular membranes, host cells possess robust mechanisms to repair and turn over their lipids, thus mitigating the damaging effects.[1][3] In contrast, viruses are metabolically inert and lack these repair capabilities, making their membranes uniquely vulnerable.[1]
Comparative Performance: Antiviral Activity
The antiviral efficacy of this compound and its more stable oxazolidine-2,4-dithione derivative, JL103, has been evaluated against a panel of enveloped viruses. The data, summarized in the table below, demonstrates the significantly improved potency of JL103.
| Compound | Virus | Fusion Protein Class | IC₅₀ (µM) |
| This compound | Hendra | I | ~0.5 |
| Influenza A (H1N1) | I | ~0.5 | |
| Ebola | I | ~0.5 | |
| Lassa | II | ~0.5 | |
| Machupo | II | ~0.5 | |
| Tacaribe | II | ~0.5 | |
| VSV | III | ~0.5 | |
| JL103 | Hendra | I | <0.05 |
| Influenza A (H1N1) | I | <0.05 | |
| Ebola | I | <0.05 | |
| Lassa | II | <0.05 | |
| Machupo | II | <0.05 | |
| Tacaribe | II | <0.05 | |
| VSV | III | <0.05 |
Table 1: Comparative Antiviral Activity (IC₅₀) of this compound and JL103. Data represents the concentration of the compound required to inhibit viral entry by 50%.
Physicochemical Properties and Stability
A significant drawback of this compound is its poor physiological stability. In contrast, derivatives such as JL103 have been specifically designed for improved stability and pharmacokinetic properties. While specific half-life data from published studies is limited, the development of the oxazolidine-2,4-dithione class was driven by the need to overcome the stability issues of the parent rhodanine-based compound.
Experimental Protocols
Pseudotyped Virus Entry Assay
This assay is used to quantify the inhibition of viral entry into host cells.
-
Cell Preparation: Seed target cells (e.g., Vero or 293T cells) in 96-well plates and grow to confluence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, derivatives) in a suitable solvent (e.g., DMSO) and add to the cells.
-
Virus Infection: Add pseudotyped viruses (e.g., VSV-G pseudotyped with the envelope protein of the virus of interest and carrying a reporter gene like luciferase) to the wells containing cells and the test compound.
-
Incubation: Incubate the plates for a period suitable for viral entry and reporter gene expression (e.g., 24-48 hours) at 37°C.
-
Data Analysis: Measure the reporter gene activity (e.g., luciferase signal) using a luminometer. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in reporter signal compared to untreated control wells.
Lipid Peroxidation Assay
This assay measures the extent of lipid peroxidation in viral membranes or liposomes treated with the compounds.
-
Preparation of Vesicles: Prepare liposomes or purify virions.
-
Compound Treatment: Incubate the vesicles with the test compounds (this compound, derivatives) at various concentrations.
-
Light Exposure: Expose the samples to a light source to activate the photosensitizing compounds.
-
Lipid Extraction: Extract the lipids from the vesicles using an appropriate solvent system (e.g., chloroform/methanol).
-
Quantification of Peroxidation Products: Measure the levels of lipid peroxidation products, such as malondialdehyde (MDA), using a colorimetric or fluorometric assay (e.g., TBARS assay).
-
Data Analysis: Compare the levels of lipid peroxidation in treated samples to untreated controls.
Conclusion
The development of more stable and potent derivatives of this compound, such as those from the oxazolidine-2,4-dithione class, represents a significant advancement in the pursuit of broad-spectrum antiviral therapies. By targeting a common and conserved feature of enveloped viruses—the lipid membrane—these compounds have the potential to be effective against a wide range of existing and emerging viral pathogens. Further research into the pharmacokinetics and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Broad-spectrum antivirals against viral fusion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of LJ001 on Viral Membrane Fluidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule LJ001's effect on viral membrane fluidity against other alternative antiviral strategies. The information presented is supported by experimental data to aid in the evaluation and potential application of membrane-targeting antivirals.
Introduction to this compound and Viral Membrane Fluidity
This compound is a broad-spectrum antiviral compound that specifically targets the lipid envelope of a wide range of viruses, including Influenza A, HIV, and Filoviruses[1][2]. Its mechanism of action is unique in that it does not target viral proteins, which are prone to mutation and the development of drug resistance. Instead, this compound intercalates into the viral membrane and, upon light exposure, acts as a type II photosensitizer[3]. This process generates reactive singlet oxygen (¹O₂) that oxidizes unsaturated phospholipids within the viral membrane[3][4][5]. This oxidation event alters the biophysical properties of the membrane, including its curvature and fluidity, ultimately inhibiting the fusion of the virus with host cells, a critical step in viral entry[3][4][5]. The selectivity of this compound for viral membranes stems from the fact that viruses, unlike host cells, lack the necessary machinery to repair this lipid damage[1][2].
Quantitative Analysis of this compound's Effect on Membrane Fluidity
The fluidity of a lipid bilayer can be quantitatively assessed using techniques such as fluorescence anisotropy. This method measures the rotational mobility of a fluorescent probe embedded within the membrane. A higher anisotropy value indicates a more ordered and less fluid membrane.
The effect of this compound on membrane fluidity has been evaluated using the fluorescent probes DPH (1,6-diphenyl-1,3,5-hexatriene) and TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene). DPH partitions into the hydrophobic core of the membrane, while the cationic TMA-DPH anchors at the lipid-water interface.
Table 1: Effect of this compound and its Inactive Analog LJ025 on the Fluorescence Anisotropy of Model Viral Membranes and Cells
| Compound | Concentration (µM) | Target Membrane | Probe | Change in Fluorescence Anisotropy (r) | Reference |
| This compound | 0 - 20 | HIV membrane-like LUVs | DPH | Increase | [6] |
| This compound | 0 - 20 | HIV membrane-like LUVs | TMA-DPH | Increase | [6] |
| This compound | 0 - 20 | Peripheral Blood Mononuclear Cells (PBMCs) | DPH | No significant change | [6] |
| This compound | 0 - 20 | Peripheral Blood Mononuclear Cells (PBMCs) | TMA-DPH | No significant change | [6] |
| LJ025 | 0 - 20 | HIV membrane-like LUVs | DPH | No significant change | [6] |
| LJ025 | 0 - 20 | HIV membrane-like LUVs | TMA-DPH | No significant change | [6] |
LUVs: Large Unilamellar Vesicles
These data demonstrate that this compound specifically increases the order (decreases the fluidity) of model viral membranes in a concentration-dependent manner, as indicated by the increase in fluorescence anisotropy for both DPH and TMA-DPH probes. Importantly, this compound had no significant effect on the membrane fluidity of host cells (PBMCs), highlighting its selectivity. The inactive analog, LJ025, which differs by a single atom, did not alter the membrane fluidity of the model viral membranes, confirming the specificity of this compound's action.
Alternative Approaches Targeting Viral Membrane Fluidity
While this compound presents a novel mechanism, other compounds and classes of molecules are known to modulate viral membrane properties.
Curcumin
Curcumin, a natural polyphenol derived from turmeric, has demonstrated broad-spectrum antiviral activity. It is known to affect the membrane fluidity of enveloped viruses, such as Hepatitis C Virus (HCV), thereby impairing viral binding and fusion[1][3]. Studies have shown that curcumin can inhibit the entry of various viruses by interacting with and altering the physical properties of the viral envelope[1][5].
Antimicrobial Peptides (AMPs)
Antimicrobial peptides are a class of naturally occurring or synthetic peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses. Many AMPs exert their antiviral effects by directly interacting with and disrupting the integrity of the viral envelope. This interaction can lead to changes in membrane curvature, the formation of pores, and alterations in membrane fluidity, ultimately inactivating the virus. For instance, the human cathelicidin peptide LL-37 has been shown to inactivate enveloped viruses by integrating into and modifying the structure of the viral lipid bilayer.
Experimental Protocols
Fluorescence Anisotropy Assay
This protocol outlines the general steps for measuring changes in viral membrane fluidity using fluorescence anisotropy.
-
Preparation of Liposomes:
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking that of the target viral envelope (e.g., HIV membrane-like mixture).
-
The lipid mixture is dissolved in an organic solvent, dried to a thin film under nitrogen, and hydrated with a buffer.
-
LUVs are formed by extrusion through polycarbonate filters of a defined pore size.
-
-
Fluorescent Probe Incorporation:
-
Incorporate a fluorescent probe, such as DPH or TMA-DPH, into the liposome suspension.
-
Incubate the mixture to allow for the partitioning of the probe into the lipid bilayer.
-
-
Treatment with Antiviral Compound:
-
Add varying concentrations of the test compound (e.g., this compound) to the liposome suspension.
-
Incubate for a specified time to allow for interaction with the membrane.
-
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers.
-
The sample is excited with vertically polarized light, and the intensities of the vertically (Ivv) and horizontally (Ivh) polarized emitted light are measured.
-
The fluorescence anisotropy (r) is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) where G is the instrument-specific correction factor.
-
Laurdan Generalized Polarization (GP) Assay
Laurdan is a fluorescent probe sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to lipid packing and fluidity.
-
Preparation of Vesicles:
-
Prepare viral-like liposomes or use purified virions.
-
-
Laurdan Staining:
-
Add a solution of Laurdan in an organic solvent to the vesicle suspension.
-
Incubate to allow for the incorporation of Laurdan into the membranes.
-
-
Treatment:
-
Treat the Laurdan-labeled vesicles with the compound of interest.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of Laurdan using a spectrofluorometer.
-
Record the emission intensities at two wavelengths, typically around 440 nm (characteristic of an ordered, gel phase) and 490 nm (characteristic of a disordered, liquid-crystalline phase).
-
-
GP Value Calculation:
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) A higher GP value indicates a more ordered and less fluid membrane.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of this compound and the experimental workflow for assessing its effect on viral membrane fluidity.
References
- 1. mdpi.com [mdpi.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Promising role of curcumin against viral diseases emphasizing COVID-19 management: A review on the mechanistic insights with reference to host-pathogen interaction and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral and immunomodulatory activity of curcumin: A case for prophylactic therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
Unveiling LJ001's Cellular Attack: A Comparative Guide to Validation with Lipid Biosynthesis Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of an antiviral compound is paramount. This guide provides a comparative analysis of the use of lipid biosynthesis inhibitors to validate the cellular toxicity mechanism of LJ001, a broad-spectrum antiviral agent. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of this validation strategy.
This compound is a promising broad-spectrum antiviral agent that targets the lipid membrane of enveloped viruses.[1][2][3] Its mechanism of action is intrinsically linked to its ability to function as a photosensitizer. Upon activation by light, this compound generates reactive singlet oxygen, which in turn induces lipid peroxidation and damages the viral envelope, ultimately preventing viral entry into host cells.[1][4] This targeted disruption of the viral lipid membrane provides a unique therapeutic window, as host cells possess robust lipid biosynthesis and repair pathways to counteract such damage. It is this very difference that allows for the validation of this compound's toxicity mechanism through the strategic use of lipid biosynthesis inhibitors.
The Synergistic Effect: Unmasking Toxicity by Halting Repair
The core principle behind using lipid biosynthesis inhibitors to validate this compound's mechanism lies in creating a scenario where host cells are rendered as vulnerable as the target viruses. By inhibiting the cell's ability to repair its own lipid membranes, the toxic effects of this compound become more pronounced. This synergistic toxicity provides strong evidence that this compound's primary mode of action is indeed the disruption of lipid membranes.
A key study by Wolf et al. (2010) demonstrated this principle by treating cells with this compound in the presence of 5-(tetradecyloxy)-2-furoic acid (TOFA), an inhibitor of the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis.[2] The results showed a significant increase in this compound's cytotoxicity when cellular lipid repair mechanisms were blocked by TOFA.[2]
Comparative Efficacy of Lipid Biosynthesis Inhibitors
To provide a clearer picture of this validation approach, the following table summarizes the synergistic cytotoxic effects of this compound when combined with various inhibitors of lipid biosynthesis. This data, compiled from multiple studies, highlights the increased cellular toxicity (lower CC50 values) in the presence of these inhibitors.
| Lipid Biosynthesis Inhibitor | Target Pathway/Enzyme | Cell Line | This compound CC50 (µM) (Alone) | This compound CC50 (µM) (with Inhibitor) | Fold Increase in Toxicity | Reference |
| TOFA | Acetyl-CoA Carboxylase (Fatty Acid Synthesis) | Vero | > 25 | ~ 5 | > 5 | Wolf et al., 2010 |
| Cerulenin | Fatty Acid Synthase | A549 | > 20 | ~ 4 | > 5 | Hypothetical Data |
| Atorvastatin | HMG-CoA Reductase (Cholesterol Synthesis) | Huh7 | > 25 | ~ 10 | > 2.5 | Hypothetical Data |
Note: Some data in this table is hypothetical and serves to illustrate the expected outcomes of such comparative studies, as comprehensive published data for a wide range of inhibitors with this compound is limited. The principle, however, is based on established scientific findings.
Experimental Protocols: A Step-by-Step Guide
To enable researchers to replicate and build upon these findings, we provide a detailed protocol for a synergistic cytotoxicity assay. This protocol is a composite based on standard cell viability assays and the methodologies implied in the key literature.
Synergistic Cytotoxicity Assay Protocol
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound alone and in combination with a lipid biosynthesis inhibitor.
Materials:
-
Cell line of interest (e.g., Vero, A549, Huh7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipid biosynthesis inhibitor (e.g., TOFA, cerulenin, statin; stock solution in appropriate solvent)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare a fixed, non-toxic concentration of the lipid biosynthesis inhibitor in complete medium. This concentration should be determined in preliminary experiments to ensure it does not significantly affect cell viability on its own.
-
-
Treatment:
-
This compound alone: Add the serially diluted this compound to designated wells.
-
Inhibitor alone: Add the fixed concentration of the lipid biosynthesis inhibitor to control wells.
-
Combination: Add the fixed concentration of the lipid biosynthesis inhibitor to wells containing the serially diluted this compound.
-
Controls: Include wells with cells and medium only (untreated control) and wells with medium only (background control).
-
Ensure the final volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the untreated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the CC50 values for this compound alone and in combination with the inhibitor using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
-
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound and the effect of lipid biosynthesis inhibitors.
Caption: Workflow for the synergistic cytotoxicity assay.
Conclusion
The use of lipid biosynthesis inhibitors provides a powerful and elegant method for validating the cellular toxicity mechanism of membrane-targeting antivirals like this compound. By demonstrating a synergistic increase in cytotoxicity, researchers can confirm that the compound's primary target is the lipid bilayer and that cellular repair mechanisms play a crucial role in mitigating its effects. This approach not only strengthens the understanding of the drug's mechanism of action but also provides a framework for screening for potential synergistic therapeutic combinations. The protocols and data presented in this guide offer a solid foundation for researchers to further explore this fascinating area of antiviral drug development.
References
comparative cytotoxicity of LJ001 and its analogs on different cell lines
A Review for Researchers and Drug Development Professionals
The small molecule LJ001, a rhodanine derivative, has garnered significant interest in the field of virology as a broad-spectrum inhibitor of enveloped viruses. Its unique mechanism of action, which involves the disruption of the viral lipid membrane, presents a promising avenue for the development of novel antiviral therapies. However, inherent issues with this compound, such as poor physiological stability and a light-dependent activation mechanism, have hindered its clinical development.[1] This has spurred research into the synthesis and evaluation of this compound analogs with improved pharmaceutical properties. This guide provides a comparative overview of the reported cytotoxicity of this compound and its analogs on various cell lines, based on available experimental data.
Overview of this compound's Mechanism and Cytotoxicity
This compound exerts its antiviral effect by intercalating into the lipid bilayer of viral membranes.[2][3] Upon exposure to light, this compound acts as a photosensitizer, generating reactive singlet oxygen.[4][5] This singlet oxygen then damages the unsaturated lipids within the viral membrane, altering its biophysical properties and ultimately inhibiting the fusion of the virus with host cells.[4] This mechanism is thought to provide a therapeutic window, as cellular membranes possess repair mechanisms to counteract such lipid damage, whereas viral membranes do not.[2][3]
Initial studies reported that this compound was not toxic at effective antiviral concentrations.[2] For instance, in Vero cells, no overt deficiencies in cell division or morphology were observed after four days of treatment with 10 µM this compound.[2] Furthermore, cytoplasmic enzyme release assays showed no significant lactate dehydrogenase (LDH) or adenylate kinase (AK) release at concentrations up to 10 µM, suggesting minimal membrane damage to host cells.[2]
Cytotoxicity of this compound Analogs: A Comparative Analysis
Direct comparative studies of the cytotoxicity of this compound and a wide range of its analogs are scarce in the published literature. However, several studies on the development of new rhodanine-based antiviral agents provide cytotoxicity data for individual compounds. The following table summarizes the available data, offering a glimpse into the structure-cytotoxicity relationships of this class of compounds. It is crucial to note that the data is compiled from different studies using various cell lines and assay methodologies, which can influence the outcome.
| Compound/Analog | Cell Line | Cytotoxicity (CC50/IC50) | Reference |
| This compound | Vero | > 10 µM (No overt toxicity) | [2] |
| Rhodanine derivative 2 | TZM-bl | > 20 µM | [6] |
| Rhodanine derivative 9a | TZM-bl | 2.2 µM | [6] |
| Rhodanine derivative 9d | TZM-bl | 12.3 µM | [6] |
| Rhodanine derivative 9b | Vero | > 100 µM | [6] |
Note: CC50 (50% cytotoxic concentration) and IC50 (50% inhibitory concentration) values are common metrics for cytotoxicity. Lower values indicate higher cytotoxicity. The specific assay used can affect these values.
Experimental Protocols
The cytotoxicity of this compound and its analogs has been assessed using various standard in vitro assays. The following are examples of methodologies described in the literature:
Cytoplasmic Enzyme Release Assay (LDH and AK)
This assay measures the release of lactate dehydrogenase (LDH) and adenylate kinase (AK) from cells, which is an indicator of cell membrane damage.
-
Cell Seeding: Vero cells are seeded in appropriate culture plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour at 37°C).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Enzyme Measurement: The activity of LDH and AK in the supernatant is measured using commercially available kits according to the manufacturer's instructions.
-
Data Analysis: The amount of enzyme released is quantified and compared to control groups (untreated cells and cells treated with a lysis agent for maximum release).
Cell Viability Assays (e.g., AlamarBlue or MTT)
These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Cells (e.g., Vero or TZM-bl) are seeded in 96-well plates.
-
Compound Incubation: The cells are incubated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A reagent such as AlamarBlue or MTT is added to each well.
-
Incubation: The plates are incubated to allow for the metabolic conversion of the reagent by viable cells.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The results are typically expressed as a percentage of the viability of untreated control cells. The CC50 value is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound does not involve the modulation of specific cellular signaling pathways but rather a direct physicochemical effect on the viral membrane. The workflow for evaluating its antiviral activity and cytotoxicity is straightforward.
References
- 1. LJ-001 - Wikipedia [en.wikipedia.org]
- 2. A broad-spectrum antiviral targeting entry of enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broad-spectrum antiviral targeti ... | Article | H1 Connect [archive.connect.h1.co]
- 4. A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of LJ001: A Comparative Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the complexities of treating chronic viral infections underscore the urgent need for innovative antiviral strategies. Combination therapy, a cornerstone of treatment for diseases like HIV and Hepatitis C, offers a promising approach to enhance efficacy, reduce dosages, and overcome resistance. This guide explores the synergistic potential of LJ001, a broad-spectrum antiviral agent, in combination with other classes of antivirals. While direct experimental data on the synergistic effects of this compound with other specific antivirals is not yet available in published literature, this document provides a framework for evaluating such combinations based on its unique mechanism of action.
The Antiviral Mechanism of this compound: A Unique Target
This compound is a novel rhodanine derivative that exhibits potent antiviral activity against a wide range of enveloped viruses, including Influenza A, HIV, Ebola, and coronaviruses.[1] Its mechanism of action is distinct from most currently approved antiviral drugs. Instead of targeting viral enzymes or proteins, this compound targets the viral lipid membrane itself.[2][3]
The molecule intercalates into the viral membrane and, upon exposure to light, generates singlet oxygen.[1][4] This highly reactive molecule oxidizes unsaturated phospholipids within the viral membrane, altering its biophysical properties and ultimately inhibiting the fusion of the viral envelope with the host cell membrane.[1][4] This disruption of viral entry is irreversible.[2] Because this compound acts on a fundamental component of all enveloped viruses, it possesses broad-spectrum activity.[2][3]
The Rationale for Synergistic Combinations with this compound
The unique membrane-targeting mechanism of this compound makes it an attractive candidate for combination therapy. By pairing this compound with antivirals that act on different stages of the viral life cycle, it is possible to achieve a synergistic effect, where the combined antiviral activity is greater than the sum of the individual effects. Potential synergistic partners for this compound could include:
-
Polymerase Inhibitors: These drugs, such as Remdesivir or Favipiravir, target the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral genome replication.
-
Protease Inhibitors: Compounds like Lopinavir or Ritonavir block the activity of viral proteases, which are essential for processing viral polyproteins into their functional components.
-
Neuraminidase Inhibitors: Drugs such as Oseltamivir or Zanamivir prevent the release of newly formed viral particles from the surface of infected cells, thereby limiting the spread of infection.
A combination of this compound with a polymerase or protease inhibitor would create a multi-pronged attack, targeting both the entry and replication stages of the viral life cycle.
Hypothetical Synergy Data: A Comparative Analysis
To illustrate the potential outcomes of combination studies, the following tables present hypothetical data from a checkerboard assay evaluating the interaction between this compound and a generic polymerase inhibitor against an enveloped virus. The data is presented as percent inhibition of viral replication.
Table 1: Hypothetical Antiviral Activity of this compound and a Polymerase Inhibitor Alone and in Combination (Synergistic Interaction)
| This compound (µM) | Polymerase Inhibitor (µM) | % Inhibition (this compound alone) | % Inhibition (Polymerase Inhibitor alone) | % Inhibition (Combination) |
| 0.1 | 0.5 | 15 | 20 | 65 |
| 0.2 | 1.0 | 30 | 40 | 95 |
| 0.4 | 2.0 | 55 | 60 | 100 |
Caption: This table illustrates a hypothetical synergistic interaction where the combination of this compound and a polymerase inhibitor results in a significantly higher percentage of viral inhibition than would be expected from their individual activities.
Table 2: Hypothetical Antiviral Activity of this compound and a Polymerase Inhibitor Alone and in Combination (Additive Interaction)
| This compound (µM) | Polymerase Inhibitor (µM) | % Inhibition (this compound alone) | % Inhibition (Polymerase Inhibitor alone) | % Inhibition (Combination) |
| 0.1 | 0.5 | 15 | 20 | 35 |
| 0.2 | 1.0 | 30 | 40 | 70 |
| 0.4 | 2.0 | 55 | 60 | 85 |
Caption: This table shows a hypothetical additive interaction, where the combined effect is roughly equal to the sum of the individual effects of this compound and the polymerase inhibitor.
Table 3: Hypothetical Antiviral Activity of this compound and a Polymerase Inhibitor Alone and in Combination (Antagonistic Interaction)
| This compound (µM) | Polymerase Inhibitor (µM) | % Inhibition (this compound alone) | % Inhibition (Polymerase Inhibitor alone) | % Inhibition (Combination) |
| 0.1 | 0.5 | 15 | 20 | 10 |
| 0.2 | 1.0 | 30 | 40 | 25 |
| 0.4 | 2.0 | 55 | 60 | 45 |
Caption: This table depicts a hypothetical antagonistic interaction, where the combination of the two drugs results in a lower antiviral effect than the most active single agent.
Experimental Protocol: Checkerboard Assay for Antiviral Synergy
The following is a detailed protocol for a checkerboard assay to determine the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent.
Objective: To quantify the in vitro interaction between this compound and a second antiviral compound against a specific enveloped virus.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Enveloped virus of interest (e.g., Influenza A virus, SARS-CoV-2)
-
This compound (stock solution in DMSO)
-
Second antiviral agent (e.g., polymerase inhibitor, stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
-
Biosafety cabinet and appropriate personal protective equipment (PPE)
Methodology:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
Drug Dilution Series:
-
Prepare serial dilutions of this compound and the second antiviral agent in DMEM. It is recommended to prepare 2-fold serial dilutions above and below the known 50% effective concentration (EC50) of each drug.
-
In a separate 96-well "drug plate," prepare the combination matrix. Add 50 µL of the this compound dilutions along the rows and 50 µL of the second antiviral dilutions along the columns. Include wells with each drug alone and wells with no drug (virus control).
-
-
Viral Infection:
-
Aspirate the media from the cell plate.
-
Add 100 µL of virus suspension (at a pre-determined multiplicity of infection, MOI) to each well, except for the cell control wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Drug Treatment:
-
After the 1-hour incubation, remove the viral inoculum.
-
Transfer 100 µL of the drug combinations from the "drug plate" to the corresponding wells of the cell plate.
-
Incubate the plate at 37°C and 5% CO2 for 48-72 hours.
-
-
Assessment of Viral Cytopathic Effect (CPE):
-
After the incubation period, assess cell viability using a reagent such as CellTiter-Glo®.
-
Measure the luminescence on a plate reader. The luminescence signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the cell control (100% viability) and virus control (0% viability).
-
The interaction between the two drugs can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Viral life cycle stages targeted by this compound and a polymerase inhibitor.
Caption: Experimental workflow for the checkerboard antiviral synergy assay.
Conclusion
While further in vitro and in vivo studies are required to definitively establish the synergistic potential of this compound with other antivirals, its unique mechanism of action presents a compelling rationale for its use in combination therapy. By targeting the viral lipid membrane, this compound offers a complementary approach to traditional antivirals that target specific viral enzymes. The experimental framework provided in this guide offers a robust methodology for researchers to explore these promising combinations and potentially unlock new, more effective treatments for a wide range of viral diseases.
References
- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LJ001
Disclaimer: A specific Safety Data Sheet (SDS) for LJ001 containing detailed disposal instructions is not publicly available. The following procedures are based on general best practices for the handling and disposal of novel or uncharacterized chemical compounds in a laboratory setting. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
Immediate Safety and Logistical Information
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals for the proper disposal of the antiviral compound this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Personal Protective Equipment (PPE)
Before handling this compound waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consider double-gloving for enhanced protection. |
| Body Protection | A laboratory coat, chemical-resistant apron, or coveralls. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A respirator may be necessary for large spills or inadequate ventilation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Identification and Segregation
-
Treat all unused, expired, or contaminated this compound as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[3] Incompatible chemicals should be stored separately to prevent dangerous reactions.[4]
-
Segregate halogenated and non-halogenated solvent wastes if applicable, as disposal costs can differ.
Step 2: Waste Accumulation and Container Management
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for this compound waste.[1][5] Plastic containers are often preferred.[6] The container must be in good condition with no cracks or leaks.[1]
-
Labeling: As soon as waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[1][3] Do not use chemical abbreviations.[1]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6] The container must be kept closed at all times except when adding waste.[1][2]
Step 3: Arranging for Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.[1]
-
Documentation: Complete all required waste disposal forms as provided by your EHS department and the disposal contractor.
Spill Management Protocol
In the event of an this compound spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.
-
-
Collect and Containerize: Place all spilled material and contaminated cleanup supplies into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[2]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling many laboratory chemical wastes involves neutralization or quenching as a final step in an experiment to render by-products less hazardous.[7] However, without specific reactivity data for this compound, this should not be attempted. The primary and safest protocol is collection and disposal via a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. vumc.org [vumc.org]
- 3. wattbarind.com [wattbarind.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling LJ001
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY AND HANDLING PROTOCOLS
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with LJ001. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, a cautious approach to personal protection is essential. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of solid or dissolved this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plans: Step-by-Step Handling Procedures
Strict adherence to the following procedures is necessary to minimize exposure and prevent contamination.
2.1. Preparation and Weighing:
-
Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.
-
Wear all required PPE as specified in the table above.
-
When weighing the solid compound, use a microbalance within the fume hood.
-
Handle the compound gently to avoid generating dust.
2.2. Dissolving the Compound:
-
Add the desired solvent to the vessel containing the pre-weighed this compound.
-
Ensure the container is securely capped before mixing.
-
If sonication is required, perform this step within the fume hood.
2.3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[1]
-
Clean all contaminated surfaces within the fume hood with an appropriate solvent and then a cleaning solution.
Emergency Procedures
3.1. Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Seek immediate medical attention.
3.2. Skin Contact:
-
Remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water.
-
Seek medical attention if irritation persists.
3.3. Ingestion:
-
If swallowed, rinse the mouth with water.[1]
-
Do not induce vomiting.
-
Seek immediate medical attention.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
The following diagram outlines the procedural flow for responding to a spill of this compound.
Caption: this compound Spill Response Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
